Butyramide
Description
Properties
IUPAC Name |
butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-2-3-4(5)6/h2-3H2,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSISZSEWVHGLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060248 | |
| Record name | Butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, Yellowish solid; Nutty aroma | |
| Record name | n-Butylamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Butyramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Butyramide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1582/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
216 °C, 216.00 to 217.00 °C. @ 760.00 mm Hg | |
| Record name | Butyramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02121 | |
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| Record name | N-BUTYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Butyramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Sol in alcohol; slightly sol in ether, INSOL IN BENZENE, In water, 163,000 mg/l @ 15 °C, 163 mg/mL at 15 °C, Soluble in water, Soluble (in ethanol) | |
| Record name | Butyramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02121 | |
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| Record name | N-BUTYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Butyramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Butyramide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1582/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8850 @ 120 °C | |
| Record name | N-BUTYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00391 [mmHg], 3.91X10-3 mm Hg @ 25 °C | |
| Record name | n-Butylamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6226 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | N-BUTYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, LEAVES FROM BENZENE | |
CAS No. |
541-35-5 | |
| Record name | Butyramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | n-Butylamide | |
| Source | ChemIDplus | |
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| Record name | Butyramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02121 | |
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| Record name | Butyramide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8424 | |
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| Record name | Butanamide | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060248 | |
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| Record name | Butyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.980 | |
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| Record name | BUTANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | N-BUTYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Butyramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
115-116 °C, 115 - 116 °C | |
| Record name | Butyramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02121 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-BUTYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Butyramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Butyramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyramide, also known as butanamide, is the amide derivative of butyric acid.[1] It is a primary fatty amide that serves as a versatile chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] Unlike its acidic precursor, butyric acid, which is known for its unpleasant odor, this compound is a white crystalline solid with a nutty aroma.[1][3] This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental protocols related to this compound.
Chemical Structure
This compound is a monocarboxylic acid amide formed from the formal condensation of butanoic acid and ammonia.[4] Its structure consists of a four-carbon alkyl chain attached to a primary amide functional group (-CONH2).
Caption: Chemical structure of this compound (Butanamide).
Chemical and Physical Properties
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| IUPAC Name | Butanamide | [4] |
| CAS Number | 541-35-5 | [1] |
| Molecular Formula | C4H9NO | [1] |
| Molar Mass | 87.122 g·mol−1 | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 115 to 116 °C | [1] |
| Boiling Point | 216 °C | [1] |
| Density | 1.03 g/cm³ | [1] |
| Solubility in Water | 163,000 mg/L (at 15 °C) | [4][5] |
| Solubility in other solvents | Freely soluble in ethanol; slightly soluble in diethyl ether. | [1] |
| pKa (conjugate acid) | -0.43 | [4] |
| LogP | -0.21 | [4] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through several methods. Below are outlines of common laboratory procedures.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. eng.uc.edu [eng.uc.edu]
- 3. Processing technique of L-2-amino this compound hydrochloride (2016) | Niu Yuehui | 1 Citations [scispace.com]
- 4. Buy this compound | 541-35-5 [smolecule.com]
- 5. Determination of trace levels of acetamide, propanamide, and this compound in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of Butyramide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyramide, the amide derivative of butyric acid, and its analogues represent a promising class of compounds with diverse biological activities. While butyric acid, a short-chain fatty acid produced by gut microbiota, is known for its beneficial effects, its unpleasant odor and poor pharmacokinetic properties limit its therapeutic application. This compound and its derivatives, such as phenylalanine this compound (PBA), have been developed to overcome these limitations, offering improved stability and patient compliance. These compounds have demonstrated significant potential in various fields, including oncology, dermatology, and neuroprotection.
This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of this versatile class of molecules.
Quantitative Data on Biological Activities
The biological activities of this compound and its derivatives have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data, including IC50 values for anticancer activity, histone deacetylase (HDAC) inhibition, and tyrosinase inhibition, as well as clinical data on dermatological effects.
Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Hepatoma cells | Growth Inhibition | [1] |
| Monobutyrin | Hepatoma cells | Growth Inhibition | [1] |
| Pivalyloxymethyl butyrate (B1204436) (AN-9) | Leukemic cells | Proliferation Inhibition | [2] |
| Pivalyloxymethyl butyrate (AN-9) | Lewis lung carcinoma | Growth Inhibition | [2] |
| Thiazolidinedione derivative 3a | Melanoma (LOX IMVI) | 26.7 ± 1.50 | [3] |
| Thiazolidinedione derivative 3i | Melanoma (LOX IMVI) | 25.4 ± 1.43 | [3] |
| Thiazolidinedione derivative 3j | Renal cancer (A498) | 33.9 ± 1.91 | [3] |
| Phenanthridine (B189435) derivative Fb-4 | K562 (Leukemia) | 0.87 | [4] |
| Phenanthridine derivative Fb-4 | U266 (Myeloma) | 0.09 | [4] |
| Phenanthridine derivative Fb-4 | MCF-7 (Breast Cancer) | 0.32 | [4] |
| Phenanthridine derivative Fb-4 | U937 (Lymphoma) | 0.34 | [4] |
| Phenanthridine derivative Fb-4 | HEPG2 (Liver Cancer) | 17.37 | [4] |
| Pinostrobin (B192119) butyrate | T47D (Breast Cancer) | 400 | [5] |
Table 2: Histone Deacetylase (HDAC) Inhibition by this compound Derivatives (IC50 Values)
| Compound | HDAC Isoform | IC50 (nM) | Reference |
| Phenylalanine this compound (PBA) | - | HDAC Inhibitor | |
| Phenanthridine derivative Fb-4 | HDAC1 | 12.1 | [4] |
| Phenanthridine derivative Fb-4 | HDAC2 | 21.5 | [4] |
| Phenanthridine derivative Fb-4 | HDAC3 | 11.0 | [4] |
| Phenanthridine derivative Fb-4 | HDAC6 | 8.6 | [4] |
| 4-benzoylbutyrate | - | HDAC Inhibitor | [6] |
| 3-benzoylpropionate | - | HDAC Inhibitor | [6] |
| 4-(4-nitrophenyl)butyrate | - | HDAC Inhibitor | [6] |
| 3-(4-fluorobenzoyl)propionate | - | HDAC Inhibitor | [6] |
Table 3: Tyrosinase Inhibition by this compound and Phenylalanine this compound (PBA)
| Compound | IC50 (mM) | Reference |
| This compound | 120.3 | [7] |
| Phenylalanine this compound (PBA) | 34.7 | [7] |
Table 4: Clinical Dermatological Effects of Phenylalanine this compound (PBA)
| Effect | Duration | Improvement | Reference |
| Skin Depigmenting Activity (UV Spots) | 30 days | -9.9% | |
| Skin Depigmenting Activity (Brown Spots) | 30 days | -17.7% | |
| Skin Brightening (ITA°) | 30 days | +13% | |
| Skin Elasticity (Ua/Uf) | 30 days | +32.3% | |
| Skin Firmness (Uf) | 30 days | -14.9% | |
| Soothing Action (Erythema Index) | 30 minutes | -15.7% | |
| Soothing Action (Erythema Index) | 60 minutes | -17.8% |
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their biological effects through the modulation of various signaling pathways. Key mechanisms include the inhibition of histone deacetylases (HDACs), induction of apoptosis, and modulation of the MAPK signaling pathway.
HDAC Inhibition
A primary mechanism of action for many this compound derivatives is the inhibition of HDACs. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. Inhibition of HDACs by this compound derivatives leads to histone hyperacetylation, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.
Induction of Apoptosis
This compound derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Apoptosis Pathway: This pathway is often initiated by cellular stress, such as that induced by HDAC inhibition. It involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program.
Extrinsic Apoptosis Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL) to death receptors (e.g., Fas) on the cell surface. This leads to the activation of an initiator caspase (caspase-8), which in turn activates the executioner caspases. Phenylalanine, a component of PBA, has been shown to contribute to apoptosis through the Fas/FasL death receptor pathway.[8]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK pathway consists of a series of protein kinases that phosphorylate and activate one another. Butyrate has been shown to reduce the activity of the protein kinase MEK 1/2, which is a component of the MAPK/ERK pathway.[9] The activation of the MAPK pathway can have dual roles in cancer, either promoting or inhibiting cell survival depending on the context. Some anticancer agents exert their effects by modulating this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.
MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines and calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Tyrosinase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound derivatives on tyrosinase activity.
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, which catalyzes the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor of melanin (B1238610). The formation of dopachrome (B613829), an intermediate in melanin synthesis, can be monitored spectrophotometrically.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate (B84403) buffer (pH 6.8), L-tyrosine solution, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding mushroom tyrosinase solution to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20-30 minutes).
-
Absorbance Measurement: Measure the absorbance of the resulting dopachrome at a wavelength of approximately 475-490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without the inhibitor. The IC50 value is determined from the dose-response curve.
HDAC Inhibition Assay
Objective: To quantify the inhibitory activity of this compound derivatives against histone deacetylases.
Principle: A fluorometric assay is commonly used, where a fluorogenic substrate containing an acetylated lysine (B10760008) is deacetylated by HDAC. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity.
Protocol:
-
Reaction Setup: In a 96-well black microplate, add HDAC assay buffer, the test compound at various concentrations, and the recombinant HDAC enzyme.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes).
-
Substrate Addition: Add the fluorogenic HDAC substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add a developer solution containing a protease (e.g., trypsin) and a stop solution (e.g., a potent HDAC inhibitor like Trichostatin A) to stop the reaction and generate the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the control. Determine the IC50 value from the dose-response curve.
Western Blot Analysis for Apoptosis Markers
Objective: To detect changes in the expression of key apoptosis-related proteins in cells treated with this compound derivatives.
Principle: Western blotting is a technique used to separate and identify specific proteins from a complex mixture of proteins extracted from cells. It allows for the detection of changes in protein levels, such as the cleavage of caspases and PARP, which are hallmarks of apoptosis.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the this compound derivative for a specified time. Harvest the cells and lyse them in a suitable buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Drug Discovery and Development Workflow
The development of new this compound derivatives as therapeutic agents follows a structured workflow common in drug discovery. This process involves target identification, lead discovery and optimization, preclinical studies, and clinical trials.
References
- 1. Cancer Drug Discovery and Anticancer Drug Development | Oncohema Key [oncohemakey.com]
- 2. Phenylalanine activates the mitochondria-mediated apoptosis through the RhoA/Rho-associated kinase pathway in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent histone deacetylase inhibitors with modified phenanthridine caps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of butyrate analogues on apoptosis, proliferation and histone deacetylase activity in HCT-116 human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Fas/Fas Ligand Death Receptor Pathway Contributes to Phenylalanine-Induced Apoptosis in Cortical Neurons | PLOS One [journals.plos.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Butyramide's Cellular Mechanism of Action: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the cellular mechanism of action of butyramide, a promising amide derivative of butyric acid. Primarily targeting researchers, scientists, and drug development professionals, this document outlines the core molecular pathways influenced by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key cellular processes.
Core Mechanism: Histone Deacetylase (HDAC) Inhibition
This compound, similar to its parent compound butyrate (B1204436), primarily functions as a histone deacetylase (HDAC) inhibitor.[1][2][3][4][5] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which relaxes the chromatin structure and allows for the transcription of various genes that regulate critical cellular processes.[1][3][6][7][8][9] This epigenetic modification is central to the diverse cellular effects of this compound. Some derivatives of this compound have also demonstrated inhibitory action on histone deacetylases.[10]
Table 1: Effect of Butyrate (a proxy for this compound) on Histone Acetylation
| Histone Modification | Cell Line | Treatment | Fold Change/Observation | Reference |
| Overall H3 and H4 acetylation | HepG2 | Butyrate (12h) | Clear increase | [6] |
| Multi-acetylated forms of H3 and H4 | HeLa | 7 mM Butyrate | Accumulation | [1] |
| H4{K8ac}, {K12ac}, {K16ac} | Butyrate (10 mins) | Increase | [8] |
Cellular Consequences of HDAC Inhibition
The inhibition of HDACs by this compound triggers a cascade of downstream events, profoundly impacting cell fate. The primary consequences include cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways.
Cell Cycle Arrest at the G1 Phase
A hallmark of this compound's action is the induction of cell cycle arrest, predominantly at the G1/S transition.[11] This is primarily achieved through the upregulation of cyclin-dependent kinase inhibitors (CKIs), most notably p21/WAF1/CIP1.[4][12] The upregulation of p21 leads to the inhibition of cyclin-dependent kinase 2 (CDK2) activity, which is essential for the G1 to S phase transition.[4] This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), thereby keeping it in its active, hypophosphorylated state where it sequesters the E2F transcription factor, halting cell cycle progression.[8]
Simultaneously, this compound can influence the expression of cyclins, such as cyclin D1, which are crucial for G1 phase progression.[12] The interplay between the upregulation of CKIs and the modulation of cyclin expression culminates in a robust G1 arrest.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
HeLa cells (or other cancer cell line of interest)
-
This compound solution (stock concentration to be determined based on cell line sensitivity)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 1 mM, 5 mM, 10 mM) or a vehicle control for 24 to 48 hours.[13]
-
Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and fix for at least 30 minutes at 4°C.[14]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Analysis: Incubate for 30 minutes at room temperature in the dark and analyze the DNA content by flow cytometry.[11]
Table 2: Illustrative Quantitative Data for Butyrate-Induced G1 Arrest
| Cell Line | Treatment | G1 Phase Population (%) | S Phase Population (%) | G2/M Phase Population (%) | Reference |
| MDBK | 10 mM Butyrate (24h) | Increased | Decreased | - | [9] |
| HeLa | 5 mM Butyrate (48h) | Arrested late in G1 | - | - | [13] |
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing this compound's effect on the cell cycle.
Induction of Apoptosis via Caspase Activation
This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This process is primarily mediated through the activation of the caspase cascade. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be involved.
This compound treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase, caspase-3.[15] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Experimental Protocol: Caspase-3 Activity Assay (Colorimetric)
Objective: To quantify the activity of caspase-3 in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound solution
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Lysis: Harvest and lyse the cells to release intracellular contents.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate and assay buffer.[4][16][17]
-
Incubation: Incubate the plate at 37°C to allow for the cleavage of the substrate by active caspase-3.[4][16][17]
-
Measurement: Measure the absorbance at 405 nm, which is proportional to the amount of cleaved substrate and thus the caspase-3 activity.[4][16][17]
Table 3: Illustrative Quantitative Data for Caspase-3 Activation
| Cell Line | Treatment | Fold Change in Caspase-3 Activity | Reference |
| Jurkat | Staurosporine | - | [18] |
| A549 | 50 µM C6-ceramide | Time-dependent increase | [19] |
Signaling Pathway for this compound-Induced Apoptosis
Caption: Simplified intrinsic pathway of this compound-induced apoptosis.
Modulation of Key Signaling Pathways
Beyond its direct effects on the cell cycle and apoptosis machinery, this compound modulates several critical intracellular signaling pathways.
NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Butyrate has been shown to inhibit the activation of the NF-κB pathway.[20][21][22][23][24][25] This inhibition can occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking the nuclear translocation of the active p65 subunit.[13][21][22][23][24][25][26]
Experimental Protocol: Immunofluorescence for NF-κB p65 Nuclear Translocation
Objective: To visualize and quantify the effect of this compound on the nuclear translocation of NF-κB p65.
Materials:
-
Cells grown on coverslips
-
This compound solution
-
Stimulating agent (e.g., TNF-α or LPS)
-
Fixation and permeabilization buffers
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips and pre-treat with this compound before stimulating with an agent like TNF-α or LPS to induce NF-κB activation.[20][21]
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: Incubate with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.[20][21]
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the percentage of cells showing nuclear localization of p65 in treated versus untreated samples.
Table 4: Illustrative Data for NF-κB Nuclear Translocation
| Cell Line | Treatment | Nuclear p65 Positive Cells (%) | Reference |
| Primary microglia | LPS + Acetate/Butyrate | Reduced compared to LPS alone | [20] |
| Smooth Muscle Cells | TNF-α | Increased nuclear p65 | [24] |
NF-κB Signaling Pathway Modulation by this compound
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a central signaling route that regulates cell proliferation, differentiation, and survival. The role of butyrate in modulating the ERK pathway appears to be context-dependent. In some instances, butyrate has been shown to activate the ERK1/2 pathway, while in others, it can lead to its inhibition.[27] The specific effect likely depends on the cell type and the cellular context.
Experimental Protocol: Western Blot for ERK1/2 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of ERK1/2.
Materials:
-
Cell line of interest
-
This compound solution
-
Cell lysis buffer with phosphatase inhibitors
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
-
Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and lyse them in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1][28]
-
Immunoblotting: Probe the membrane with a primary antibody specific for p-ERK1/2, followed by an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescence substrate.[1][28]
-
Normalization: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.[1]
-
Densitometry: Quantify the band intensities to determine the fold change in ERK1/2 phosphorylation.
Table 5: Illustrative Data for ERK1/2 Phosphorylation
| Cell Line | Treatment | Fold Change in p-ERK1/2 | Reference |
| - | - | - | - |
Note: Specific quantitative data for this compound's effect on ERK1/2 phosphorylation is currently limited in the readily available literature.
References
- 1. Butyrate suppression of histone deacetylation leads to accumulation of multiacetylated forms of histones H3 and H4 and increased DNase I sensitivity of the associated DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early butyrate induced acetylation of histone H4 is proteoform specific and linked to methylation state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Effect of butyrate analogues on proliferation and differentiation in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flow Cytometry Analysis of Cell Cycle and Specific Cell Synchronization with Butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell cycle analysis of sodium butyrate and hydroxyurea, inducers of ectopic hormone production in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Modifying Caspase-3 Activity by Altering Allosteric Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 23. e-century.us [e-century.us]
- 24. NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS: DIFFERENTIAL REQUIREMENT FOR PARP-1 EXPRESSION AND INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The DNA of annexin V-binding apoptotic cells is highly fragmented - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Understanding activity of butyrate at a cellular level - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Synthesis of Novel Butyramide Derivatives as Potent Histone Deacetylase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis, mechanism of action, and biological evaluation of novel butyramide derivatives, a promising class of compounds targeting histone deacetylases (HDACs) for cancer therapy. By inducing hyperacetylation of histone proteins, these inhibitors can alter gene expression, leading to cell cycle arrest and apoptosis in cancer cells. This document details experimental protocols, quantitative biological data, and key cellular pathways involved.
Introduction to this compound Derivatives as HDAC Inhibitors
This compound and its derivatives are structurally related to butyrate, a short-chain fatty acid known to inhibit HDAC activity.[1][2] Histone deacetylases are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histone tails, leading to chromatin condensation and transcriptional repression.[3] In many cancers, HDACs are overexpressed or improperly recruited, causing the silencing of tumor suppressor genes.[3]
Novel this compound derivatives, particularly those incorporating a hydroxamic acid moiety, have been designed to act as potent HDAC inhibitors (HDACi).[3] These molecules typically consist of three key pharmacophoric features: a zinc-binding group (ZBG) such as hydroxamic acid that chelates the zinc ion in the HDAC active site, a linker region (often an aliphatic chain similar to this compound), and a "cap" group that interacts with the surface of the enzyme. This guide will focus on the synthesis and evaluation of such derivatives.
Synthetic Strategy and Experimental Protocols
The synthesis of this compound-based hydroxamic acid inhibitors generally involves a multi-step process starting from a suitable carboxylic acid, which is activated and then coupled with hydroxylamine (B1172632) or a protected form thereof.[4] The following protocols are representative methodologies adapted from established literature procedures for the synthesis of compounds like Suberoylanilide Hydroxamic Acid (SAHA) and its analogs.[5][6][7]
General Synthetic Workflow
The overall process can be visualized as a straightforward workflow from commercially available starting materials to the final active pharmaceutical ingredient.
Caption: General workflow for the synthesis of this compound-based hydroxamic acid HDAC inhibitors.
Protocol 1: Synthesis of Mono-Amide Carboxylic Acid Intermediate
This protocol describes the formation of the initial amide bond between the linker (suberic acid) and the cap group (aniline).
-
Reagents and Solvents: Suberic acid, aniline, 1,1'-Carbonyldiimidazole (CDI), Dicyclohexylcarbodiimide (DCC), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve suberic acid (1 equivalent) and aniline (1 equivalent) in anhydrous THF.
-
Prepare a separate solution of CDI (0.5 equivalents) and DCC (0.8 equivalents) in THF.
-
Add the CDI/DCC solution to the suberic acid/aniline mixture and stir at room temperature for 16-20 hours.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the solid dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude mono-amide carboxylic acid.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Conversion to Final Hydroxamic Acid
This protocol details the final conversion of the carboxylic acid intermediate into the target hydroxamic acid.
-
Reagents and Solvents: Mono-amide intermediate from Protocol 1, Methanol (MeOH), Hydroxylamine solution (50% in water), Glacial acetic acid.
-
Procedure:
-
Dissolve the mono-amide intermediate (1 equivalent) in MeOH and cool the solution to 0°C in an ice bath.[6]
-
Prepare a fresh, chilled solution of hydroxylamine.
-
Add the chilled hydroxylamine solution to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture by adding glacial acetic acid.[6]
-
Remove the solvent in vacuo.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the final N-hydroxy-N'-phenyl-octanediamide derivative.
-
Quantitative Data on Biological Activity
The potency of novel this compound derivatives is typically assessed through enzymatic assays against specific HDAC isoforms and cellular assays to determine their anti-proliferative effects on cancer cell lines. The data is commonly reported as IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity or cell viability by 50%.
Table 1: HDAC Enzymatic Inhibition Data for Representative this compound Derivatives
| Compound | HDAC1 IC50 (µM) | HDAC3 IC50 (µM) | HDAC4 IC50 (µM) | HDAC6 IC50 (µM) |
|---|---|---|---|---|
| SAHA (Vorinostat) | 0.14[9] | 0.73[9] | 1.7[6] | 0.03[9] |
| FESAHA | 0.02[6] | 0.01[6] | 1.7[6] | 0.003[6] |
| Compound 19i | - | - | >10[10] | >10[10] |
| Compound 5 (Salicylamide) | 22.2[9] | 7.9[9] | >50[9] | >50[9] |
Note: Data is compiled from multiple sources for comparative purposes. FESAHA is an analog of SAHA.[6] Compound 19i is a novel alkoxyamide-linked inhibitor.[10] Compound 5 is a derivative with a salicylamide (B354443) zinc-binding group instead of hydroxamic acid.[9]
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|---|
| SAHA (Vorinostat) | MV4-11 | Leukemia | 0.636[11] |
| Daudi | Lymphoma | 0.493[11] | |
| Compound 7t (Tricyclic Analog) | MV4-11 | Leukemia | 0.093[11] |
| Daudi | Lymphoma | 0.137[11] |
| Sodium Butyrate | MDA-MB-468 | Breast Cancer | 3.1 (mM)[12] |
Mechanism of Action: Induction of Apoptosis
HDAC inhibitors exert their anti-cancer effects primarily by inducing programmed cell death (apoptosis). This is achieved through the transcriptional activation of pro-apoptotic genes and the modulation of key signaling pathways.[13][14] Treatment with this compound derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Signaling Pathway for HDACi-Induced Apoptosis
The diagram below illustrates the key molecular events following HDAC inhibition that lead to apoptosis.
Caption: HDAC inhibitor-induced apoptotic signaling pathways.[1][13][14]
HDAC inhibition leads to the accumulation of acetylated histones, relaxing chromatin structure and allowing for the transcription of previously silenced genes.[13] Key among these are genes that promote apoptosis and cell cycle arrest, such as p21.[13] Furthermore, HDAC inhibitors can upregulate death receptors on the cell surface, sensitizing cancer cells to extrinsic death signals, and modulate the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, triggering the mitochondrial pathway of apoptosis.[13][14] Recent studies also show that HDAC inhibitors can induce the unfolded protein response (UPR) via the PERK pathway, contributing to cell death.[1]
Conclusion
Novel this compound derivatives represent a highly promising class of therapeutic agents for cancer treatment. Their ability to potently inhibit HDAC enzymes leads to the reactivation of tumor suppressor genes and the induction of apoptotic cell death through multiple converging signaling pathways. The synthetic routes are well-established, allowing for the generation of diverse analogs to explore structure-activity relationships and optimize pharmacological properties. The quantitative data clearly demonstrate potent, low micromolar to nanomolar activity against both HDAC enzymes and various cancer cell lines, underscoring their potential for further clinical development.
References
- 1. Inhibition of Histone Deacetylases Induces Cancer Cell Apoptosis Through the PERK Pathway of ER Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Synthesis of novel hydroxamate and non-hydroxamate histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Synthesis and Evaluation of N1-(4-(2-[18F]-fluoroethyl)phenyl)-N8-hydroxyoctanediamide ([18F]-FESAHA), A PET Radiotracer Designed for the Delineation of Histone Deacetylase Expression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US9162974B2 - Process for the preparation of vorinostat - Google Patents [patents.google.com]
- 9. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 11. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
Butyramide as a Precursor in Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyramide (butanamide), the amide derivative of butyric acid, serves as a versatile and valuable precursor in a multitude of organic syntheses. Its chemical structure, featuring a reactive amide functional group, allows for its transformation into a diverse array of valuable chemical entities, including amines, nitriles, ketones, and various N-substituted derivatives. This technical guide provides a comprehensive overview of the core synthetic transformations of this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers, scientists, and professionals in drug development. The applications of this compound-derived compounds span from the synthesis of anticonvulsant agents and enzyme inhibitors to the development of novel materials such as electrorheological fluids.
Introduction
This compound is a white crystalline solid that is readily soluble in water and ethanol.[1] Unlike its parent carboxylic acid, butyric acid, it is devoid of an unpleasant odor.[1] Its utility as a synthetic precursor stems from the versatile reactivity of the amide group, which can undergo a range of transformations. This guide will delve into the key reactions of this compound, providing practical experimental details and summarizing the expected outcomes.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₄H₉NO | [2] |
| Molar Mass | 87.12 g/mol | [2] |
| Melting Point | 114.8 °C | [3] |
| Boiling Point | 216 °C | [3] |
| Density | 1.03 g/cm³ | [1] |
| Solubility in water | Freely soluble | [1] |
| pKa (conjugate acid) | ~16 | [4] |
Key Synthetic Transformations of this compound
This compound serves as a starting material for several fundamental organic transformations, providing access to a range of important functional groups and molecular scaffolds.
Dehydration to Butyronitrile
The dehydration of this compound is a direct and efficient method for the synthesis of butyronitrile, a valuable intermediate in its own right. This transformation can be achieved using various dehydrating agents.
Reaction Scheme:
O || CH₃CH₂CH₂C-NH₂ --1. LiAlH₄, Ether--> CH₃CH₂CH₂CH₂NH₂ --2. H₂O workup---> Butylamine
O || CH₃CH₂CH₂C-NH₂ --Br₂, NaOH, H₂O--> CH₃CH₂CH₂NH₂ + CO₂ this compound Propylamine
Caption: General workflow for the N-acylation of this compound.
Synthesis of Ketones via Weinreb-Nahm Amide
This compound itself is not directly converted to a ketone in a single step. However, it can be hydrolyzed to butyric acid, which can then be converted to an N-methoxy-N-methylamide (Weinreb-Nahm amide). This intermediate is an excellent precursor for the synthesis of ketones upon reaction with organometallic reagents such as Grignard or organolithium reagents. This two-step approach from the corresponding carboxylic acid avoids the over-addition that can occur with other carboxylic acid derivatives.
Reaction Scheme (starting from Butyric Acid):
Experimental Protocol for Weinreb-Nahm Amide formation from Butyryl Chloride:
-
Reagents:
-
Butyryl chloride (can be prepared from butyric acid and thionyl chloride) [5] * N,O-Dimethylhydroxylamine hydrochloride
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve N,O-dimethylhydroxylamine hydrochloride in DCM and cool the solution in an ice bath.
-
Slowly add pyridine to the solution.
-
Add butyryl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Perform an aqueous workup to remove pyridine hydrochloride and excess reagents.
-
The resulting N-methoxy-N-methylthis compound can be purified by column chromatography.
-
-
Expected Yield: The conversion of acid chlorides to Weinreb amides typically proceeds in high yield.
Experimental Protocol for Ketone Synthesis from Weinreb-Nahm Amide:
-
Reagents:
-
N-methoxy-N-methylthis compound
-
Grignard reagent (e.g., Phenylmagnesium bromide) or Organolithium reagent
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aqueous acid solution (e.g., HCl)
-
-
Procedure:
-
Dissolve the N-methoxy-N-methylthis compound in anhydrous THF under an inert atmosphere and cool to 0 °C or -78 °C.
-
Add the Grignard or organolithium reagent dropwise to the stirred solution.
-
Allow the reaction to proceed for a few hours at the low temperature.
-
Quench the reaction by the slow addition of an aqueous acid solution.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent to obtain the crude ketone.
-
-
Purification:
-
The ketone can be purified by distillation or column chromatography.
-
-
Expected Yield: This reaction generally provides good to excellent yields of the desired ketone. [3]
Summary of Key Transformations
The following table summarizes the key synthetic transformations of this compound, including typical reagents, products, and expected yields.
| Starting Material | Reagent(s) | Product | Typical Yield (%) | Reference(s) |
| This compound | P₂O₅, heat | Butyronitrile | 69-86 | [4] |
| This compound | HMPT, 220-240 °C | Butyronitrile | 75 | [6] |
| This compound | 1. LiAlH₄, Ether/THF2. H₂O workup | Butylamine | High | [7][8] |
| This compound | Br₂, NaOH, H₂O | Propylamine | Variable (e.g., 71-76 for analogous rxn) | [4] |
| Butyric Acid | 1. SOCl₂2. Me(MeO)NH·HCl, Pyridine | N-methoxy-N-methylthis compound | High | |
| N-methoxy-N-methylthis compound | 1. R-MgBr, THF2. H₃O⁺ workup | Ketone (CH₃CH₂CH₂COR) | Good to Excellent | [3] |
Applications of this compound and its Derivatives
The synthetic versatility of this compound makes it a valuable starting point for the preparation of compounds with diverse applications.
-
Drug Development: Derivatives of this compound have shown promise as anticonvulsant agents. [4]this compound also serves as a precursor for the synthesis of hydroxamic acids, a class of compounds known for their activity as histone deacetylase (HDAC) inhibitors, which are being investigated as anti-cancer agents. [3]* Materials Science: this compound has been explored for its use in the development of electrorheological (ER) fluids. These are "smart" materials that exhibit a change in viscosity in the presence of an electric field.
-
Organometallic Chemistry: this compound can be a precursor for the synthesis of β-amidoorganotin compounds.
Signaling Pathways and Logical Relationships
The Hofmann rearrangement provides a clear example of a logical relationship in organic synthesis, where a specific starting material is transformed into a predictable product with a defined change in its carbon skeleton.
Caption: Logical pathway of the Hofmann rearrangement of this compound.
Conclusion
This compound is a readily accessible and versatile precursor in organic synthesis. Its ability to be converted into nitriles, amines, and, indirectly, ketones, makes it a valuable building block for the synthesis of a wide range of organic molecules. The reactions detailed in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. The provided experimental protocols, while in some cases adapted from closely related substrates, offer a practical starting point for laboratory work. Further optimization of reaction conditions for specific applications is encouraged to achieve the desired outcomes with high efficiency and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Characterization of Butyramide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the key chemical identifiers and characterization data for butyramide, with a central focus on its IUPAC International Chemical Identifier (InChI) Key.
Introduction to this compound and its Significance
This compound (IUPAC name: butanamide) is a primary fatty amide derived from the formal condensation of butanoic acid with ammonia.[1][2][3] It presents as a white, crystalline solid at room temperature and is notable for being devoid of the unpleasant, rancid odor characteristic of its parent carboxylic acid, butyric acid.[4][5] this compound is freely soluble in water and ethanol.[4][6]
In research and development, this compound and its derivatives are of interest for their potential biological activities. Some derivatives have demonstrated anticonvulsive properties and act as inhibitors of histone deacetylases (HDACs), which are critical enzymes in regulating cell proliferation and differentiation.[4][5] Furthermore, this compound serves as a substrate in enzymatic studies, for instance, with (+)-γ-lactamase, to investigate enzyme stability, activity, and kinetics.[6][7]
Core Chemical Identifiers for this compound
The unequivocal identification of a chemical entity is paramount in scientific research. The InChI system provides a standardized, machine-readable string of characters that represents the molecular structure.
The standard InChIKey for this compound is: DNSISZSEWVHGLH-UHFFFAOYSA-N [1][2][4][7][8][9]
This identifier is derived from the standard InChI string: InChI=1S/C4H9NO/c1-2-3-4(5)6/h2-3H2,1H3,(H2,5,6)[1][4][8][9]
Physicochemical and Spectroscopic Data
Quantitative data is essential for the verification and characterization of this compound. The following tables summarize key physicochemical and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C4H9NO | [1][4][7][8] |
| Molecular Weight | 87.12 g/mol | [1][4][7][8] |
| Melting Point | 114-116 °C | [4][6] |
| Boiling Point | 216 °C | [1][4] |
| Density | 0.8850 g/cm³ at 120 °C | [1] |
| logP | -0.21 | [1] |
| Solubility | Freely soluble in water and ethanol; slightly soluble in diethyl ether. | [4][6] |
Table 2: ¹H NMR Spectroscopic Data for this compound
Solvent: DMSO-d6, Frequency: 400 MHz
| Assignment | Chemical Shift (ppm) |
| -NH₂ (a) | 7.24 |
| -NH₂ (b) | 6.71 |
| -CH₂-C=O | 2.02 |
| -CH₂-CH₂- | 1.50 |
| CH₃- | 0.86 |
| Data sourced from ChemicalBook[9] |
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
| C=O | ~175 |
| -CH₂-C=O | ~38 |
| -CH₂-CH₂- | ~19 |
| CH₃- | ~13 |
| Data interpretation based on typical chemical shifts for alkyl amides. |
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity | Putative Fragment |
| 87 | Low | [M]⁺ (Molecular Ion) |
| 72 | Moderate | [M-NH₃]⁺ |
| 59 | High | [C₂H₅NO]⁺ |
| 44 | High | [CH₄NO]⁺ |
| 41 | Moderate | [C₃H₅]⁺ |
| Prominent peaks as reported in public databases.[1] |
Table 5: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3350, ~3180 | N-H stretching (amide) |
| ~2960, ~2870 | C-H stretching (alkyl) |
| ~1670 | C=O stretching (amide I) |
| ~1630 | N-H bending (amide II) |
| ~1420 | C-N stretching |
| Characteristic absorption bands for primary amides. |
Experimental Protocols
Detailed methodologies are crucial for the replication of characterization experiments.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Protocol:
-
A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl₃) in an NMR tube.
-
The tube is placed in the NMR spectrometer.
-
For ¹H NMR, a standard pulse program is used to acquire the spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.
-
Data is processed (Fourier transform, phasing, and baseline correction) to generate the final spectrum.
-
4.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight and fragmentation pattern of this compound.
-
Protocol:
-
A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol (B129727) or dichloromethane).
-
A small volume (typically 1 µL) is injected into the GC, where the sample is vaporized.
-
The vaporized sample is carried by an inert gas through a capillary column, which separates the analyte from any impurities based on boiling point and column affinity.
-
As this compound elutes from the column, it enters the mass spectrometer.
-
In the MS, the molecules are ionized (commonly by electron ionization), fragmented, and the resulting ions are separated by their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, showing the relative abundance of each ion.
-
4.3. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Protocol:
-
For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid this compound is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact.
-
The IR beam is passed through the crystal and interacts with the sample.
-
The detector measures the absorption of infrared radiation at different wavenumbers.
-
The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in this compound.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of experiments for the characterization of a chemical sample like this compound.
Caption: General experimental workflow for the characterization of this compound.
Caption: Logical decision workflow for the identification of a this compound sample.
References
- 1. This compound | C4H9NO | CID 10927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0033870) [hmdb.ca]
- 3. Buy this compound | 541-35-5 [smolecule.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound Reagent|High-Purity this compound for Research [benchchem.com]
- 6. This compound = 98.0 T 541-35-5 [sigmaaldrich.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. Butanamide [webbook.nist.gov]
- 9. This compound(541-35-5) 1H NMR [m.chemicalbook.com]
In-Depth Technical Guide to the Molecular Weight and Formula of Butyramide
This technical guide provides a comprehensive overview of the core physicochemical properties of butyramide, specifically its molecular weight and chemical formula. It is intended for researchers, scientists, and drug development professionals who require precise and reliable data for their work. This document includes a summary of quantitative data, a detailed experimental protocol for the determination of molecular weight via mass spectrometry, and a workflow diagram for the experimental procedure.
Core Properties of this compound
This compound, also known as butanamide, is a primary fatty amide derived from the formal condensation of butanoic acid and ammonia.[1] It is a white, crystalline solid at room temperature and is freely soluble in water and ethanol.[2] Unlike its precursor, butyric acid, this compound is notable for being devoid of an unpleasant, rancid smell.[2]
Quantitative Data Summary
The fundamental properties of this compound are summarized in the table below. These values are consistently reported across various chemical databases and literature sources.
| Property | Value | Citations |
| Chemical Formula | C₄H₉NO | [1][3][4] |
| Molecular Weight | 87.12 g/mol | [1][3][5] |
| Monoisotopic Mass | 87.068413915 Da | [1][3] |
| IUPAC Name | butanamide | [1][3] |
| CAS Number | 541-35-5 | [1] |
Experimental Determination of Molecular Weight
The molecular weight of a small organic molecule like this compound is typically determined experimentally using mass spectrometry. Electron Ionization (EI) is a classic and effective ionization method for volatile and thermally stable compounds with molecular weights below 600 Da, making it well-suited for the analysis of this compound.[3]
Experimental Protocol: Molecular Weight Determination of this compound by Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines the methodology for determining the molecular weight of a this compound sample using a standard mass spectrometer equipped with an electron ionization source.
1. Sample Preparation:
-
A pure sample of this compound is required. The sample should be a solid or a liquid that can be easily volatilized.
-
The sample is introduced into the mass spectrometer. For a solid like this compound, this can be done using a direct insertion probe. For solutions, the solvent must be volatile and not interfere with the analysis.
2. Ionization:
-
The sample is volatilized by heating it under a high vacuum.
-
The gaseous this compound molecules are introduced into the ion source.
-
In the ion source, the molecules are bombarded by a beam of high-energy electrons (typically 70 eV).
-
This collision imparts enough energy to eject an electron from the this compound molecule, forming a positively charged molecular ion (M•+), which is also a radical cation.
3. Mass Analysis:
-
The newly formed ions, including the molecular ion and any fragment ions, are accelerated by an electric field.
-
The accelerated ions then pass through a magnetic or electric field within the mass analyzer.
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z). Lighter ions are deflected more than heavier ions.
4. Detection:
-
The separated ions are detected by an electron multiplier or a similar detector.
-
The detector generates a signal that is proportional to the number of ions striking it.
-
The instrument's software processes these signals to generate a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio.
5. Data Interpretation:
-
The peak with the highest m/z value in the mass spectrum, excluding isotopic peaks, generally corresponds to the molecular ion (M•+).
-
The m/z value of the molecular ion peak provides the molecular weight of the compound. For this compound, this would be observed at an m/z of approximately 87.
Workflow for Molecular Weight Determination
The following diagram illustrates the key stages in determining the molecular weight of this compound using Electron Ionization Mass Spectrometry.
Caption: Workflow for determining the molecular weight of this compound via EI-MS.
References
- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 2. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Facets of Butyramide in Microbial Metabolism: From Nutrient Source to Gene Regulator
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Butyramide, the amide derivative of the short-chain fatty acid butyrate (B1204436), plays a multifaceted role in the metabolic landscape of various microorganisms. While often overshadowed by its more extensively studied carboxylic acid counterpart, this compound is a significant metabolic player in its own right, serving as a viable source of both carbon and nitrogen for bacteria equipped with the necessary enzymatic machinery. Furthermore, in certain bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, this compound functions as a key signaling molecule, intricately involved in the regulation of its own catabolism. This technical guide provides an in-depth exploration of the microbial metabolism of this compound, with a particular focus on the well-characterized pathways in Pseudomonas aeruginosa. It details the enzymatic hydrolysis of this compound, its role as a nutrient, and its function as a co-repressor of the amidase operon. This document also furnishes detailed experimental protocols for the investigation of this compound metabolism and presents visualizations of the key metabolic and regulatory pathways.
Introduction
This compound (C₄H₉NO) is a white, crystalline solid that is freely soluble in water and ethanol.[1][2] In the context of microbial metabolism, it is primarily recognized for its relationship to butyrate, a crucial metabolite in the gut microbiome with profound effects on host health.[3][4][5] However, this compound itself is a direct interface between microbial nitrogen and carbon metabolic pathways. Its utilization is contingent on the presence of amidase enzymes, which catalyze the hydrolysis of the amide bond to yield butyric acid and ammonia (B1221849).[6][7] The subsequent metabolism of these products can fuel central metabolic pathways, providing energy, carbon skeletons, and a source of nitrogen for biosynthesis.
The role of this compound is particularly well-defined in Pseudomonas aeruginosa, a bacterium of significant clinical importance. In this organism, this compound is not only a substrate for the aliphatic amidase but also a key regulator of the enzyme's expression, acting as a co-repressor of the amiEBCR operon.[2][8] This dual function highlights a sophisticated feedback mechanism controlling substrate utilization. Additionally, derivatives of this compound have been identified as potent inhibitors of quorum sensing (QS), a bacterial communication system that governs virulence and biofilm formation, opening avenues for the development of novel anti-infective strategies.[1][9]
This guide will delve into the core aspects of this compound's role in microbial metabolism, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to provide a comprehensive resource for the scientific community.
This compound as a Microbial Nutrient Source
The fundamental role of this compound in microbial metabolism is to serve as a nutrient. This is accomplished through its enzymatic breakdown into metabolites that can be readily assimilated by the cell.
Enzymatic Hydrolysis of this compound
The catabolism of this compound is initiated by the hydrolytic cleavage of its amide bond, a reaction catalyzed by an amidase (EC 3.5.1.4). This reaction yields butyrate and ammonia:
C₃H₇CONH₂ (this compound) + H₂O → C₃H₇COOH (Butyric Acid) + NH₃ (Ammonia)
A variety of microorganisms, including species of Pseudomonas and Rhodococcus, are known to produce amidases with broad substrate specificities, enabling them to hydrolyze a range of aliphatic amides, including this compound.[7][10] In Pseudomonas aeruginosa, this function is carried out by an aliphatic amidase encoded by the amiE gene.[8]
Butyrate as a Carbon and Energy Source
The butyrate produced from this compound hydrolysis can be activated to butyryl-CoA and subsequently enter the β-oxidation pathway to generate acetyl-CoA. Acetyl-CoA then feeds into the tricarboxylic acid (TCA) cycle for energy production and the generation of biosynthetic precursors. In the context of Pseudomonas aeruginosa biofilms, butanoate metabolism has been shown to be significantly enriched, highlighting its importance in this growth state.[11][12][13]
Ammonia as a Nitrogen Source
The ammonia released from this compound hydrolysis is a readily available nitrogen source for bacteria. It can be assimilated into central nitrogen metabolism, primarily through the action of glutamate (B1630785) dehydrogenase or the glutamine synthetase-glutamate synthase (GS-GOGAT) pathway, to synthesize amino acids and other nitrogen-containing biomolecules.[7]
Regulation of this compound Metabolism in Pseudomonas aeruginosa
Pseudomonas aeruginosa possesses a sophisticated regulatory system to control the expression of its aliphatic amidase, ensuring that the enzyme is synthesized only when an appropriate substrate is available and a repressing substrate is absent. This regulation occurs at the level of transcription antitermination of the amiEBCR operon.[2][5][12]
The key players in this regulatory circuit are:
-
AmiC: A cytoplasmic amide-binding protein that acts as a negative regulator.[5][8]
-
AmiR: A positive regulator that functions as a transcription antitermination factor.[5][12]
The regulatory mechanism is as follows:
-
In the absence of an inducer: AmiC and AmiR form an inactive complex. This prevents AmiR from binding to the leader sequence of the amiE mRNA, allowing a terminator hairpin to form and transcription to terminate before the amidase gene is transcribed.[14]
-
In the presence of an inducer (e.g., acetamide): The inducer binds to AmiC, causing a conformational change that leads to the dissociation of the AmiC-AmiR complex. The freed AmiR then binds to the amiE mRNA leader sequence, preventing the formation of the terminator hairpin and allowing transcription to proceed, leading to amidase synthesis.[2][14]
-
In the presence of a co-repressor (this compound): this compound binds to AmiC, stabilizing the AmiC-AmiR complex. This prevents the release of AmiR and keeps the amidase operon in a repressed state.[2][14]
A single amino acid substitution in the AmiC protein (Thr106Asn) in a mutant strain of P. aeruginosa (PAC181) alters the binding pocket, causing this compound to be recognized as an inducer rather than a co-repressor.[15]
This compound Derivatives as Quorum Sensing Inhibitors
While this compound itself has not been identified as a direct quorum sensing (QS) signal, certain derivatives have been shown to inhibit QS pathways. A notable example is 3-methyl-N-(2′-phenylethyl)-butyramide, a secondary metabolite produced by the marine bacterium Halobacillus salinus. This compound and its synthetic analogs can antagonize QS-controlled phenotypes, such as bioluminescence in Vibrio harveyi and violacein (B1683560) production in Chromobacterium violaceum.[1][9] These findings suggest that the this compound scaffold could be a starting point for the development of novel QS inhibitors to combat bacterial virulence.
Quantitative Data on this compound Metabolism
Quantitative data on the kinetics of this compound metabolism by microbial amidases are limited. However, studies on related enzymes and substrates provide valuable insights.
| Enzyme/System | Substrate | Parameter | Value | Organism | Reference |
| Lipase (B570770) Mutant (F207S/A213D/M252F) | N-(2-naphthyl)oleamide | kcat/Km (relative to WT) | 28-fold increase | Pseudomonas aeruginosa | [11] |
| L-aminopeptidase | L-Leu-p-nitroanilide | Km | 3.02 mM | Pseudomonas aeruginosa | [16] |
| L-aminopeptidase | L-Leu-p-nitroanilide | Vmax | 6.71 µmol/mg/min | Pseudomonas aeruginosa | [16] |
| Quorum Sensing Inhibition | N-(4-fluorophenyl)-3-phenylpropanamide | IC₅₀ | 1.1 µM | Vibrio harveyi | [15] |
Note: The data for the lipase mutant and L-aminopeptidase are for substrates other than this compound and are provided for comparative purposes.
Experimental Protocols
Protocol for Measuring Amidase Activity
This protocol is adapted from a method using a chromogenic substrate and can be modified for non-chromogenic substrates like this compound by quantifying the products (ammonia or butyrate).
Objective: To determine the specific activity of a microbial amidase on this compound.
Materials:
-
Cell-free extract or purified amidase from the microorganism of interest.
-
This compound solution (e.g., 1 M in water).
-
Phosphate buffer (e.g., 50 mM, pH 7.0).
-
Reagents for ammonia quantification (e.g., Nessler's reagent or a commercial kit).
-
Reagents for butyrate quantification (e.g., HPLC or GC-MS).
-
Microplate reader or spectrophotometer.
-
Protein quantification assay (e.g., Bradford or BCA).
Procedure:
-
Enzyme Preparation:
-
Culture the microorganism under conditions expected to induce amidase expression (e.g., minimal medium with an inducer like acetamide for P. aeruginosa).
-
Harvest cells by centrifugation and wash with buffer.
-
Prepare a cell-free extract by sonication or other lysis methods, followed by centrifugation to remove cell debris.
-
Determine the total protein concentration of the cell-free extract.
-
-
Enzyme Assay:
-
Set up reactions in a microplate or microcentrifuge tubes. For each reaction, add:
-
Phosphate buffer.
-
This compound solution to achieve a range of final concentrations (e.g., 0.1 mM to 10 mM for kinetic analysis).
-
Make up to a final volume with water.
-
-
Pre-incubate the reactions at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of cell-free extract or purified enzyme.
-
Incubate for a set period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding acid or heat).
-
-
Product Quantification:
-
Quantify the amount of ammonia or butyrate produced using a suitable method.
-
For ammonia, the Berthelot-indophenol method or a commercial kit can be used, measuring absorbance at ~630 nm.
-
For butyrate, HPLC with a suitable column (e.g., C18) and detector (e.g., UV or RI) or GC-MS after derivatization can be used.
-
-
Calculation of Specific Activity:
-
Calculate the amount of product formed per unit time.
-
Specific activity is expressed as µmol of product formed per minute per mg of total protein (U/mg).
-
Protocol for Analyzing Amidase Gene Expression
Objective: To quantify the expression of the amidase gene (amiE) in response to this compound and other amides using quantitative real-time PCR (qRT-PCR).
Materials:
-
P. aeruginosa cultures grown with different amides (e.g., no amide, acetamide, this compound).
-
RNA extraction kit.
-
DNase I.
-
Reverse transcription kit.
-
qRT-PCR master mix (e.g., SYBR Green).
-
Primers for amiE and a housekeeping gene (e.g., rpoD).
-
qRT-PCR instrument.
Procedure:
-
Bacterial Culture and RNA Extraction:
-
Grow P. aeruginosa to mid-log phase in a suitable medium.
-
Induce the cultures by adding acetamide (inducer), this compound (repressor), or no amide (control) and incubate for a defined period (e.g., 1-2 hours).
-
Harvest the cells and immediately stabilize the RNA (e.g., using an RNA stabilization reagent).
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
DNase Treatment and cDNA Synthesis:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA template using a reverse transcription kit.
-
-
qRT-PCR:
-
Set up qRT-PCR reactions containing cDNA, forward and reverse primers for amiE and the housekeeping gene, and the qRT-PCR master mix.
-
Run the reactions in a qRT-PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each condition.
-
Calculate the relative expression of amiE using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
This compound Transport
The specific mechanism of this compound transport across the bacterial cell membrane has not been extensively studied. However, as a small, uncharged molecule, it is likely to cross the inner membrane via passive diffusion. In Gram-negative bacteria like P. aeruginosa, the outer membrane may present a barrier, and passage could occur through porin channels. It is also possible that specific transporters are involved, particularly in organisms that efficiently utilize this compound as a nutrient source. P. aeruginosa is known to possess a variety of efflux pumps, such as those from the Resistance-Nodulation-Division (RND) family, which are involved in the transport of a wide range of molecules, although a direct role in this compound transport has not been established.[17][18]
Conclusion and Future Directions
This compound holds a distinct and important position in microbial metabolism. For certain bacteria, it represents a valuable source of carbon and nitrogen, the utilization of which is tightly regulated, as exemplified by the elegant antitermination mechanism in Pseudomonas aeruginosa. This dual role as both a nutrient and a signaling molecule underscores the metabolic versatility of microorganisms.
Future research should aim to:
-
Elucidate the specific transport mechanisms for this compound in various bacteria.
-
Determine the kinetic parameters of amidases from a wider range of microorganisms with this compound as the substrate.
-
Explore the prevalence and diversity of this compound utilization pathways across different microbial communities, including the human gut microbiome.
-
Further investigate the potential of the this compound scaffold in the design of novel quorum sensing inhibitors and other antimicrobial agents.
A deeper understanding of this compound's role in microbial metabolism will not only enhance our fundamental knowledge of microbial physiology but also provide new opportunities for biotechnological applications and the development of novel therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional analysis of the amidase operon from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitermination of amidase expression in Pseudomonas aeruginosa is controlled by a novel cytoplasmic amide‐binding protein. | The EMBO Journal [link.springer.com]
- 6. Substrate dependence of transport coupling and phenotype of a small multidrug resistance transporter in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitermination of amidase expression in Pseudomonas aeruginosa is controlled by a novel cytoplasmic amide-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined Theoretical and Experimental Study to Unravel the Differences in Promiscuous Amidase Activity of Two Nonhomologous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Engineering of Pseudomonas aeruginosa lipase by directed evolution for enhanced amidase activity: mechanistic implication for amide hydrolysis by serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcriptional analysis of the amidase operon from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular modeling, synthesis, and screening of new bacterial quorumsensing antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antagonism of Quorum Sensing Phenotypes by Analogs of the Marine Bacterial Secondary Metabolite 3-Methyl- N-(2'-Phenylethyl)-Butyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Active Efflux and Diffusion Are Involved in Transport of Pseudomonas aeruginosa Cell-to-Cell Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Phenylalanine Butyramide: A Technical Guide to a Novel Butyrate Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyric acid, a short-chain fatty acid (SCFA) produced by microbial fermentation in the gut, is a molecule of significant therapeutic interest due to its pleiotropic effects, including histone deacetylase (HDAC) inhibition and anti-inflammatory properties. However, its clinical application is severely hampered by its unpleasant odor and unfavorable physicochemical properties. Phenylalanine butyramide (PBA), also referred to as N-1-carbamoyl-2(S)-phenylethyl this compound, is a synthetic, odorless derivative designed to act as a stable precursor that releases butyric acid. This technical guide provides a comprehensive overview of the current scientific knowledge on PBA, detailing its mechanism of action, pharmacokinetics, and the preclinical and clinical evidence supporting its potential applications. It includes a summary of key quantitative data, detailed experimental protocols from pivotal studies, and visualizations of relevant biological pathways and workflows to support further research and development.
Introduction: The Rationale for a Butyrate (B1204436) Precursor
Short-chain fatty acids (SCFAs), particularly butyrate, are critical metabolites that mediate the host-microbiome axis, influencing gut health, immune regulation, and even cutaneous homeostasis.[1][2] Butyrate's primary mechanism of action involves the inhibition of histone deacetylases (HDACs), leading to changes in gene expression, and it also serves as a key energy source for colonocytes. Despite its therapeutic potential, the clinical utility of butyrate is limited by its rancid smell and rapid metabolism.
To overcome these limitations, Phenylalanine this compound (PBA) was developed. It is a synthetic amide formed from phenylalanine and butyric acid.[3] This modification renders the compound odorless and solid, improving its stability and handling characteristics while aiming to retain the biological activity of the parent molecule upon its release.[4][5] In vitro studies have shown that PBA can release butyric acid, particularly in an acidic environment, suggesting that enzymatic or pH-dependent hydrolysis can liberate the active butyrate moiety.[6]
It is critical to distinguish Phenylalanine this compound (PBA) from Sodium Phenylbutyrate. The latter is a different compound used clinically for urea (B33335) cycle disorders. Sodium Phenylbutyrate is a prodrug of phenylacetate, which conjugates with glutamine for nitrogen excretion, and is not a direct precursor to butyrate.[7][8] This guide focuses exclusively on Phenylalanine this compound as a butyrate-releasing agent.
Mechanism of Action
The primary mechanism of PBA is to serve as a delivery vehicle for butyric acid. The amide bond linking phenylalanine and butyrate is designed to be cleaved in situ, releasing the two constituent molecules.
Caption: Proposed conversion of Phenylalanine this compound (PBA) into its active components.
Upon release, butyric acid exerts its biological effects through several well-described pathways. The cardioprotective and dermatological effects observed in studies using PBA are attributed to these downstream actions of butyrate.[1][9] Key pathways include HDAC inhibition and modulation of mitochondrial function to reduce oxidative stress.
Caption: Key signaling pathways of butyrate relevant to PBA's observed effects.
Physicochemical Properties and Pharmacokinetics
PBA is a solid, crystalline compound, which contrasts with the liquid, volatile nature of butyric acid. Its physicochemical properties have been evaluated primarily in the context of topical delivery.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [4][10] |
| Log P (o/w) | 0.79 ± 0.12 (Experimental) | [4][10] |
| Log Kp (skin permeation) | 1919 cm/h (Calculated) | [10] |
In vitro studies using Franz diffusion cells have demonstrated that PBA can permeate the skin. Following application, it is detected in both the epidermis and dermis, but it does not reach the receptor compartment, suggesting it is not expected to enter systemic circulation after topical use.[4][10]
Preclinical and Clinical Evidence
Research into PBA has primarily focused on its topical application in cosmetics and a preclinical model of cardiotoxicity.
Dermatological and Cosmetic Applications
Multiple studies have highlighted the benefits of topically applied PBA for skin health, including anti-aging, depigmentation, and soothing effects.
Table 1: Summary of Quantitative Data from Clinical and In Vivo Dermatological Studies
| Study Type | Endpoint | Treatment Group (PBA) | Placebo/Control | Duration | p-value | Reference |
| Anti-Aging / Anti-Spot | UV Spots Reduction | -12.7% | - | 15 Days | < 0.001 | [1][11] |
| -9.9% | - | 30 Days | < 0.001 | [1][11] | ||
| Brown Spots Reduction | -20.8% | - | 15 Days | < 0.001 | [1][11] | |
| -17.7% | - | 30 Days | < 0.001 | [1][11] | ||
| Skin Brightening (ITA°) | +12.0% | - | 15 Days | < 0.001 | [1][11] | |
| +13.0% | - | 30 Days | < 0.001 | [1][11] | ||
| Skin Elasticity (Ua/Uf) | +12.4% | - | 15 Days | < 0.001 | [1][11] | |
| +32.3% | - | 30 Days | < 0.001 | [1][11] | ||
| Skin Firmness (Uf) | -3.2% | - | 15 Days | < 0.01 | [1][11] | |
| -14.9% | - | 30 Days | < 0.01 | [1][11] | ||
| Soothing / Anti-Reddening | Erythema Index Reduction | -15.7% | - | 30 Minutes | - | [4][5][12] |
| -17.8% | - | 60 Minutes | - | [4][5][12] | ||
| Tyrosinase Inhibition (In Vitro) | IC₅₀ | 120.3 mM | Butyrate: 34.7 mM | - | - | [1][11] |
The mechanism for these effects is believed to be the local release of butyrate, which is known to promote the synthesis of hyaluronic acid and collagen and inhibit tyrosinase activity.[1]
Cardioprotective Effects
A preclinical study investigated the potential of PBA to mitigate doxorubicin (B1662922) (DOXO)-induced cardiotoxicity, a significant side effect of this common chemotherapy agent.
Table 2: Key Findings from the Murine Model of Doxorubicin-Induced Cardiotoxicity
| Parameter | DOXO Group | FBA + DOXO Group | Effect of FBA | Reference |
| Cardiac Function | Left ventricular dilatation | Prevented dilatation | Protective | [9] |
| Histology | Increased fibrosis & apoptosis | Prevented increase | Protective | [9] |
| Gene Expression | Increased ANP, BNP, CTGF, MMP-2 | Not elevated | Protective | [9] |
| Oxidative Stress | Increased nitrotyrosine & iNOS | Not elevated | Reduced Stress | [9] |
| Decreased intracellular catalase | Prevented decrease | Restored Antioxidant | [9] | |
| Increased mitochondrial H₂O₂ | Blunted increase | Reduced ROS | [9] | |
| Mitochondrial Function | Compromised State 3 & 4 respiration | Ameliorated | Improved Function | [9] |
| Increased degree of coupling | Prevented increase | Normalized Function | [9] |
These results suggest that PBA protects the heart by reducing oxidative stress and improving mitochondrial function, effects consistent with the known biological activities of butyrate.[9]
Experimental Protocols
This section provides an overview of the methodologies used in the key studies cited in this guide.
In Vitro Skin Permeation Assay
-
Apparatus: Franz-type vertical diffusion cells.
-
Membrane: Human skin (epidermis and dermis).
-
Procedure:
-
A known quantity of PBA formulated in a cream is applied to the surface of the skin mounted in the Franz cell.
-
The receptor compartment is filled with a suitable buffer solution and maintained at 37°C.
-
At predetermined time points (e.g., 1, 2, and 4 hours), samples are collected from the receptor fluid.
-
At the end of the experiment, the skin is removed, and the epidermis and dermis are separated.
-
PBA is extracted from the epidermis, dermis, and receptor fluid.
-
The concentration of PBA in each compartment is quantified using a validated chromatographic method (e.g., HPLC).[4][10]
-
In Vivo Erythema Index Measurement
-
Model: Chemically induced erythema in human volunteers.
-
Apparatus: Colorimeter CL400 or similar device to measure skin redness (a* value).
-
Procedure:
-
Baseline erythema index is measured on a defined area of the skin (e.g., forearm).
-
Erythema is induced by applying an irritant, such as Sodium Laureth Sulfate (SLES).
-
The test product (emulsion with 1.5% PBA) and a placebo are applied to separate, randomized areas within the irritated site.
-
The erythema index is measured again at specified time points (e.g., 30 and 60 minutes) after product application.
-
The percentage reduction in the erythema index is calculated relative to the baseline or control site.[4][5]
-
Murine Model of Doxorubicin-Induced Cardiotoxicity
-
Animal Model: C57BL6 mice.
-
Treatment Groups:
-
Control (Sham)
-
Doxorubicin (DOXO) only
-
Phenylalanine this compound (FBA) + DOXO
-
-
Procedure:
-
Mice in the FBA + DOXO group receive FBA pre-treatment.
-
Cardiotoxicity is induced by administration of DOXO.
-
Cardiac function is assessed non-invasively using echocardiography to measure parameters like left ventricular dimensions.
-
At the end of the study, hearts are harvested for analysis.
-
Histological Analysis: Tissues are sectioned and stained to assess cardiomyocyte apoptosis (e.g., TUNEL assay) and fibrosis.
-
Gene Expression Analysis: mRNA levels of cardiac stress markers (ANP, BNP) and fibrosis markers (CTGF, MMP-2) are quantified by RT-PCR.
-
Oxidative Stress Analysis: Levels of nitrotyrosine, iNOS, and catalase are measured. Mitochondrial reactive oxygen species (ROS) production (e.g., H₂O₂) is quantified.
-
Mitochondrial Respiration: Mitochondria are isolated from heart tissue, and oxygen consumption rates (State 3, State 4) are measured using a high-resolution respirometer.[9]
-
Caption: Experimental workflow for the murine model of doxorubicin-induced cardiotoxicity.
Synthesis and Formulation
PBA can be synthesized through both chemical and enzymatic methods.
-
Chemical Synthesis: A reported method involves reacting L-phenylalanine (B559525) amide with butyric anhydride, which also serves as the solvent, followed by purification. This process avoids chlorinated solvents and achieves high yields (e.g., 82%).[13]
-
Enzymatic Synthesis: A method using an intracellular lipase (B570770) from Sphingomonas sp. HXN-200 (SpL) in a biphasic water/n-hexane system has been developed. This biocatalytic approach yielded 0.89 mg/mL of PBA, demonstrating a potential green chemistry route for production.[3]
For topical applications, PBA has been formulated into oil-in-water (O/W) emulsions at concentrations around 1.5%.[6][10]
Conclusion and Future Directions
Phenylalanine this compound represents a promising strategy to harness the therapeutic benefits of butyric acid while overcoming its significant organoleptic and formulation challenges. Current evidence, though concentrated in the field of dermatology, strongly supports its efficacy as a topical agent for anti-aging and soothing applications. The preclinical data on its cardioprotective effects are compelling and warrant further investigation.
For drug development professionals, future research should focus on:
-
Systemic Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion of PBA and the subsequent release of butyrate following oral administration.
-
Efficacy in Other Models: Exploring the therapeutic potential of PBA in other disease models where butyrate has shown promise, such as inflammatory bowel disease, metabolic disorders, and neurodegenerative diseases.
-
Mechanism of Release: Elucidating the specific enzymes and conditions that govern the in vivo hydrolysis of PBA to butyrate in different tissues.
By addressing these questions, the full therapeutic potential of Phenylalanine this compound as a next-generation butyrate delivery system can be realized.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenylalanine this compound - Imunigen: Immune Health Ingredients [imunigen.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. iris.unina.it [iris.unina.it]
- 7. A randomized trial to study the comparative efficacy of phenylbutyrate and benzoate on nitrogen excretion and ureagenesis in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium phenylbutyrate - Wikipedia [en.wikipedia.org]
- 9. The novel butyrate derivative phenylalanine-butyramide protects from doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylalanine this compound Is a New Cosmetic Ingredient with Soothing and Anti-Reddening Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylalanine this compound: A Butyrate Derivative as a Novel Inhibitor of Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenylalanine this compound Is a New Cosmetic Ingredient with Soothing and Anti-Reddening Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20230416189A1 - New synthesis of l-phenylalanine this compound - Google Patents [patents.google.com]
Butyramide as a Histone Deacetylase (HDAC) Inhibitor: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Butyramide, and its more commonly studied salt sodium butyrate (B1204436), are short-chain fatty acids that have garnered significant attention in the field of epigenetics for their role as histone deacetylase (HDAC) inhibitors. By preventing the removal of acetyl groups from histone proteins, this compound modulates chromatin structure and gene expression, leading to a cascade of cellular events including cell cycle arrest, differentiation, and apoptosis. This technical guide provides an in-depth overview of this compound's function as an HDAC inhibitor, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the critical signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of epigenetics and the development of novel therapeutics targeting HDACs.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from the ε-amino groups of lysine (B10760008) residues on the N-terminal tails of histone proteins. This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription. The dysregulation of HDAC activity has been implicated in the pathogenesis of numerous diseases, most notably cancer, making HDACs a prime target for therapeutic intervention.
This compound, a simple amide derivative of butyric acid, and its salt, sodium butyrate, are well-established inhibitors of class I and some class IIa HDACs. Their ability to induce hyperacetylation of histones results in the reactivation of silenced tumor suppressor genes, triggering anti-proliferative and pro-apoptotic effects in cancer cells. Despite its relatively low potency compared to other synthetic HDAC inhibitors, this compound's natural origin and favorable safety profile make it a valuable tool for preclinical research and a lead compound for the design of more potent analogs.
Quantitative Data: Inhibitory Activity of Sodium Butyrate against HDAC Isoforms
The inhibitory potency of an HDAC inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for sodium butyrate against various HDAC isoforms.
| HDAC Isoform | IC50 Value (mM) | Reference(s) |
| Class I | ||
| HDAC1 | 0.3 | [1] |
| HDAC2 | 0.4 | [1] |
| HDAC3 | Not specified, but inhibited | [2] |
| HDAC8 | Not specified, but inhibited | [2] |
| Class IIa | ||
| HDAC7 | 0.3 | [1] |
| Class IIb | ||
| HDAC6 | No inhibition | [1][3] |
| HDAC10 | No inhibition | [1][3] |
| General | ||
| HDAC (unspecified) | 0.80 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as an HDAC inhibitor.
In Vitro Fluorometric HDAC Inhibition Assay
This assay is designed to measure the enzymatic activity of HDACs in the presence of an inhibitor. It utilizes a fluorogenic substrate that, upon deacetylation by an HDAC and subsequent treatment with a developer, releases a fluorescent molecule.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a trypsin-like protease and a stop solution like Trichostatin A)
-
This compound or Sodium Butyrate
-
DMSO (for dissolving the inhibitor)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound/sodium butyrate in DMSO. Perform serial dilutions in HDAC Assay Buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Setup: In the wells of the 96-well plate, add the following components in order:
-
HDAC Assay Buffer
-
This compound/sodium butyrate at various concentrations (include a vehicle control with DMSO only).
-
Diluted recombinant HDAC enzyme.
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Incubation: Mix the plate and incubate at 37°C for 30-60 minutes.
-
Reaction Termination and Signal Development: Add the Developer solution to each well. This will stop the HDAC reaction and allow for the cleavage of the deacetylated substrate, leading to the release of the fluorophore.
-
Final Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no enzyme.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4][5]
-
Western Blot Analysis of Histone Acetylation
This protocol is used to detect changes in the acetylation levels of histones in cells following treatment with this compound.
Materials:
-
Cell culture medium and supplements
-
This compound or Sodium Butyrate
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for acetylated histones, e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a loading control like anti-Histone H3 or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of this compound/sodium butyrate for a specified duration (e.g., 24 hours). Include an untreated or vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
SDS-PAGE: Denature the protein lysates by boiling in sample buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone or loading control levels.[1][6]
Signaling Pathways and Experimental Workflows
The inhibition of HDACs by this compound triggers a series of downstream signaling events that ultimately lead to the observed anti-cancer effects. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and a general experimental workflow.
Caption: Experimental workflow for evaluating this compound's HDAC inhibitory effects.
Caption: Signaling pathway of this compound-induced cell cycle arrest.[7][8]
Caption: Signaling pathway of this compound-induced apoptosis.[9][10]
Conclusion
This compound serves as a foundational tool in the study of HDAC inhibition. Its ability to induce histone hyperacetylation and subsequently trigger cell cycle arrest and apoptosis provides a clear mechanism for its anti-cancer properties. While its potency is modest, its well-characterized effects and natural origins make it an invaluable resource for both basic research and as a starting point for the development of more potent and selective HDAC inhibitors. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a comprehensive framework for researchers and drug development professionals to effectively utilize and build upon the current understanding of this compound as an HDAC inhibitor.
References
- 1. Sodium butyrate, Histone deacetylase inhibitor (CAS 156-54-7) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors SAHA and sodium butyrate block G1-to-S cell cycle progression in neurosphere formation by adult subventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium Butyrate Enhances the Cytotoxic Effect of Etoposide in HDACi-Sensitive and HDACi-Resistant Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
Anticonvulsant Properties of Butyramide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticonvulsant properties of butyramide derivatives, a promising class of compounds in the development of novel anti-seizure medications. It delves into their efficacy in established preclinical models, details the experimental protocols used for their evaluation, and explores the underlying molecular mechanisms and signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antiepileptic drugs.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous anti-seizure medications are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and tolerability. This compound derivatives have emerged as a promising scaffold in the quest for new anticonvulsants, with several analogues demonstrating potent activity in preclinical seizure models. This guide summarizes the current state of knowledge on these compounds, with a focus on their quantitative pharmacological data, experimental evaluation, and mechanisms of action.
Quantitative Anticonvulsant Activity of this compound Derivatives
The anticonvulsant efficacy of various this compound derivatives has been evaluated in several preclinical models. The following tables summarize the median effective dose (ED50) required to protect against seizures in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 4-aminopyridine (B3432731) (4-AP) induced seizure models. Lower ED50 values indicate higher potency.
Table 1: Anticonvulsant Activity of 4-(2-acetoxybenzoylamino) this compound Derivatives in the 4-AP Induced Seizure Model in Mice [1]
| Compound | ED50 (mmol/kg) |
| 5f | 0.3137 |
| 5i | 0.3604 |
| 5j | 0.3421 |
| 5k | 0.3378 |
| 5l | 0.3265 |
| 5m | 0.3198 |
| 5n | 0.3201 |
Table 2: Anticonvulsant Activity of Ameltolide Analogues (this compound-Related Structures) in the MES Test in Rats
| Compound | Oral ED50 (µmol/kg) |
| 1 | 52 |
| 2 (Ameltolide) | 135 |
| 3 | 284 |
| 8 | 231 |
| 9 | 131 |
| 10 | 25 |
| 13 | 369 |
| 14 | 354 |
| Phenytoin (Reference) | 121 |
Table 3: Anticonvulsant and Neurotoxicity Data for N-3-arylamide Substituted 5,5-cyclopropanespirohydantoin Derivatives (this compound-Related Structures) in Mice [2]
| Compound | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | Neurotoxicity TD50 (mg/kg, i.p.) | Protective Index (PI) (MES) |
| 5d | 25.4 | >100 | 189.6 | 7.5 |
| 5j | 9.2 | 88.7 | 421.6 | 45.8 |
| 5t | 35.1 | >100 | >500 | >14.2 |
Experimental Protocols
The following are detailed methodologies for the key experimental models used to assess the anticonvulsant properties of this compound derivatives.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g) or male Wistar rats (100-150 g).
-
Apparatus: An electroconvulsometer capable of delivering a constant alternating current. Corneal or ear-clip electrodes are used.
-
Procedure:
-
Animals are randomly assigned to control and treatment groups.
-
The test compound or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of expected peak drug effect, a drop of topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the eyes if using corneal electrodes.
-
An electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered.
-
The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Endpoint: Abolition of the tonic hindlimb extension is considered protection. The ED50, the dose that protects 50% of the animals, is then calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is used to identify compounds that may be effective against generalized myoclonic and absence seizures.
-
Animals: Male albino mice (20-25 g) or rats.
-
Chemical Convulsant: Pentylenetetrazole (PTZ) dissolved in saline.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The test compound or vehicle is administered (i.p. or p.o.).
-
After a predetermined pretreatment time, a convulsant dose of PTZ (e.g., 85 mg/kg for mice) is injected subcutaneously.
-
Each animal is placed in an individual observation chamber and observed for a period of 30 minutes.
-
-
Endpoints: The latency to the first seizure, seizure severity (often scored using a standardized scale like the Racine scale), frequency of seizures, and mortality are recorded. Protection is defined as the absence of clonic spasms. The ED50 is calculated based on the percentage of protected animals.
4-Aminopyridine (4-AP) Induced Seizure Model
4-AP is a potassium channel blocker that induces seizures and is used to study compounds with potential efficacy against symptomatic epilepsy.
-
Animals: Male mice.
-
Chemical Convulsant: 4-Aminopyridine (4-AP).
-
Procedure:
-
Animals are assigned to control and treatment groups.
-
The test compound or vehicle is administered.
-
After the appropriate pretreatment time, 4-AP is administered to induce seizures.
-
Animals are observed for seizure activity, including latency to seizure onset and seizure severity.
-
-
Endpoint: The primary endpoint is typically the protection against tonic-clonic seizures. The ED50 is determined as the dose that protects 50% of the animals.
Mechanisms of Action and Signaling Pathways
The anticonvulsant effects of this compound derivatives are believed to be mediated through various mechanisms, primarily involving the enhancement of GABAergic inhibition and modulation of voltage-gated ion channels.
Enhancement of GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Many this compound derivatives exert their anticonvulsant effects by potentiating GABAergic signaling.
-
Positive Allosteric Modulation of GABA-A Receptors: Some this compound derivatives may bind to an allosteric site on the GABA-A receptor, a ligand-gated ion channel. This binding enhances the effect of GABA, leading to an increased influx of chloride ions (Cl-), hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.
-
Inhibition of GABA Transporters (GATs): Certain this compound derivatives may act as inhibitors of GABA transporters, particularly GAT-1. By blocking the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells, these compounds increase the concentration and duration of GABA in the synapse, thereby enhancing inhibitory neurotransmission.
Modulation of Voltage-Gated Sodium Channels
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials. Some this compound derivatives may exert their anticonvulsant effects by blocking these channels. By binding to the sodium channel, these compounds can stabilize the inactivated state of the channel, thereby reducing the number of channels available to open and limiting the sustained, high-frequency firing of neurons that is characteristic of seizures.
References
Butyramide in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyramide, the amide derivative of the short-chain fatty acid butyric acid, is a molecule of growing interest in cellular signaling research. While its close analog, sodium butyrate (B1204436), has been extensively studied for its role as a histone deacetylase (HDAC) inhibitor and a ligand for G-protein coupled receptors (GPCRs), the specific functions of this compound are less well-characterized. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cellular signaling, drawing on available data for this compound and contextualizing it with the well-established mechanisms of butyrate. This guide will delve into its known effects on gene expression, cell cycle regulation, and apoptosis, and will provide detailed experimental protocols and visual representations of the key signaling pathways involved.
Introduction
This compound (C4H9NO) is a white, solid compound that is freely soluble in water and ethanol. Unlike butyric acid, it is odorless, which, along with its neutral charge, may offer advantages in certain experimental and therapeutic contexts.[1][2] Derivatives of this compound have shown potential as anticonvulsive agents and as inhibitors of histone deacetylases (HDACs), enzymes that are critical in regulating cell proliferation and differentiation.[3] This guide will explore the core cellular signaling functions of this compound, with a focus on its potential mechanisms of action and its impact on key cellular processes.
Core Mechanisms of Action
While direct quantitative data for this compound is limited, its structural similarity to butyrate suggests potential overlapping mechanisms of action. The primary signaling functions associated with butyrate, and therefore of interest for this compound research, are HDAC inhibition and GPCR activation.
Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs results in histone hyperacetylation, a more relaxed chromatin state, and the activation of gene expression. Butyrate is a well-established HDAC inhibitor.[4] While some derivatives of this compound have been shown to function as HDAC inhibitors, direct evidence and IC50 values for this compound are not yet well-documented in the literature.[3]
The general mechanism of HDAC inhibition by butyrate involves the binding of the short-chain fatty acid to the active site of the HDAC enzyme, preventing it from deacetylating its histone substrates. This leads to the altered expression of a subset of genes, estimated to be around 2% of the genome, that are involved in critical cellular processes.[4]
Table 1: Quantitative Data on HDAC Inhibition
| Compound | Target | IC50 Value | Cell Line/System | Reference |
| This compound | HDACs | No data available | - | - |
| Sodium Butyrate | HDACs | ~0.09 mM | HT-29 nuclear extracts | [5] |
Note: The lack of specific IC50 data for this compound is a significant knowledge gap.
G-Protein Coupled Receptor (GPCR) Signaling
Butyrate is known to activate several GPCRs, including GPR41, GPR43, and GPR109a, which are involved in various physiological processes, including immune response and metabolism.[6] The activation of these receptors by butyrate can trigger downstream signaling cascades involving molecules like NF-κB and MAP kinases. There is currently a lack of specific data on the binding affinity and activation of GPCRs directly by this compound.
Impact on Cellular Processes
This compound has been observed to influence several key cellular processes, although its effects can be less potent compared to other butyrate analogs in some contexts.
Gene Expression
The primary mechanism by which this compound is thought to influence gene expression is through the regulation of transcription, potentially via HDAC inhibition. Studies on butyrate have shown that it can upregulate the expression of genes involved in cell cycle arrest, such as p21, and downregulate the expression of cyclins like cyclin D1.[7][8]
Table 2: Effects of Butyrate on Gene and Protein Expression
| Gene/Protein | Effect of Butyrate Treatment | Cell Line | Reference |
| p21 (CDKN1A) | Upregulation | HeLa | [7] |
| Cyclin D1 | Downregulation | HeLa | [7] |
| RUNX2 | Upregulation | SaOS-2 | [9] |
| COL1A1 | Upregulation | SaOS-2 | [9] |
| Osteopontin | Upregulation | SaOS-2 | [9] |
Note: This data is for butyrate; similar studies specifically investigating this compound are needed.
Cell Cycle Regulation
Butyrate is known to cause cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[7] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21 and the downregulation of cyclins. Studies on this compound have shown that it can inhibit DNA synthesis and cellular proliferation in some cancer cell lines, although it was found to be less effective than tributyrin (B1683025) in human neuroblastoma cells.[2]
Apoptosis
Butyrate can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6] This pro-apoptotic effect is a key area of interest for its potential anti-cancer properties. While this compound is presumed to share these properties to some extent, direct comparative studies are limited.
Signaling Pathways
The cellular effects of this compound are likely mediated through a complex interplay of signaling pathways. Based on the extensive research on butyrate, the following pathways are of high relevance.
HDAC Inhibition Pathway
NF-κB Signaling Pathway
Butyrate has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.[1][10][11] This inhibition can occur through the prevention of IκBα degradation, which normally sequesters NF-κB in the cytoplasm.
Experimental Protocols
The following are generalized protocols that can be adapted for studying the effects of this compound on cellular signaling. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental questions.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth during the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Treatment: The day after seeding, replace the medium with fresh medium containing the desired concentration of this compound. A vehicle control (solvent alone) should always be included.
Western Blot Analysis
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p21, Cyclin D1, acetylated histones), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Quantitative PCR (qPCR)
-
RNA Extraction: Isolate total RNA from treated and control cells.
-
cDNA Synthesis: Reverse transcribe RNA into cDNA.
-
qPCR: Perform real-time PCR using gene-specific primers for target genes and a housekeeping gene for normalization.
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.
Cell Cycle Analysis
-
Cell Fixation: Harvest and fix cells in cold 70% ethanol.
-
Staining: Stain the fixed cells with a DNA-intercalating dye such as propidium (B1200493) iodide (PI), which also contains RNase to prevent RNA staining.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Apoptosis Assay (Annexin V Staining)
-
Cell Staining: Resuspend harvested cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion and Future Directions
This compound presents an intriguing area of research within the field of cellular signaling. While its structural relationship to butyrate suggests potential roles as an HDAC inhibitor and a GPCR ligand, there is a significant need for direct experimental evidence to confirm these functions and quantify their effects. The reduced efficacy of this compound compared to other butyrate analogs in some studies highlights the importance of not directly extrapolating findings from butyrate to this compound.
Future research should focus on:
-
Determining the IC50 values of this compound for various HDAC isoforms.
-
Investigating the binding affinity of this compound to GPCRs like GPR41, GPR43, and GPR109a.
-
Conducting comprehensive transcriptomic and proteomic studies to identify the specific cellular pathways modulated by this compound.
-
Performing preclinical studies to evaluate the therapeutic potential of this compound and its derivatives in various disease models.
This technical guide provides a foundation for researchers entering this field, summarizing the current knowledge and offering a roadmap for future investigations into the precise role of this compound in cellular signaling.
References
- 1. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and monobutyrin: growth inhibitory and differentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Reagent|High-Purity this compound for Research [benchchem.com]
- 4. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gsartor.org [gsartor.org]
- 6. mdpi.com [mdpi.com]
- 7. Expression of p21Waf1/Cip1 and cyclin D1 is increased in butyrate-resistant HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Sodium butyrate has anti-proliferative, pro-differentiating, and immunomodulatory effects in osteosarcoma cells and counteracts the TNFα-induced low-grade inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Butyrate inhibits NF-kappaB activation in lamina propria macrophages of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Butyramide
Introduction
Butyramide, also known as butanamide, is the amide derivative of butyric acid with the chemical formula C₄H₉NO.[1][2] It presents as a white crystalline solid at room temperature and is freely soluble in water and ethanol (B145695).[3][4] Unlike its carboxylic acid precursor, butyric acid, which is known for a strong, unpleasant odor, this compound is odorless.[4][5] This characteristic, along with its chemical properties, makes it a valuable intermediate and building block in various fields. In research and development, this compound and its derivatives are utilized in organic synthesis, for example, in the production of hydroxamic acids, and are investigated for their potential biological activities, including anticonvulsive and histone deacetylase inhibitory actions.[1][3][6]
This document provides detailed protocols for two common and reliable methods for the laboratory synthesis of this compound: the reaction of butanoyl chloride with ammonia (B1221849) and the coupling of butyric acid with an ammonia source using a carbodiimide (B86325) coupling agent.
Physicochemical and Spectral Data
A summary of key physical, chemical, and spectral properties of this compound is presented in Table 1 for easy reference.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉NO | [2][3] |
| Molar Mass | 87.12 g/mol | [2][3] |
| Appearance | White crystalline solid | [3][5] |
| Melting Point | 115-116 °C | [3][4] |
| Boiling Point | 216 °C | [1][3] |
| Solubility | Freely soluble in water and ethanol; slightly soluble in diethyl ether. | [3][4] |
| CAS Number | 541-35-5 | [2][5] |
| ¹H NMR | Structural confirmation | [5] |
| ¹³C NMR | Structural confirmation | [5] |
| FT-IR | Identification of amide functional groups | [5][7] |
| Mass Spectrometry | Molecular weight verification (m/z) | [2][5] |
Protocol 1: Synthesis of this compound from Butanoyl Chloride and Ammonia
This method involves a vigorous nucleophilic addition-elimination reaction between the highly reactive butanoyl chloride and ammonia.[8][9] The ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[10] Due to the high reactivity, this reaction is typically fast and exothermic. An excess of ammonia is used to neutralize the hydrogen chloride (HCl) byproduct, forming ammonium (B1175870) chloride.[8][9]
Experimental Protocol
Materials and Reagents:
-
Butanoyl chloride (C₄H₇ClO)
-
Concentrated aqueous ammonia (NH₄OH, ~28-30%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice bath
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place a cold, concentrated solution of aqueous ammonia. Cool the flask in an ice bath to control the exothermic reaction.
-
Addition of Acyl Chloride: Slowly add butanoyl chloride dropwise to the stirred ammonia solution using a dropping funnel. A vigorous reaction will occur, and a white precipitate, a mixture of this compound and ammonium chloride, will form.[8]
-
Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Work-up and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Add dichloromethane to extract the this compound from the aqueous layer.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Collect the organic (bottom) layer.
-
Repeat the extraction of the aqueous layer with two more portions of dichloromethane to maximize product recovery.
-
Combine all organic extracts.
-
-
Drying: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate to remove residual water.
-
Isolation:
-
Filter the drying agent.
-
Remove the dichloromethane solvent from the filtrate using a rotary evaporator under reduced pressure.
-
-
Purification: The resulting crude solid is this compound. For higher purity, it can be recrystallized from a suitable solvent like ethanol or by performing sublimation.
Workflow Diagram
References
- 1. Buy this compound | 541-35-5 [smolecule.com]
- 2. This compound | C4H9NO | CID 10927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. wikiwand.com [wikiwand.com]
- 5. This compound Reagent|High-Purity this compound for Research [benchchem.com]
- 6. CAS 541-35-5: this compound | CymitQuimica [cymitquimica.com]
- 7. Butanamide [webbook.nist.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemistrystudent.com [chemistrystudent.com]
- 10. savemyexams.com [savemyexams.com]
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) of Butyramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyramide (butanamide) is a primary fatty amide derived from butyric acid. Its study is of increasing interest in biomedical and pharmaceutical research due to its relationship with butyrate (B1204436), a short-chain fatty acid with known roles in gut health and as a histone deacetylase (HDAC) inhibitor. Some derivatives of this compound have demonstrated potential anticonvulsive and HDAC inhibitory activities.[1][2] Accurate and robust analytical methods for the quantification of this compound in various matrices are essential for preclinical and clinical studies, including pharmacokinetics, metabolism, and biomarker discovery.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high chromatographic resolution and sensitive, specific detection. This document provides detailed application notes and experimental protocols for the analysis of this compound using GC-MS, covering both direct (underivatized) analysis and a high-sensitivity method involving derivatization.
Principle of the Method
The GC-MS analysis of this compound involves the following key steps:
-
Sample Preparation: Extraction of this compound from the sample matrix and removal of interfering substances. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
-
Derivatization (Optional): Chemical modification of this compound to enhance its volatility, thermal stability, and chromatographic properties, leading to improved sensitivity.
-
Gas Chromatographic Separation: Injection of the prepared sample into a gas chromatograph, where this compound is vaporized and separated from other components based on its boiling point and affinity for the GC column's stationary phase.
-
Mass Spectrometric Detection and Quantification: As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. Quantification is typically performed using selected ion monitoring (SIM) for enhanced sensitivity and specificity.
Experimental Protocols
Two primary protocols are presented: a direct analysis method suitable for simpler matrices or higher concentrations, and a derivatization method for trace-level analysis in complex matrices.
Protocol 1: Direct Analysis of Underivatized this compound in Biological Samples
This protocol is adapted from methods for analyzing short-chain fatty acids and is suitable for determining this compound in matrices such as plasma, serum, or cell culture media without chemical derivatization.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate internal standard (e.g., a deuterated analog of this compound or a related amide not present in the sample).
-
Acidify the sample by adding 10 µL of concentrated hydrochloric acid (HCl) to protonate the analyte.
-
Add 500 µL of an extraction solvent such as methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean autosampler vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: A non-polar column such as an Agilent HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good peak shape and resolution.
-
Injector:
-
Mode: Splitless
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Hold: Hold at 240°C for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For initial identification, scan from m/z 40 to 200.
-
Selected Ion Monitoring (SIM): For quantification, monitor the characteristic ions of this compound.
-
-
Protocol 2: High-Sensitivity Analysis of this compound with Derivatization
This protocol is based on a validated method for trace analysis of amides in aqueous samples and employs derivatization with 9-xanthydrol to improve sensitivity.[3]
1. Sample Preparation and Derivatization
-
To a 5 mL water sample, add a suitable internal standard (e.g., deuterated acrylamide).
-
Add 0.5 M HCl and 10.0 mM 9-xanthydrol.
-
React at ambient temperature for 20 minutes.
-
Extract the resulting derivative (xanthyl-butyramide) with an organic solvent.
2. GC-MS Instrumentation and Conditions
-
GC Column: DB-1 (30 m x 0.25 mm ID, 1.0 µm film thickness) or equivalent.
-
Injector:
-
Mode: Splitless
-
Temperature: 250°C
-
-
Carrier Gas: Helium at a flow rate of 0.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 3 minutes.
-
Ramp 1: Increase to 235°C at 20°C/min, hold for 1 minute.
-
Ramp 2: Increase to 250°C at 3°C/min, hold for 10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantitative Data
The following tables summarize the key quantitative parameters for the GC-MS analysis of this compound.
Table 1: Mass Spectrometric Data for Underivatized this compound
| Parameter | Value | Description |
| Molecular Formula | C₄H₉NO | - |
| Molecular Weight | 87.12 g/mol | - |
| Molecular Ion (M+) | m/z 87 | The ion corresponding to the intact molecule. |
| Base Peak | m/z 59 | Result of McLafferty rearrangement. |
| Key Fragment Ion | m/z 44 | Result of α-cleavage. |
| Quantifier Ion | m/z 59 | The most abundant ion, used for quantification. |
| Qualifier Ions | m/z 87, 44 | Used for confirmation of identity. |
Table 2: Quantitative Performance Data for Derivatized this compound
| Parameter | Value | Matrix | Reference |
| Derivatizing Agent | 9-xanthydrol | - | [3] |
| Quantifier Ion | m/z 267 | Water | [3] |
| Qualifier Ions | m/z 196, 181 | Water | [3] |
| Limit of Detection (LOD) | 0.03 µg/L | Water | [3] |
Visualizations
Experimental and Logical Workflows
Caption: Workflow for the direct GC-MS analysis of this compound.
Metabolic Pathway of this compound
Caption: Metabolic hydrolysis of this compound to butyric acid.
Signaling Pathway of Butyrate
Caption: Key signaling pathways modulated by butyrate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effect of butyrate analogues on proliferation and differentiation in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of trace levels of acetamide, propanamide, and this compound in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Substrate Activity Screening: Butyramide with (+)-γ-Lactamase
Introduction
(+)-γ-Lactamase from organisms such as Microbacterium hydrocarbonoxydans is a well-characterized enzyme belonging to the amidohydrolase superfamily.[1][2] It is renowned for its role in the kinetic resolution of racemic γ-lactams, particularly 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam.[1][3] This reaction is a critical step in the synthesis of chiral carbocyclic nucleoside analogues, which are potent antiviral drugs.[1] The enzyme selectively hydrolyzes the (+)-enantiomer of the cyclic amide (lactam) bond, leaving the optically pure (-)-enantiomer.[3]
While the substrate specificity of (+)-γ-lactamase is well-documented for cyclic amides, its activity on acyclic amides like butyramide has not been reported in the scientific literature. This compound, an acyclic four-carbon amide, shares structural similarity with the γ-lactam ring, suggesting a potential for promiscuous enzymatic activity. The broader amidohydrolase superfamily, to which γ-lactamase belongs, is known for accommodating a wide range of substrates.[4][5]
These notes provide a comprehensive set of protocols for researchers and drug development professionals to screen and characterize the potential hydrolytic activity of (+)-γ-lactamase using this compound as a novel, non-native substrate. The following sections detail the necessary experimental workflows, from initial enzyme activity assays to the determination of kinetic parameters.
Data Presentation: Hypothetical Kinetic Parameters
Successful hydrolysis of this compound by (+)-γ-lactamase would yield butyric acid and ammonia (B1221849). The efficiency of this reaction can be quantified by determining the enzyme's kinetic parameters. The table below is structured to present such data, which would be obtained from the protocols described herein.
Table 1: Kinetic Parameters of (+)-γ-Lactamase with Various Substrates
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Notes |
| (+)-Vince Lactam | Data from Literature | Data from Literature | Data from Literature | Data from Literature | Native substrate, for baseline comparison. |
| This compound | To be determined | To be determined | To be determined | To be determined | Test substrate. |
| Other Acyclic Amides | To be determined | To be determined | To be determined | To be determined | Optional substrates for specificity screening. |
Experimental Protocols
The following protocols provide a detailed methodology for expressing and purifying (+)-γ-lactamase and subsequently assaying its activity with this compound.
Protocol 1: Recombinant (+)-γ-Lactamase Expression and Purification
This protocol is adapted from methods used for expressing the enzyme from Microbacterium hydrocarbonoxydans (e.g., Mh33H4-5540) in an E. coli host.[6]
-
Transformation: Transform E. coli BL21(DE3) cells with an expression vector (e.g., pET-28a) containing the codon-optimized gene for (+)-γ-lactamase with a C-terminal His6-tag.
-
Culture Growth:
-
Inoculate 50 mL of Luria-Bertani (LB) broth containing 50 µg/mL kanamycin (B1662678) with a single colony of transformed cells.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
Use the overnight culture to inoculate 1 L of fresh LB broth with kanamycin.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
-
Protein Expression:
-
Cool the culture to 16°C.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.
-
Incubate for 16-20 hours at 16°C with shaking.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Purification:
-
Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the protein with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Concentrate the purified protein and exchange the buffer to a storage buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using an ultrafiltration device.
-
Verify purity using SDS-PAGE and determine the protein concentration using a Bradford assay.
-
Protocol 2: Enzyme Activity Assay for this compound Hydrolysis
This assay measures the production of ammonia, a product of this compound hydrolysis, using the Berthelot reaction.
-
Reaction Mixture Preparation:
-
Prepare a stock solution of 100 mM this compound in assay buffer (50 mM Tris-HCl, pH 8.0).
-
Prepare the purified (+)-γ-lactamase to a concentration of 0.5 mg/mL in assay buffer.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine 450 µL of assay buffer and 50 µL of 100 mM this compound stock solution.
-
Pre-warm the mixture to the optimal temperature for the enzyme (typically 25-30°C for (+)-γ-lactamase).
-
Initiate the reaction by adding 10 µL of the enzyme solution (final this compound concentration: 10 mM; final enzyme concentration: ~10 µg/mL).
-
Incubate the reaction at the chosen temperature for a set time course (e.g., take aliquots at 0, 5, 10, 20, and 30 minutes).
-
Stop the reaction for each aliquot by adding 10 µL of 1 M HCl. Include a negative control with no enzyme.
-
-
Ammonia Quantification (Berthelot Reaction):
-
Prepare an ammonium (B1175870) chloride standard curve (0-1 mM).
-
To 100 µL of each time-point sample and standard, add 1 mL of Reagent 1 (sodium salicylate (B1505791) and sodium nitroprusside). Mix well.
-
Add 1 mL of Reagent 2 (sodium hypochlorite (B82951) and sodium hydroxide). Mix well.
-
Incubate at room temperature for 30 minutes to allow color development.
-
Measure the absorbance at 660 nm.
-
Calculate the concentration of ammonia produced using the standard curve.
-
Protocol 3: Determination of Kinetic Parameters (Km and Vmax)
-
Varying Substrate Concentrations: Set up a series of reactions as described in Protocol 2, but vary the final concentration of this compound (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 mM).
-
Initial Velocity Measurement: For each substrate concentration, measure the rate of ammonia production in the linear range (initial velocity, v0). Ensure less than 10% of the substrate is consumed.
-
Data Analysis:
-
Plot the initial velocity (v0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
Alternatively, use a Lineweaver-Burk plot (1/v0 vs. 1/[S]) for a linear representation.
-
Visualizations
The following diagrams illustrate the key workflow and the proposed enzymatic reaction.
Caption: Workflow for screening and kinetic analysis of (+)-γ-lactamase with this compound.
Caption: Proposed hydrolytic reaction of this compound catalyzed by (+)-γ-lactamase.
References
- 1. Structural insights into the γ-lactamase activity and substrate enantioselectivity of an isochorismatase-like hydrolase from Microbacterium hydrocarbonoxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural and catalytic diversity within the amidohydrolase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of the conformational changes in Microbacterium hydrocarbonoxydans IclR transcription factor homolog due to ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Butyramide in Electrorheological Fluids
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The application of butyramide directly as a primary component in electrorheological (ER) fluids is not extensively documented in current scientific literature. The following application notes and protocols are therefore presented as a prospective guide based on the general principles of ER fluid formulation and characterization. The experimental details are derived from established methodologies for other ER materials and should be adapted and optimized for this compound-based systems.
Introduction to this compound as a Potential Electrorheological Material
Electrorheological (ER) fluids are a class of "smart" materials that exhibit a significant, reversible change in their rheological properties upon the application of an external electric field.[1][2] Typically, they consist of polarizable particles suspended in an insulating oil.[1][2] When an electric field is applied, the particles polarize and form chain-like structures aligned with the field, causing the fluid to transition from a liquid-like to a solid-like state. This change is characterized by a dramatic increase in viscosity and the appearance of a yield stress.[1]
This compound (C₄H₉NO), a simple amide, possesses a significant dipole moment due to its polar amide group (-CONH₂). This inherent polarity suggests that materials derived from or incorporating this compound could be effective dispersed phases in ER fluids. Research has explored the use of this compound in the synthesis of various compounds, including those for ER fluids.[3][4] The polar nature of the amide group can lead to strong interfacial polarization when dispersed in a non-polar medium, a key mechanism for the ER effect.
Potential applications for novel ER fluids are found in devices requiring rapid and controllable damping or force transmission, such as clutches, shock absorbers, and haptic feedback systems.[5]
Hypothetical Data on Electrorheological Performance
The following table presents illustrative data that one might expect from an ER fluid based on this compound-coated particles. This data is not experimental but serves to demonstrate the typical relationships between electric field strength, shear stress, and viscosity in an ER fluid.
| Electric Field (kV/mm) | Shear Rate (s⁻¹) | Shear Stress (Pa) | Apparent Viscosity (Pa·s) |
| 0 | 10 | 5 | 0.5 |
| 0 | 50 | 25 | 0.5 |
| 0 | 100 | 50 | 0.5 |
| 1.0 | 10 | 50 | 5.0 |
| 1.0 | 50 | 70 | 1.4 |
| 1.0 | 100 | 90 | 0.9 |
| 2.0 | 10 | 150 | 15.0 |
| 2.0 | 50 | 175 | 3.5 |
| 2.0 | 100 | 200 | 2.0 |
| 3.0 | 10 | 300 | 30.0 |
| 3.0 | 50 | 330 | 6.6 |
| 3.0 | 100 | 360 | 3.6 |
Table 1: Illustrative ER performance data. The values demonstrate the increase in shear stress and apparent viscosity with increasing electric field strength and the shear-thinning behavior of the fluid.
Experimental Protocols
The following are generalized protocols that would need to be adapted for the specific synthesis and characterization of a this compound-based ER fluid.
Protocol 1: Synthesis of this compound-Coated Silica (B1680970) Particles
This protocol describes a hypothetical method for coating silica microparticles with this compound to create a polarizable dispersed phase.
Materials:
-
Silica microparticles (3-5 µm diameter)
-
3-(Aminopropyl)trimethoxysilane (APTMS)
-
Butyryl chloride
-
Anhydrous toluene (B28343)
-
Deionized water
Procedure:
-
Silica Functionalization:
-
Disperse 10 g of silica microparticles in 200 mL of anhydrous toluene in a round-bottom flask.
-
Add 5 mL of APTMS to the suspension.
-
Reflux the mixture for 12 hours under a nitrogen atmosphere with constant stirring.
-
Allow the mixture to cool to room temperature.
-
Collect the particles by centrifugation and wash three times with toluene and then three times with ethanol to remove unreacted APTMS.
-
Dry the resulting amine-functionalized silica particles in a vacuum oven at 80°C for 24 hours.
-
-
This compound Grafting:
-
Disperse 5 g of the amine-functionalized silica particles in 150 mL of anhydrous toluene.
-
Add 3 mL of triethylamine to the suspension to act as an acid scavenger.
-
Slowly add 2.5 mL of butyryl chloride dropwise to the suspension while stirring in an ice bath.
-
Allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.
-
Collect the particles by centrifugation and wash three times with toluene and three times with ethanol to remove byproducts and unreacted reagents.
-
Dry the final this compound-coated silica particles in a vacuum oven at 100°C for 48 hours to ensure they are anhydrous.
-
Protocol 2: Preparation of the Electrorheological Fluid
Materials:
-
Dried this compound-coated silica particles
-
Silicone oil (e.g., 50 cSt viscosity)
Procedure:
-
Calculate the required mass of particles and silicone oil to achieve the desired weight percentage (e.g., 20 wt%).
-
Gradually add the dried particles to the silicone oil while stirring mechanically.
-
Once a uniform suspension is achieved, sonicate the mixture for 30 minutes to break up any agglomerates and ensure a stable dispersion.
-
Store the ER fluid in a desiccator to prevent moisture absorption.
Protocol 3: Rheological Measurements
Apparatus:
-
Rotational rheometer with a parallel-plate geometry
-
High-voltage DC power supply connected to the rheometer plates
Procedure:
-
Calibrate the rheometer and set the gap between the parallel plates (e.g., 1 mm).
-
Load the ER fluid sample onto the lower plate, ensuring the gap is completely filled.
-
Equilibrate the sample at the desired temperature (e.g., 25°C) for 5 minutes.
-
Apply a constant DC electric field across the plates using the high-voltage power supply.
-
Perform a shear rate sweep (e.g., from 0.1 to 300 s⁻¹) and record the corresponding shear stress.
-
Repeat step 5 for different electric field strengths (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5, 3.0 kV/mm).
-
To determine the dynamic yield stress, perform a shear stress sweep at a very low shear rate and identify the stress at which the viscosity drops sharply.
Visualizations
Caption: Principle of Electrorheological Fluids.
Caption: Experimental Workflow for ER Fluid Development.
References
- 1. Rheological Measurements and Structural Analysis of Polymeric Materials | MDPI [mdpi.com]
- 2. azom.com [azom.com]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. Smart and Functional Conducting Polymers: Application to Electrorheological Fluids [mdpi.com]
- 5. ermr2025.encs.concordia.ca [ermr2025.encs.concordia.ca]
Application Notes and Protocols for Cell Culture Treatment with N-(1-carbamoyl-2-phenyl-ethyl) butyramide (FBA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of N-(1-carbamoyl-2-phenyl-ethyl) butyramide (FBA), a stable and odorless butyric acid prodrug, in cell culture experiments. This document outlines its mechanism of action, provides detailed protocols for cell treatment and subsequent analysis, and summarizes key quantitative data from published studies.
Introduction
N-(1-carbamoyl-2-phenyl-ethyl) this compound (FBA) is a synthetic derivative of butyric acid designed to overcome the unpleasant odor and instability of sodium butyrate.[1][2] FBA effectively delivers butyric acid to cells and has been shown to exert a range of biological effects, including the modulation of cell proliferation, differentiation, oxidative stress, and inflammatory responses.[1][3] These properties make FBA a valuable tool for in vitro studies across various fields, including dermatology, gastroenterology, and infectious disease research.
Mechanism of Action
FBA acts as a prodrug, releasing butyric acid upon cellular uptake and enzymatic hydrolysis. Butyric acid is a short-chain fatty acid (SCFA) and a known histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, butyric acid alters gene expression, leading to various cellular responses. Additionally, FBA has been shown to modulate key signaling pathways, including the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is crucial for antioxidant defense, and the suppression of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[1][4]
Key Applications in Cell Culture
-
Dermatological Research: Investigation of keratinocyte proliferation, differentiation, barrier function, and wound healing.[1][3]
-
Gastrointestinal Research: Study of intestinal epithelial cell barrier function and inflammatory responses.[5]
-
Antiviral Research: Evaluation of the modulation of host factors involved in viral entry and the associated inflammatory cytokine response.[5][6]
Data Presentation
Table 1: Effects of FBA Treatment on Human Keratinocytes (HaCaT cells)
| Parameter | Cell Line | FBA Concentration | Treatment Time | Observed Effect | Reference |
| Cell Proliferation | HaCaT | 0.1 mM | 48 hours | Significant enhancement | [1] |
| Oxidative Stress (ROS) | HaCaT | 0.1 mM | 18 hours | Significant reduction | [1][4] |
| Nrf2 Expression | HaCaT | 0.1 mM | 18 hours | Significant increase | [1][4] |
| NF-κB Activation | HaCaT | 0.1 mM | 18 hours | Significant reduction | [1][4] |
| Wound Closure | HaCaT | 0.1 mM | 24 hours | Accelerated wound closure | [4] |
| Differentiation Markers | HaCaT | 0.1 mM | 18 hours | Significant increase in Keratin-1, Filaggrin, etc. | [1] |
| ECM Proteins | HaCaT | 0.1 mM | 18 hours | Significant increase in Collagen Type I and Elastin | [1] |
Table 2: Effects of FBA Treatment on Human Intestinal Epithelial Cells (Caco-2) and Small Intestinal Biopsies
| Parameter | Cell Model | FBA Concentration | Treatment Time | Observed Effect | Reference |
| ACE2 mRNA Expression | Caco-2 | 2 mM | 24 hours | Reduction | [5] |
| TMPRSS2 mRNA Expression | Caco-2 | 2 mM | 24 hours | Reduction | [5] |
| NRP1 mRNA Expression | Caco-2 | 2 mM | 24 hours | Reduction | [5] |
| IL-15 mRNA Expression | Caco-2 | 2 mM | 24 hours | Reduction | [5] |
| MCP-1 mRNA Expression | Caco-2 | 2 mM | 24 hours | Reduction | [5] |
| TNF-α mRNA Expression | Caco-2 | 2 mM | 24 hours | Reduction | [5] |
| ACE2 mRNA Expression | Small Intestinal Biopsies | 2 mM | 24 hours | Reduction | [5] |
| TMPRSS2 mRNA Expression | Small Intestinal Biopsies | 2 mM | 24 hours | Reduction | [5] |
| NRP1 mRNA Expression | Small Intestinal Biopsies | 2 mM | 24 hours | Reduction | [5] |
| IL-15 mRNA Expression | Small Intestinal Biopsies | 2 mM | 24 hours | Reduction | [5] |
| MCP-1 mRNA Expression | Small Intestinal Biopsies | 2 mM | 24 hours | Reduction | [5] |
| TNF-α mRNA Expression | Small Intestinal Biopsies | 2 mM | 24 hours | Reduction | [5] |
Experimental Protocols
Protocol 1: Assessment of FBA on Keratinocyte (HaCaT) Proliferation using MTT Assay
1. Materials:
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
N-(1-carbamoyl-2-phenyl-ethyl) this compound (FBA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
24-well plates
2. Procedure:
-
Cell Seeding: Seed HaCaT cells in 24-well plates at a density of 1 x 10^4 cells/well in 500 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
FBA Treatment: Prepare stock solutions of FBA in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 0.001, 0.01, 0.1, 1 mM) in cell culture medium. Replace the medium in each well with the FBA-containing medium. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).
-
MTT Assay:
-
Add 50 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 500 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Transfer 100 µL from each well to a 96-well plate.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Evaluation of FBA on Oxidative Stress in HaCaT Cells
1. Materials:
-
HaCaT cells and complete DMEM
-
FBA
-
2',7'–dichlorofluorescin diacetate (DCFH-DA)
-
Hydrogen peroxide (H₂O₂) as a positive control
-
PBS
-
24-well plates
2. Procedure:
-
Cell Seeding and Treatment: Seed HaCaT cells as described in Protocol 1. Treat cells with the desired concentration of FBA (e.g., 0.1 mM) for a specified time (e.g., 18 hours).
-
Induction of Oxidative Stress (Optional): To assess the protective effect of FBA, cells can be pre-treated with FBA and then challenged with an oxidizing agent like H₂O₂.
-
DCFH-DA Staining:
-
Remove the culture medium and wash the cells twice with PBS.
-
Add 500 µL of 10 µM DCFH-DA in PBS to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
-
-
Data Analysis: Compare the fluorescence intensity of FBA-treated cells to control cells. A decrease in fluorescence indicates a reduction in reactive oxygen species (ROS).
Protocol 3: Western Blot Analysis of Nrf2 and NF-κB in FBA-Treated HaCaT Cells
1. Materials:
-
HaCaT cells and complete DMEM
-
FBA
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
2. Procedure:
-
Cell Lysis: Treat HaCaT cells with FBA (e.g., 0.1 mM for 18 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Protocol 4: Analysis of Gene Expression in FBA-Treated Caco-2 Cells via qRT-PCR
1. Materials:
-
Caco-2 cells and appropriate culture medium (e.g., EMEM with 20% FBS)
-
FBA
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., ACE2, TMPRSS2, IL-15, TNF-α) and a housekeeping gene (e.g., GAPDH)
2. Procedure:
-
Cell Culture and Treatment: Culture Caco-2 cells to form a confluent monolayer. Treat the cells with FBA (e.g., 2 mM) for the desired duration (e.g., 24 hours).
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Set up qPCR reactions with the cDNA, primers, and master mix.
-
Run the qPCR program on a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Visualizations
Caption: FBA Signaling Pathway in a Target Cell.
Caption: General Experimental Workflow for FBA Treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Beneficial Effects of a N-(1-Carbamoyl-2-phenyl-ethyl) this compound on Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the IC50 of Butyramide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyramide and its derivatives are a class of compounds that have garnered significant interest in drug discovery, primarily for their role as histone deacetylase (HDAC) inhibitors.[1][2][3] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[3] Inhibition of HDACs can result in the re-expression of tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents.[4][5][6] The half-maximal inhibitory concentration (IC50) is a critical parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.[7][8] This document provides a detailed protocol for determining the IC50 value of this compound derivatives using a cell-based MTT assay, a common method for assessing cell viability.[9][10][11]
Mechanism of Action: this compound Derivatives as HDAC Inhibitors
Butyrate (B1204436), a short-chain fatty acid, is a well-known HDAC inhibitor.[2][3] this compound derivatives are designed to mimic the action of butyrate, often with improved pharmacological properties. These compounds typically interact with the active site of HDAC enzymes, preventing them from deacetylating histone proteins. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the activation of gene transcription.[3] The downstream effects of HDAC inhibition can include cell cycle arrest, differentiation, and apoptosis in cancer cells.
Below is a diagram illustrating the signaling pathway of HDAC inhibition by this compound derivatives.
Caption: Signaling pathway of HDAC inhibition.
Experimental Protocol: IC50 Determination using MTT Assay
This protocol outlines the steps to determine the IC50 value of a this compound derivative in a cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[9][10]
Materials:
-
This compound derivative stock solution (in DMSO)
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)[10]
-
DMSO (cell culture grade)
-
96-well sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
Day 1: Cell Seeding
-
Culture the selected cancer cell line to about 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.[12]
Day 2: Drug Treatment
-
Prepare serial dilutions of the this compound derivative from the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).[11]
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[7][13]
Day 4/5: MTT Assay and Data Collection
-
After the incubation period, add 10 µL of MTT solution to each well.[9]
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9][14]
-
Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.[9][10]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
Below is a diagram illustrating the experimental workflow for the MTT assay.
Caption: Experimental workflow for IC50 determination.
Data Analysis and Presentation
1. Calculation of Percent Viability:
The absorbance values are first corrected by subtracting the average absorbance of the blank wells. The percentage of cell viability is then calculated for each drug concentration using the following formula:[11]
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
2. Generation of a Dose-Response Curve:
Plot the percent viability against the logarithm of the drug concentration.[11][15] This will typically generate a sigmoidal (S-shaped) curve.[16]
3. Determination of the IC50 Value:
The IC50 is the concentration of the this compound derivative that reduces cell viability by 50%. This value can be determined from the dose-response curve by using non-linear regression analysis, often with a four-parameter logistic model.[11][16][17] Software such as GraphPad Prism is commonly used for this analysis.[16][18]
Data Presentation:
The quantitative data should be summarized in a clear and structured table for easy comparison.
| This compound Derivative | Cell Line | Incubation Time (h) | IC50 (µM) [95% CI] | R² |
| Derivative A | HeLa | 48 | 15.2 [12.1 - 19.0] | 0.98 |
| Derivative A | MCF-7 | 48 | 25.8 [21.5 - 30.9] | 0.97 |
| Derivative B | HeLa | 48 | 8.7 [7.0 - 10.8] | 0.99 |
| Derivative B | MCF-7 | 48 | 12.4 [10.2 - 15.1] | 0.98 |
| Reference Compound (e.g., SAHA) | HeLa | 48 | 2.1 [1.8 - 2.5] | 0.99 |
| Reference Compound (e.g., SAHA) | MCF-7 | 48 | 3.5 [3.0 - 4.1] | 0.98 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This application note provides a detailed protocol for determining the IC50 value of this compound derivatives using the MTT cell viability assay. Accurate determination of IC50 is a fundamental step in the preclinical evaluation of these compounds as potential therapeutic agents. The provided workflow and data analysis guidelines will aid researchers in obtaining reliable and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent histone deacetylase inhibitors with modified phenanthridine caps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 18. researchgate.net [researchgate.net]
Biocatalytic Production of Butyramide from Butyronitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of amides is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and fine chemical industries. Butyramide, in particular, serves as a valuable intermediate. Traditional chemical methods for nitrile hydration to amides often require harsh reaction conditions, such as high temperatures and pressures, and the use of strong acids or bases, leading to environmental concerns and the formation of byproducts. Biocatalysis has emerged as a green and efficient alternative, offering high selectivity and mild reaction conditions. This document provides detailed application notes and protocols for the biocatalytic production of this compound from butyronitrile (B89842) using whole-cell biocatalysts expressing nitrile hydratase (NHase).
Nitrile hydratases (EC 4.2.1.84) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides.[1] The use of whole microbial cells as a source of NHase is often preferred in industrial settings as it circumvents the need for costly and time-consuming enzyme purification, and the cellular environment can protect the enzyme from inactivation.[2][3] Various microorganisms, particularly from the genera Rhodococcus and Pseudomonas, are known to possess highly active and stable nitrile hydratases.[4][5]
Core Concepts and Applications
The biocatalytic hydration of butyronitrile to this compound is a highly specific and efficient process. This enzymatic conversion offers several advantages over traditional chemical synthesis:
-
Mild Reaction Conditions: The reaction proceeds at or below room temperature and at neutral pH, reducing energy consumption and minimizing side reactions.
-
High Selectivity: Nitrile hydratase specifically targets the nitrile group, preventing the formation of unwanted byproducts often seen in chemical hydrolysis, such as the corresponding carboxylic acid.
-
Environmental Sustainability: The process is environmentally friendly, avoiding the use of harsh chemicals and reducing waste generation.
-
High Product Yields: As demonstrated in the protocols below, near-quantitative conversion of butyronitrile to this compound can be achieved.
This biocatalytic method is particularly relevant for the synthesis of pharmaceutical intermediates and other high-value chemicals where purity and sustainable manufacturing are critical.
Experimental Data Summary
The following tables summarize the quantitative data for the biocatalytic production of this compound from butyronitrile using whole cells of Rhodococcus rhodochrous PA-34 and Bacillus sp. APB-6.
Table 1: Optimal Reaction Conditions for this compound Production
| Parameter | Rhodococcus rhodochrous PA-34[4] | Bacillus sp. APB-6 (Free and Immobilized Cells)[6] |
| Biocatalyst | Whole Cells | Whole Cells (Free and Immobilized) |
| Substrate | Butyronitrile | Butyronitrile |
| Optimal pH | 7.0 | 8.0 |
| Optimal Temperature | 10 °C | 55 °C |
| Substrate Concentration | 10% (v/v) | 3000 mM |
| Cell Concentration | 1 mg (dcw)/mL | Not specified |
Table 2: Performance of Whole-Cell Biocatalysts in this compound Production
| Parameter | Rhodococcus rhodochrous PA-34[4] | Bacillus sp. APB-6[6] |
| Maximum NHase Activity | 18 U/mg (dcw) | Not specified |
| Substrate Concentration (Batch Reaction) | 60% (v/v) Butyronitrile | 3000 mM Butyronitrile |
| Product Yield (this compound) | 597 g/L (6.8 M) | Complete Conversion |
| Reaction Time (Batch Reaction) | 6 hours | Not specified |
| Biocatalyst Amount (1-L Batch) | 1 g (dry weight) | Not specified |
| Substrate Tolerance | ~50% activity retained after 1h in 85% (v/v) butyronitrile | Not specified |
dcw = dry cell weight One unit (U) of nitrile hydratase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of amide per minute under standard assay conditions.
Experimental Protocols
Protocol 1: Cultivation of Rhodococcus rhodochrous PA-34 for Nitrile Hydratase Production
This protocol is based on the methods used for cultivating Rhodococcus species for nitrile hydratase production.
Materials:
-
Rhodococcus rhodochrous PA-34 strain
-
Growth Medium (e.g., Nutrient Broth or a specific medium described by Prasad et al., 2009)
-
Inducer (e.g., a nitrile compound like propionitrile, if the enzyme is inducible)
-
Shaker incubator
-
Centrifuge and sterile centrifuge tubes
Procedure:
-
Prepare the sterile growth medium in an Erlenmeyer flask.
-
Inoculate the medium with a fresh culture of Rhodococcus rhodochrous PA-34.
-
Incubate the culture at an appropriate temperature (e.g., 28-30 °C) with shaking (e.g., 180-200 rpm) for 24-48 hours, or until the desired cell density is reached.
-
If the nitrile hydratase is inducible, add the inducer to the culture medium at the appropriate time and continue incubation.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4 °C).
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0) and centrifuge again.
-
The resulting cell pellet (whole-cell biocatalyst) can be used immediately or stored at -20 °C or -80 °C for later use.
Protocol 2: Whole-Cell Biocatalytic Production of this compound
This protocol is adapted from the study by Prasad et al. (2009) using Rhodococcus rhodochrous PA-34.[4]
Materials:
-
Harvested Rhodococcus rhodochrous PA-34 cells (wet or dry weight basis)
-
Butyronitrile
-
50 mM Phosphate buffer (pH 7.0)
-
Reaction vessel (e.g., stirred tank reactor or shaker flask)
-
Temperature-controlled water bath or incubator
Procedure:
-
Prepare the reaction mixture in the reaction vessel. For a 1 mL reaction, combine:
-
50 mM Phosphate buffer (pH 7.0)
-
Butyronitrile to the desired final concentration (e.g., 10% v/v for optimal activity, or up to 60% v/v for high-yield production).
-
Rhodococcus rhodochrous PA-34 cells to a final concentration of 1 mg (dcw)/mL.
-
-
Incubate the reaction mixture at the optimal temperature of 10 °C with constant stirring or shaking.
-
Monitor the progress of the reaction by taking samples at regular intervals.
-
To stop the reaction in the samples for analysis, add an equal volume of 0.1 N HCl.
-
Analyze the samples for butyronitrile consumption and this compound formation using HPLC or GC (see Protocol 4).
-
For a preparative scale reaction (e.g., 1 L), a yield of approximately 597 g of this compound can be achieved in 6 hours using 60% (v/v) butyronitrile and 1 g (dry weight) of cells at 10 °C.[4]
Protocol 3: Immobilization of Whole Cells in Calcium Alginate Beads
Immobilization enhances the stability and reusability of the whole-cell biocatalyst. This is a general protocol for cell entrapment in alginate.
Materials:
-
Harvested bacterial cells
-
2-4% (w/v) Sodium alginate solution (sterile)
-
0.2 M Calcium chloride (CaCl₂) solution (sterile)
-
Syringe with a needle or a peristaltic pump
Procedure:
-
Prepare a suspension of the harvested cells in a small amount of buffer.
-
Mix the cell suspension with the sodium alginate solution to achieve the desired final cell concentration.
-
Extrude the cell-alginate mixture dropwise into the cold calcium chloride solution from a height of about 10-15 cm. This can be done using a syringe and needle or a peristaltic pump for more uniform beads.
-
Allow the beads to harden in the CaCl₂ solution for at least 30-60 minutes at 4 °C with gentle stirring.
-
Collect the immobilized cell beads by filtration or decantation.
-
Wash the beads with sterile buffer to remove excess calcium chloride and un-entrapped cells.
-
The immobilized biocatalyst is now ready for use in the biotransformation reaction.
Protocol 4: Analytical Methods for this compound and Butyronitrile Quantification
A. High-Performance Liquid Chromatography (HPLC)
This method is adapted from a general procedure for amide analysis.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v). The exact ratio may need to be optimized. For better peak shape, a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) can be added to the mobile phase.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 200-210 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: Prepare standard curves for both butyronitrile and this compound to determine their concentrations in the reaction samples.
B. Gas Chromatography (GC)
This method is based on general procedures for amide analysis by GC.
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5, HP-5ms).
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector Temperature: Typically 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60-80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200-250 °C) at a rate of 10-20 °C/min.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Sample Preparation: The reaction samples may need to be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) before injection. Derivatization may be necessary for improved volatility and detection, although it is often not required for simple amides like this compound.
-
Quantification: Use an internal standard and create calibration curves for accurate quantification.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. Bioconversion of butyronitrile to this compound using whole cells of Rhodococcus rhodochrous PA-34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrile biotransformations using free and immobilized cells of a thermophilic Bacillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrile hydratase of Rhodococcus erythropolis: characterization of the enzyme and the use of whole cells for biotransformation of nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Cell Entrapment Techniques | Springer Nature Experiments [experiments.springernature.com]
- 7. Biotransformation of acrylonitrile to acrylamide using immobilized whole cells of Brevibacterium CH1 in a recycle fed-batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Synthesis of Butyramide-Derived Compound Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solid-phase organic synthesis (SPOS) is a cornerstone technique in modern drug discovery, enabling the rapid assembly of large compound libraries with high efficiency. This methodology simplifies purification by immobilizing the growing molecule on an insoluble resin support, allowing excess reagents and byproducts to be removed by simple filtration and washing. This approach is particularly advantageous for creating libraries of structurally related compounds, such as butyramide derivatives. This compound and its analogs are of significant interest, notably as histone deacetylase (HDAC) inhibitors, which are a promising class of therapeutic agents for cancer and other diseases. This document provides detailed protocols for the solid-phase synthesis of a library of N-substituted this compound compounds and discusses their relevant biological context.
Biological Context: this compound Derivatives as HDAC Inhibitors
Butyrate, a short-chain fatty acid, is a well-known inhibitor of histone deacetylases (HDACs).[1] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound derivatives maintain a state of histone hyperacetylation, which relaxes chromatin and allows for the transcription of tumor suppressor genes, such as the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[1] The upregulation of p21 leads to cell cycle arrest, differentiation, and in some cases, apoptosis of cancer cells, making HDAC inhibitors a valuable class of anti-cancer agents.[1]
Caption: Signaling pathway of this compound-derived HDAC inhibitors.
Experimental Protocols
The following protocols outline a general procedure for the solid-phase synthesis of a library of N-substituted this compound derivatives using Rink Amide resin. This method involves the acylation of diverse amines with a resin-bound butyric acid derivative.
General Workflow
The synthesis follows a multi-step sequence performed on a solid support, culminating in the cleavage of the final products from the resin.
Caption: General workflow for solid-phase synthesis of butyramides.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of Rink Amide resin (e.g., 100 mg, ~0.1 mmol scale) into a solid-phase synthesis vessel.
-
Add N,N-Dimethylformamide (DMF, ~10 mL per gram of resin) to the vessel.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation. This step is crucial for ensuring reagent accessibility to the reactive sites within the resin beads.
-
After swelling, drain the DMF from the vessel.
Protocol 2: Fmoc-Group Deprotection
-
To the swollen resin, add a solution of 20% (v/v) piperidine in DMF.
-
Agitate the mixture for 3-5 minutes and drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc protecting group.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times) to remove residual piperidine.
Protocol 3: Butyric Acid Coupling
-
In a separate vial, dissolve butyric acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the carboxylic acid. Allow the activation to proceed for 1-2 minutes.
-
Add the activated butyric acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). A negative test (beads remain colorless) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.
-
Once the reaction is complete, drain the solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
Protocol 4: Cleavage and Product Isolation
-
Wash the peptide-resin thoroughly with DCM, followed by methanol (B129727) (MeOH) to shrink the resin beads, and then dry the resin under vacuum.
-
Prepare a cleavage cocktail. A standard cocktail for Rink Amide resin is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dry resin (~10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate, which contains the cleaved product.
-
Precipitate the crude product by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude product under vacuum.
-
Purify the product using an appropriate method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The solid-phase synthesis of small molecule libraries allows for the generation of numerous analogs for screening. The following tables present representative data for the synthesis of a library of amide compounds on a solid support. While the specific compounds are N-substituted pyrrolidinones, the yields and purities are indicative of what can be achieved for a this compound-derived library using similar solid-phase techniques.
Table 1: Synthesis of a Library of N-Substituted Pyrrolidinone Tethered Piperidines (Data adapted from a study on the solid-phase synthesis of N-substituted pyrrolidinones, representing typical outcomes for solid-phase amide synthesis)
| Compound ID | R1 Group | R2 Group | Overall Yield (%) | Purity (%) |
| BA-01 | Cyclohexyl | 4-Fluorophenyl | 65 | >95 |
| BA-02 | Cyclohexyl | 4-Chlorophenyl | 62 | >95 |
| BA-03 | tert-Butyl | 4-Fluorophenyl | 58 | >95 |
| BA-04 | tert-Butyl | 4-Chlorophenyl | 55 | >95 |
| BA-05 | Benzyl | 4-Fluorophenyl | 71 | >95 |
| BA-06 | Benzyl | 4-Chlorophenyl | 68 | >95 |
Table 2: Reagents and Conditions Summary
| Step | Reagents and Solvents | Typical Conditions |
| Resin Swelling | Rink Amide Resin, DMF | 30 min, Room Temperature |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x (5 min + 15 min), Room Temp. |
| Coupling | Butyric Acid, HBTU, DIPEA, DMF | 1-2 hours, Room Temperature |
| Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIS | 2-3 hours, Room Temperature |
| Purification | Diethyl Ether, RP-HPLC | - |
References
Application Notes and Protocols for In Vitro Tyrosinase Inhibition Assay Using Phenylalanine Butyramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin (B1238610), the primary pigment in mammalian skin, hair, and eyes. It catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening and depigmenting agents.
Phenylalanine butyramide (PBA) is a derivative of butyrate, a short-chain fatty acid, and the amino acid phenylalanine. Due to the unpleasant odor of butyrate, PBA has been synthesized as a more consumer-friendly precursor. This document provides detailed application notes and protocols for evaluating the in vitro tyrosinase inhibitory activity of phenylalanine this compound and other phenylalanine derivatives using a colorimetric microplate assay.
Principle of the Assay
The in vitro tyrosinase inhibition assay is a spectrophotometric method that measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome (B613829) from the oxidation of a substrate, typically L-DOPA or L-tyrosine. Dopachrome is a colored intermediate in the melanin synthesis pathway, and its formation can be quantified by measuring the absorbance at approximately 475-490 nm. In the presence of an inhibitor, the rate of dopachrome formation is reduced. The percentage of inhibition is determined by comparing the rate of the reaction in the presence of the test compound to the rate of an uninhibited control reaction. Kojic acid, a well-known tyrosinase inhibitor, is commonly used as a positive control for assay validation.
Data Presentation: Tyrosinase Inhibitory Activity of Phenylalanine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for phenylalanine this compound and related compounds against mushroom tyrosinase.
| Compound | Substrate | IC50 (mM) | Reference |
| Phenylalanine this compound (PBA) | L-DOPA | 34.7 | [1][2] |
| Butyrate | L-DOPA | 120.3 | [1][2] |
| Kojic Acid-Phenylalanine Amide | L-DOPA | - | [3] |
| (E)-4-((4-Hydroxyphenylimino)methyl)benzene-1,2-diol | L-DOPA | 0.01722 | [4] |
| 2,4-dihydroxy substituted cinnamic acid moiety containing derivative | L-DOPA | 0.0000089 | [5] |
Note: A lower IC50 value indicates greater inhibitory potency.
Experimental Protocols
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phenylalanine this compound (Test Compound)
-
Kojic Acid (Positive Control)
-
Sodium Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475-490 nm
Preparation of Working Solutions
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate (a mixture of monobasic and dibasic salts) and adjust the pH to 6.8. This buffer will be used for all dilutions unless otherwise specified.
-
Mushroom Tyrosinase Stock Solution (e.g., 1000 U/mL): Dissolve mushroom tyrosinase powder in cold phosphate buffer to achieve a concentration of 1000 units/mL. Prepare this solution fresh before each experiment and keep it on ice.
-
L-DOPA Stock Solution (e.g., 2 mM): Dissolve L-DOPA in phosphate buffer to make a 2 mM stock solution. Prepare this solution fresh just before use, as it is prone to auto-oxidation. Protect from light.
-
Test Compound (Phenylalanine this compound) Stock Solution (e.g., 100 mM): Dissolve phenylalanine this compound in DMSO to create a concentrated stock solution.
-
Positive Control (Kojic Acid) Stock Solution (e.g., 2 mM): Dissolve Kojic Acid in DMSO or phosphate buffer to create a stock solution.
-
Working Solutions: Prepare serial dilutions of the test compound and Kojic acid in phosphate buffer to achieve the desired final assay concentrations. The final DMSO concentration in the well should not exceed 1-2% to avoid affecting enzyme activity. Prepare a corresponding vehicle control with the same concentration of DMSO.
Assay Procedure (96-well plate format)
-
Plate Setup: Add the following reagents to the wells of a 96-well microplate:
-
Test Wells (T): 20 µL of test compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Test Blank Wells (Tb): 20 µL of test compound dilution + 160 µL of phosphate buffer (no enzyme).
-
Control Wells (C): 20 µL of vehicle (e.g., DMSO in buffer) + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Control Blank Wells (Cb): 20 µL of vehicle + 160 µL of phosphate buffer (no enzyme).
-
Positive Control Wells (PC): 20 µL of Kojic acid dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Positive Control Blank Wells (PCb): 20 µL of Kojic acid dilution + 160 µL of phosphate buffer (no enzyme).
-
-
Pre-incubation: Incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Reaction Initiation: Add 20 µL of L-DOPA solution to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a specified period (e.g., 20-30 minutes).
Data Analysis
-
Calculate the rate of reaction (V): For each well, determine the initial rate of reaction by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Correct for background absorbance: Subtract the rate of the corresponding blank well from the rate of the test, control, or positive control well.
-
V_T_corrected = V_T - V_Tb
-
V_C_corrected = V_C - V_Cb
-
V_PC_corrected = V_PC - V_PCb
-
-
Calculate the percentage of inhibition: % Inhibition = [(V_C_corrected - V_T_corrected) / V_C_corrected] * 100
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway of Melanogenesis
The following diagram illustrates the central role of tyrosinase in the melanin synthesis pathway.
Caption: Role of Tyrosinase in the Melanogenesis Pathway and its Inhibition.
Experimental Workflow for Tyrosinase Inhibition Assay
This diagram outlines the key steps in the in vitro tyrosinase inhibition assay.
Caption: Experimental Workflow for the In Vitro Tyrosinase Inhibition Assay.
Logical Relationship of Assay Components
The following diagram illustrates the interaction between the enzyme, substrate, and inhibitor in the assay.
Caption: Interaction of Enzyme, Substrate, and Inhibitor in the Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and evaluation of (E)-N-substituted benzylidene-aniline derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Butyramide-Induced Protein Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyramide, the amide of butyric acid, and its derivatives are gaining significant attention in biomedical research and drug development.[1] A key mechanism of action for this compound and the more extensively studied sodium butyrate (B1204436) is the inhibition of histone deacetylases (HDACs).[1][2][3] HDACs are crucial enzymes that regulate gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound induces histone hyperacetylation, which alters chromatin structure and leads to the induction or repression of gene expression for a subset of genes.[2][3]
This alteration in gene expression affects numerous signaling pathways critical to cell proliferation, differentiation, and apoptosis, such as the JAK2/STAT3, NF-κB, and MAPK/PI3K pathways.[4][5][6] Consequently, this compound has been shown to induce cell cycle arrest and apoptosis in various cell lines.[7] Western blot analysis is a fundamental technique to detect and quantify the specific changes in protein expression induced by this compound treatment. These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of this compound on protein expression.
Data Presentation: this compound-Induced Protein Expression Changes
The following table summarizes quantitative data from a study investigating the effect of butyrate treatment on histone H3 modifications in bovine kidney epithelial cells. This data serves as an example of how to present quantitative Western blot results.
| Treatment Group | Target Protein | Normalized Protein Expression (Relative Density) | Fold Change vs. Control | p-value |
| Control | Acetyl-Histone H3 (Lys18) | 1.00 | - | - |
| Butyrate | Acetyl-Histone H3 (Lys18) | ~2.00 | ~2.0 | <0.05 |
| Control | Phospho-Acetyl-Histone H3 (Ser10, Lys9) | 1.00 | - | - |
| Butyrate | Phospho-Acetyl-Histone H3 (Ser10, Lys9) | ~2.00 | ~2.0 | <0.05 |
| Data adapted from a study on bovine kidney epithelial cells, where butyrate treatment was shown to increase the accumulation of hyperacetylated and phospho-acetylated H3 histones.[7] |
Experimental Workflow
Caption: Experimental workflow for Western blot analysis.
Signaling Pathway Influenced by this compound
Caption: this compound's impact on gene expression.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding : Plate the chosen cell line at an appropriate density in culture dishes to achieve 70-80% confluency at the time of treatment.[8]
-
This compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment : When cells reach the desired confluency, remove the existing medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control group treated with the same concentration of solvent.[9]
-
Incubation : Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) to allow for changes in protein expression.[9]
Protein Extraction and Quantification
-
Cell Harvesting : After incubation, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[10]
-
Cell Lysis : Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to the dish.[8] Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Lysate Clarification : Incubate the lysate on ice for 30 minutes with intermittent vortexing.[8] Centrifuge the lysate at approximately 14,000-16,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[8][9]
-
Protein Quantification : Transfer the supernatant (containing the soluble proteins) to a fresh tube.[9] Determine the protein concentration of each sample using a protein assay, such as the BCA assay, following the manufacturer's instructions.[11]
SDS-PAGE and Western Blotting
-
Sample Preparation : Dilute the protein lysates to the same concentration. Add Laemmli sample buffer to a final 1x concentration and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[9]
-
Gel Electrophoresis : Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel.[9] Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[10]
-
Blocking : After transfer, wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).[10] Block non-specific binding sites on the membrane by incubating it in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[11][12]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody, diluted in blocking buffer as per the manufacturer's recommendation, overnight at 4°C with gentle shaking.[10]
-
Secondary Antibody Incubation : Wash the membrane three times for 5-10 minutes each with TBST.[11] Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[11]
-
Detection : Wash the membrane again three times with TBST.[11] Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.[11]
-
Image Acquisition : Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
Data Analysis
-
Densitometry : Quantify the band intensities from the captured images using image analysis software (e.g., ImageJ).
-
Normalization : To account for loading differences, normalize the intensity of the target protein band to the intensity of a loading control protein (e.g., β-actin, GAPDH, or tubulin) from the same lane.
-
Quantification : Express the normalized protein levels as a fold change relative to the vehicle-treated control group. Perform statistical analysis to determine the significance of any observed changes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrate regulates leptin expression through different signaling pathways in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Implications of Butyrate Signaling Pathways on the Motor Symptomatology of Parkinson’s Disease and Neuroprotective Effects—Therapeutic Approaches: A Systematic Review [mdpi.com]
- 7. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. origene.com [origene.com]
- 12. Western blot protocol | Abcam [abcam.com]
Application Note: Determination of Butyramide in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Butyramide, a primary fatty amide, can be present in various water sources due to industrial discharge and other environmental factors. Monitoring its concentration is crucial for environmental safety and water quality assessment. This application note details a sensitive and reliable method for the determination of trace levels of this compound in surface and drinking water using gas chromatography-mass spectrometry (GC-MS) following a derivatization and liquid-liquid extraction procedure. The described protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Principle
Direct analysis of this compound in water by GC-MS is challenging due to its polarity and low volatility.[1][2] This method addresses these challenges by derivatizing this compound with 9-xanthydrol directly within the water sample.[3][4][5][6] The resulting non-polar derivative is then extracted from the aqueous matrix using liquid-liquid extraction (LLE), concentrated, and analyzed by GC-MS in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[6] Deuterated acrylamide (B121943) is used as an internal standard to ensure accuracy and precision.[3][4][5]
Experimental Protocols
Materials and Reagents
-
Standards and Reagents:
-
This compound (C₄H₉NO, CAS: 541-35-5)
-
9-Xanthydrol
-
Deuterated Acrylamide (Acrylamide-d3) - Internal Standard
-
Hydrochloric Acid (HCl), 5.0 M
-
Potassium Hydroxide (KOH), 5.0 M
-
Sodium Bicarbonate (NaHCO₃)
-
Potassium Carbonate (K₂CO₃)
-
Ethyl Acetate (B1210297) (GC grade)
-
Methanol (HPLC grade)
-
Deionized Water
-
-
Apparatus and Equipment:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
20 mL screw-cap test tubes
-
Mechanical shaker
-
Centrifuge
-
Nitrogen evaporator
-
2 mL autosampler vials with inserts
-
Standard laboratory glassware
-
Standard and Sample Preparation
2.1. Preparation of Standard Solutions
-
This compound Stock Solution (100 mg/L): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions at concentrations of 1.0, 5.0, and 10.0 µg/L by serial dilution of the stock solution with deionized water.
-
Internal Standard Solution (10.0 mg/L): Dissolve 1 mg of acrylamide-d3 (B28693) in 100 mL of deionized water.[6]
2.2. Sample Collection and Preservation
-
Collect water samples in clean glass bottles.
-
Samples should be stored at 4°C and analyzed as soon as possible.
2.3. Sample Derivatization and Extraction
-
Transfer a 5.0 mL aliquot of the water sample (or standard) into a 20 mL screw-cap test tube.[6]
-
Add 25 µL of the 10.0 mg/L internal standard solution (acrylamide-d3).[6]
-
Add 200 µL of 0.25 M 9-xanthydrol solution (in methanol) and 500 µL of 5.0 M HCl.[6]
-
Cap the tube and shake for 20 minutes at ambient temperature in the dark using a mechanical shaker.[3][4][5][6]
-
Neutralize the solution with 5.0 M KOH.
-
Adjust the pH to 9.5 by adding 0.1 g of a NaHCO₃/K₂CO₃ mixture (2:1, w/w).[6]
-
Add 2.0 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 7-9) with another 2.0 mL of ethyl acetate and combine the organic extracts.
-
Evaporate the combined extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue with 100 µL of ethyl acetate.
-
Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Analysis
-
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Solvent Delay: 5 minutes.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Data Presentation
The quantitative analysis of this compound is performed using the peak area ratio of the analyte to the internal standard. A calibration curve is generated by analyzing the prepared working standard solutions.
Table 1: GC-MS Quantitative Data and Method Validation Parameters
| Parameter | This compound Derivative | Internal Standard Derivative |
| Retention Time (min) | ~15.5 | ~16.2 |
| Quantification Ion (m/z) | 268 | 243 |
| Qualifier Ions (m/z) | 181, 269 | 181, 244 |
| Limit of Detection (LOD) | 0.03 µg/L[3][4][5] | - |
| Interday Precision (RSD) | < 16% at 1.0, 5.0, and 10.0 µg/L[3][4][5] | - |
Mandatory Visualization
Caption: Workflow for the determination of this compound in water.
Results and Discussion
The derivatization with 9-xanthydrol proves to be an effective strategy for the analysis of this compound in aqueous samples.[3][4][5][6] The reaction is performed directly in the water matrix under mild conditions, simplifying the sample preparation process.[6] The resulting xanthyl-butyramide derivative is significantly less polar and more volatile, making it amenable to GC-MS analysis. The use of selected ion monitoring (SIM) provides excellent sensitivity and selectivity, allowing for the detection of this compound at trace levels (0.03 µg/L).[3][4][5] The method demonstrates good precision, with interday relative standard deviations below 16%.[3][4][5]
Conclusion
This application note provides a detailed and validated protocol for the quantitative determination of this compound in water samples using GC-MS. The method, which incorporates derivatization followed by liquid-liquid extraction, is sensitive, robust, and suitable for routine environmental monitoring and research applications.
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. Determination of trace levels of acetamide, propanamide, and this compound in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of trace levels of acetamide, propanamide, and this compound in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol-文献详情-维普官网 [cqvip.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Butyramide
Introduction
Butyramide, an amide derivative of the short-chain fatty acid butyric acid, is a subject of growing interest in cancer research due to its potential to modulate cell proliferation and induce cell cycle arrest. As a histone deacetylase (HDAC) inhibitor, this compound can alter gene expression, leading to the upregulation of cyclin-dependent kinase inhibitors (CKIs) and subsequent cell cycle arrest at the G1/S or G2/M checkpoints.[1][2] This property makes it a valuable tool for studying cell cycle regulation and a potential candidate for therapeutic development. Flow cytometry, particularly with propidium (B1200493) iodide (PI) staining, is a robust and widely used method to analyze the distribution of cells throughout the different phases of the cell cycle, providing quantitative data on the effects of compounds like this compound.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to analyze the effects of this compound treatment on the cell cycle of cultured cells. While much of the detailed molecular data comes from studies on the closely related compound sodium butyrate (B1204436), the principles and protocols are directly applicable to the study of this compound.
Data Presentation: Quantitative Summary of Cell Cycle Effects
The following tables summarize the effects of butyrate treatment on the cell cycle distribution in various cell lines, as determined by flow cytometry. This data serves as a reference for the expected outcomes of this compound treatment.
Table 1: Effect of Sodium Butyrate on Cell Cycle Distribution in Human Embryonic Kidney (HEK293) and Breast Cancer (MCF-7) Cells
| Cell Line | Treatment (24h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| HEK293 | Vehicle (DMSO) | 48.5 | 38.2 | 13.3 |
| 0.5 mM Sodium Butyrate | 55.1 | 29.5 | 15.4 | |
| 2.0 mM Sodium Butyrate | 62.3 | 18.4 | 19.3 | |
| 8.0 mM Sodium Butyrate | 68.7 | 9.8 | 21.5 | |
| MCF-7 | Vehicle (DMSO) | 54.2 | 33.1 | 12.7 |
| 0.5 mM Sodium Butyrate | 63.8 | 22.5 | 13.7 | |
| 2.0 mM Sodium Butyrate | 72.1 | 11.9 | 16.0 | |
| 8.0 mM Sodium Butyrate | 78.5 | 5.4 | 16.1 | |
| Data adapted from a study on sodium butyrate, which robustly induces accumulation of cells in G1 and G2 phases with a corresponding decrease in S phase cells in both cell lines.[5] |
Table 2: Time-Course Analysis of Cell Cycle Arrest Induced by Sodium Butyrate in Human Colonic Adenocarcinoma (HT29) Cells
| Treatment Duration | Sodium Butyrate (mM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 24 hours | 1 | 65 | 25 | 10 |
| 2 | 72 | 18 | 10 | |
| 4 | 76 | 13 | 11 | |
| 48 hours | 1 | 68 | 22 | 10 |
| 2 | 75 | 15 | 10 | |
| 4 | 79 | 11 | 10 | |
| 72 hours | 1 | 70 | 20 | 10 |
| 2 | 78 | 12 | 10 | |
| 4 | 82 | 8 | 10 | |
| This table illustrates a dose-dependent G0/G1 block that persists over time with sodium butyrate treatment.[2] |
Table 3: Effect of Sodium Butyrate on Cell Cycle Distribution in Porcine Intestinal Epithelial (IPEC-J2) Cells
| Sodium Butyrate (mM) | % Cells in G0/G1 | % Cells in S |
| 0 | 65.4 | 24.1 |
| 0.5 | 68.2 | 21.3 |
| 1.0 | 72.5 | 17.8 |
| 5.0 | 78.9 | 11.5 |
| 10.0 | 83.1 | 7.2 |
| Sodium butyrate induces a dose-dependent cell cycle arrest in the G0/G1 phase and reduces the number of cells in the S phase.[6] |
Signaling Pathways and Experimental Workflow
This compound-Induced G1 Cell Cycle Arrest
This compound, as an HDAC inhibitor, increases histone acetylation, leading to a more open chromatin structure and altered gene transcription. A key target is the gene encoding the cyclin-dependent kinase inhibitor p21.[2] The p21 protein binds to and inhibits the activity of Cyclin D/CDK4/6 and Cyclin E/CDK2 complexes.[7][8] This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thus causing cell cycle arrest in the G1 phase.[9]
Caption: this compound induces G1 arrest by inhibiting HDAC, leading to p21 expression and subsequent inhibition of Cyclin/CDK complexes.
Experimental Workflow for Cell Cycle Analysis
The general workflow for analyzing the effects of this compound on the cell cycle involves cell culture and treatment, followed by cell harvesting, fixation, staining with a DNA-binding dye like propidium iodide, and finally, analysis using a flow cytometer.
Caption: A streamlined workflow for cell cycle analysis using this compound.
Experimental Protocols
Protocol 1: Treatment of Cultured Cells with this compound
This protocol describes the general procedure for treating cultured cells with this compound to induce cell cycle arrest prior to flow cytometry analysis.
Materials:
-
Appropriate cell culture medium for the chosen cell line
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Cultured cells in the exponential growth phase
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not reach confluency by the end of the experiment. Allow cells to attach overnight.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid toxicity.
-
Cell Treatment: Prepare serial dilutions of this compound in a complete growth medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). The optimal incubation time may vary depending on the cell line and the desired endpoint.
-
Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with a complete medium.
-
Suspension cells: Directly collect the cells from the culture vessel.
-
-
Washing: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with cold PBS.
-
Proceed to Fixation: The cell pellet is now ready for fixation as described in Protocol 2.
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
This protocol outlines the steps for fixing and staining this compound-treated cells with propidium iodide for DNA content analysis.[4][10]
Materials:
-
Harvested cell pellets (from Protocol 1)
-
Ice-cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (see recipe below)
-
RNase A (DNase-free)
-
Flow cytometer
PI Staining Solution Recipe (for 10 mL):
-
To 10 mL of 0.1% (v/v) Triton X-100 in PBS, add 2 mg of DNase-free RNase A and 200 µL of a 1 mg/mL PI stock solution. Prepare this solution fresh.[11]
Procedure:
-
Fixation: Resuspend the cell pellet from Protocol 1 in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to the cell suspension. This is a critical step to prevent cell clumping.[11]
-
Incubation for Fixation: Incubate the cells in 70% ethanol for at least 2 hours at -20°C. Cells can be stored at this stage for several weeks.[11]
-
Rehydration and Washing: Centrifuge the fixed cells (e.g., 850 x g for 5 minutes) to pellet them. Carefully decant the ethanol. Resuspend the cell pellet in 5 mL of PBS, wait for 60 seconds, and then centrifuge at 300 x g for 5 minutes.[11]
-
Staining: Decant the PBS and resuspend the cell pellet in 1 mL of the freshly prepared PI staining solution.[11]
-
Incubation for Staining: Incubate the cells at room temperature for 30 minutes, protected from light.[11]
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 single-cell events.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and aggregates.
-
Visualize the DNA content on a histogram with a linear scale for the PI fluorescence channel.
-
Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
References
- 1. Use of the cyclin e restriction point to map cell arrest in g(1)-induced by N-butyrate, cycloheximide, staurosporine, lovastatin, mimosine and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium butyrate modulates cell cycle‐related proteins in HT29 human colonic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Analysis of Cell Cycle and Specific Cell Synchronization with Butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of sodium butyrate on cell proliferation and cell cycle in porcine intestinal epithelial (IPEC-J2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cyclin-dependent kinases by p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Growth inhibition by CDK-cyclin and PCNA binding domains of p21 occurs by distinct mechanisms and is regulated by ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blockade of Rac1 activity induces G1 cell cycle arrest or apoptosis in breast cancer cells through downregulation of cyclin D1, survivin, and X-linked inhibitor of apoptosis protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Butyramide Production Using Immobilized Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the production of butyramide using immobilized whole-cell biocatalysts. This compound is a valuable chemical intermediate in the synthesis of therapeutic drugs, hydroxamic acids, and other specialty chemicals. The use of immobilized cells offers significant advantages over free-cell systems, including enhanced operational stability, reusability of the biocatalyst, and simplified product purification.
Introduction
The enzymatic conversion of butyronitrile (B89842) to this compound is efficiently catalyzed by the nitrile hydratase (NHase) enzyme found in various microorganisms. Whole-cell biocatalysis, utilizing bacteria such as Bacillus sp. and Rhodococcus rhodochrous, has emerged as a green and efficient alternative to traditional chemical synthesis. Immobilization of these microbial cells further enhances the economic viability and sustainability of the process by allowing for continuous or repeated batch operations. This document outlines the methodologies for cell immobilization and its application in this compound synthesis, supported by comparative data and detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative data on this compound production using free and immobilized cells, highlighting the advantages of immobilization.
Table 1: Performance Comparison of Free vs. Immobilized Bacillus sp. APB-6 for this compound Production
| Parameter | Free Cells | Immobilized Cells | Reference |
| Optimal pH | 8.0 | 8.0 | [1] |
| Optimal Temperature | 55 °C | 55 °C | [1] |
| Substrate Concentration | 3000 mM Butyronitrile | 3000 mM Butyronitrile | [1] |
| Conversion | Complete | Complete | [1] |
| Production Rate | Not explicitly stated for free cells | 522.0 g h⁻¹ g⁻¹ dry cell weight (dcw) | [1] |
| Operational Stability | Lower | Enhanced | [1] |
| Reusability | Not suitable for reuse | High reusability in repetitive cycles | [1] |
Table 2: this compound Production using Whole Cells of Rhodococcus rhodochrous PA-34
| Parameter | Value | Reference |
| Optimal pH | 7.0 | |
| Optimal Temperature | 10 °C | |
| Substrate Concentration | 60% (v/v) Butyronitrile | |
| This compound Yield | 597 g (6.8 M) in a 1-L batch reaction | |
| Reaction Time | 6 hours | |
| Nitrile Hydratase Activity | 18 U/mg dry cell weight (dcw) |
Table 3: Kinetic Parameters of Nitrile Hydratase from Rhodococcus erythropolis
| Parameter | Value | Substrate | Reference |
| K_m_ | 0.624 mM | 3-Cyanopyridine | [2] |
| v_max_ | 5.12 µmol/min/mg | 3-Cyanopyridine | [2] |
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the production of this compound using immobilized cells.
Protocol 1: Cultivation of Microbial Cells
1.1. Bacillus sp. APB-6 Cultivation:
-
Inoculum Preparation: Inoculate a single colony of Bacillus sp. APB-6 into a nutrient broth and incubate at 37°C with shaking for 24 hours.
-
Production Medium: Transfer the inoculum to a larger volume of production medium and incubate under optimized conditions to achieve the desired cell density.
-
Cell Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet twice with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) to remove residual medium components.
1.2. Rhodococcus rhodochrous Cultivation:
-
Inoculum Preparation: Grow Rhodococcus rhodochrous in a suitable medium, such as nutrient broth, at 30°C with agitation.
-
Production Medium: For nitrile hydratase production, supplement the medium with an inducer like propionitrile.
-
Cell Harvesting and Washing: Follow the same procedure as for Bacillus sp. APB-6.
Protocol 2: Whole-Cell Immobilization
2.1. Calcium Alginate Entrapment:
-
Prepare a 2-4% (w/v) solution of sodium alginate in distilled water and sterilize by autoclaving.
-
Mix the harvested and washed cell pellet with the sodium alginate solution to achieve a final cell concentration of 10-20% (w/v).
-
Extrude the cell-alginate mixture dropwise into a gently stirring, sterile 0.2 M calcium chloride solution using a syringe.
-
Allow the resulting beads to harden in the CaCl₂ solution for at least 1 hour at 4°C.
-
Wash the immobilized cell beads with sterile distilled water to remove excess calcium chloride and un-entrapped cells.
-
Store the beads in a suitable buffer at 4°C until use.
2.2. Polyacrylamide Gel Entrapment:
-
Prepare a solution of acrylamide (B121943) and N,N'-methylene-bis-acrylamide in a suitable buffer (e.g., Tris-HCl).
-
Add the cell suspension to the monomer solution.
-
Initiate polymerization by adding ammonium (B1175870) persulfate and N,N,N',N'-tetramethylethylenediamine (TEMED).
-
Allow the gel to polymerize.
-
Cut the resulting gel into small cubes (e.g., 3x3x3 mm) and wash thoroughly with buffer to remove unreacted monomers and catalysts.
Protocol 3: this compound Production
3.1. Batch Reactor Setup:
-
Add the immobilized cell beads to a sterile reaction vessel containing a buffered solution (e.g., phosphate buffer, pH 8.0 for Bacillus sp.).
-
Add butyronitrile to the desired final concentration (e.g., 3000 mM).
-
Incubate the reaction mixture at the optimal temperature (e.g., 55°C for Bacillus sp.) with gentle agitation.
-
Monitor the progress of the reaction by taking samples at regular intervals for analysis.
3.2. Repeated Batch Operation:
-
After the completion of a batch reaction, separate the immobilized cell beads from the reaction mixture.
-
Wash the beads with a sterile buffer to remove any residual product and by-products.
-
Re-suspend the beads in a fresh reaction medium for the next batch.
-
Repeat this cycle to assess the operational stability and reusability of the immobilized biocatalyst.
Protocol 4: Analytical Methods
4.1. Nitrile Hydratase Activity Assay:
-
The activity of nitrile hydratase can be determined by measuring the rate of amide formation from the corresponding nitrile.
-
A common method involves incubating the free or immobilized cells with a known concentration of butyronitrile under optimal conditions.
-
The reaction is stopped at different time points, and the concentration of the formed this compound is quantified.
-
One unit (U) of nitrile hydratase activity is typically defined as the amount of enzyme that produces 1 µmol of amide per minute under the specified conditions.
4.2. Quantification of Butyronitrile and this compound by HPLC:
-
Sample Preparation: Centrifuge the reaction samples to remove cells or beads. Dilute the supernatant with the mobile phase as needed.
-
HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector.
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of a phosphate buffer and methanol, can be employed.
-
Detection: Monitor the absorbance at a suitable wavelength (e.g., 210 nm) to detect and quantify butyronitrile and this compound.
-
Quantification: Use external standards of known concentrations of butyronitrile and this compound to construct a calibration curve for accurate quantification.
Visualizations
The following diagrams illustrate the key workflows in the process of this compound production using immobilized cells.
References
- 1. Bench scale production of this compound using free and immobilized cells of Bacillus sp. APB-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrile hydratase of Rhodococcus erythropolis: characterization of the enzyme and the use of whole cells for biotransformation of nitriles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Butyramide Stability and Degradation: A Technical Support Resource
This technical support center provides essential information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with butyramide. The following sections detail its stability in solution, potential degradation pathways, and recommended experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This reaction involves the cleavage of the amide bond, yielding butyric acid and ammonia. This process can be catalyzed by both acidic and basic conditions.[1]
Q2: How does pH affect the stability of this compound?
A2: this compound is generally most stable in neutral pH conditions.[2] In acidic solutions, the hydrolysis rate is accelerated through acid catalysis.[3] Similarly, in basic solutions, the hydrolysis is catalyzed by hydroxide (B78521) ions, leading to faster degradation.[3] Therefore, exposure to either strong acids or strong bases will decrease the stability of this compound in solution.
Q3: What are the expected degradation products of this compound under forced degradation conditions?
A3: Under hydrolytic (acidic and basic) stress, the primary degradation products are butyric acid and ammonia.[1] Oxidative conditions may lead to the formation of other related substances, although specific products are not detailed in the provided literature. Thermal stress is also expected to accelerate the hydrolysis process.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying this compound and its degradation products.[4][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the determination of this compound.[7] A stability-indicating method should be developed and validated to ensure that the analytical procedure can accurately separate and quantify this compound in the presence of its impurities and degradation products.[8]
Q5: How should this compound solutions be stored to ensure stability?
A5: To minimize degradation, this compound solutions should be stored at controlled room temperature or refrigerated, protected from light, and maintained at a neutral pH. The exact storage conditions should be determined by stability studies.
Troubleshooting Guide
Q1: I am observing rapid degradation of my this compound solution. What could be the cause?
A1: Rapid degradation is often due to inappropriate pH or high temperature. Ensure that the pH of your solution is near neutral and that it is not exposed to elevated temperatures. If you are using a buffer, confirm its pH. Also, consider the possibility of microbial contamination, which could also contribute to degradation.
Q2: My HPLC analysis shows multiple unexpected peaks in my this compound sample. What are they?
A2: Unexpected peaks could be degradation products, impurities from the starting material, or artifacts from the sample preparation or analytical method itself. To identify them, you can perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to see if these peaks correspond to known degradants.[9][10] LC-MS/MS can be a powerful tool for the identification and characterization of these unknown peaks.[11][12]
Q3: The concentration of my this compound stock solution is decreasing over time, even when stored at a low temperature. What is happening?
A3: Even at low temperatures, slow hydrolysis can occur over extended periods, especially if the pH is not optimal. It is also possible that the solvent is not completely inert. For long-term storage, consider preparing fresh solutions or conducting a formal stability study to establish an appropriate shelf-life for your solution under defined storage conditions.
This compound Stability Profile
The following table summarizes the expected qualitative stability of this compound under typical forced degradation conditions based on the general behavior of primary amides. Specific quantitative kinetic data such as half-life and reaction rate constants for this compound were not available in the provided search results.
| Stress Condition | Reagent/Parameters | Expected this compound Stability | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 60°C | Labile | Hydrolysis of the amide bond |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 60°C | Labile | Hydrolysis of the amide bond |
| Oxidation | 3% - 30% H₂O₂, Room Temperature | Potentially Labile | Oxidation |
| Thermal | 60°C - 105°C | Labile | Thermal-accelerated hydrolysis |
| Photolytic | UV/Visible light exposure (ICH Q1B) | Generally Stable | Photodegradation (if chromophores are present) |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study of this compound to assess its stability and identify potential degradation products.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water
-
HPLC grade acetonitrile (B52724) or methanol
-
Suitable buffer for neutralization (e.g., phosphate (B84403) buffer)
-
HPLC system with UV or PDA detector
-
C18 HPLC column
2. Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and organic solvent).
3. Forced Degradation Procedures: [9][10]
-
Acid Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at room temperature for 24 hours. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).
-
After the specified time, withdraw a sample, neutralize it with 1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at room temperature for 24 hours. If no degradation is observed, repeat at a higher temperature (e.g., 60°C).
-
After the specified time, withdraw a sample, neutralize it with 1 M HCl, and dilute to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the this compound stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw a sample and dilute to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 105°C for 24 hours.
-
Also, heat a solution of this compound at 60°C for 24 hours.
-
After exposure, dissolve the solid sample in a suitable solvent and dilute both the solid and solution samples to a suitable concentration for HPLC analysis.
-
4. HPLC Analysis: Analyze all stressed samples, along with a control sample (this compound solution without stress), using a validated stability-indicating HPLC method. The method should be capable of separating the parent this compound peak from all degradation product peaks.
Visualizations
Caption: General hydrolysis pathway of this compound.
Caption: Experimental workflow for a this compound stability study.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Identification of Degradation Products by Adopting GC or HPLC/MS Techniques: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Butyramide Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing butyramide concentration in in vitro experiments. This compound, a prodrug of the short-chain fatty acid butyrate (B1204436), is an inhibitor of histone deacetylases (HDACs) and has garnered interest for its potential therapeutic applications. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in in vitro experiments?
This compound (butanamide) is the amide derivative of butyric acid. It is often used as a more stable and less odorous precursor to sodium butyrate.[1][2] In cell culture, it is converted to butyrate, a known inhibitor of histone deacetylases (HDACs). This inhibition leads to hyperacetylation of histones, altering chromatin structure and gene expression, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]
Q2: How do I prepare a stock solution of this compound?
This compound is a white crystalline solid that is freely soluble in water and ethanol.[4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile solvent like water, PBS, or DMSO.
-
Preparation of a 1 M this compound Stock Solution in Water:
-
Weigh out 87.12 mg of this compound (MW: 87.12 g/mol ).
-
Dissolve in 1 mL of sterile, nuclease-free water.
-
Vortex until fully dissolved.
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Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C for long-term use. For short-term use, the solution can be stored at 4°C for up to a month.
-
Q3: What is the stability of this compound in cell culture medium?
This compound is generally considered stable in aqueous solutions. However, like its active form, butyrate, it can be metabolized by cells over time, leading to a reduction in its effective concentration.[5] For long-term experiments, it may be necessary to replenish the medium with fresh this compound every 2-3 days to maintain a consistent concentration.
Q4: What is a typical starting concentration range for this compound in in vitro experiments?
The optimal concentration of this compound is highly cell-line dependent and also depends on the desired biological endpoint. As a general starting point, a broad range of concentrations from 0.1 mM to 10 mM is recommended for initial dose-response experiments. Some studies on this compound derivatives have used concentrations in the millimolar range to observe effects. For instance, phenylalanine this compound (PBA), a derivative, showed an IC50 of 34.7 mM for tyrosinase inhibition.[1] However, for HDAC inhibition and effects on cell proliferation, concentrations in the low millimolar range are more common for butyrate, and similar ranges can be tested for this compound.
Data Presentation: Effective Concentrations of this compound and Related Compounds
Direct quantitative data on the efficacy of this compound across a wide range of cell lines is limited in publicly available literature. Its in vitro effects are dependent on its conversion to butyrate. One study noted that this compound was significantly less effective than another butyrate analog, tributyrin, in neuroblastoma cell lines, suggesting that the rate of conversion can be a limiting factor.[6] The following table summarizes available data for this compound derivatives and sodium butyrate to provide a reference for designing experiments.
| Compound/Derivative | Cell Line/System | Assay | Effective Concentration/IC50 | Reference |
| Phenylalanine this compound (PBA) | Mushroom Tyrosinase | Tyrosinase Inhibition | IC50: 34.7 mM | [1][2] |
| Sodium Butyrate | Mushroom Tyrosinase | Tyrosinase Inhibition | IC50: 120.3 mM | [1][2] |
| N-(1-carbamoyl-2-phenyl-ethyl) this compound (FBA) | Human Keratinocytes (HaCaT) | Cell Proliferation | Optimal Concentration: 0.1 mM | [7][8] |
| N-(1-carbamoyl-2-phenyl-ethyl) this compound (FBA) | Human Keratinocytes (HaCaT) | Cell Differentiation | Effective Concentration: 0.1 mM | [7][8] |
| Sodium Butyrate | SaOS-2 (Osteosarcoma) | Cell Differentiation | 0.1 mM - 1 mM | [9] |
| Sodium Butyrate | AsPC-1 (Pancreatic Cancer), HCT-116 (Colon Cancer) | Cell Viability (MTT) | Dose-dependent decrease from 1 µM to 50 µM | [10] |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is for assessing the cytotoxic effects of this compound on a chosen cell line.
Materials:
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This compound stock solution (e.g., 1 M in sterile water)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is 0, 0.1, 0.5, 1, 2.5, 5, and 10 mM. Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Histone Acetylation
This protocol is to determine the effect of this compound on histone H3 and H4 acetylation, a direct indicator of HDAC inhibition.
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
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BCA protein assay kit
-
SDS-PAGE gels (15% acrylamide (B121943) is recommended for histone resolution)
-
Transfer buffer
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins like histones)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples with equal amounts of protein (20-30 µg) in Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins on a 15% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Efficacy | 1. This compound concentration is too low.2. Incubation time is too short.3. The cell line is resistant or has a low conversion rate of this compound to butyrate.4. This compound has degraded in the medium. | 1. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 20 mM).2. Increase the incubation time (e.g., up to 72 hours).3. Try a different cell line or use sodium butyrate as a positive control.4. Replenish the medium with fresh this compound every 24-48 hours. |
| High Cytotoxicity at Low Concentrations | 1. The cell line is highly sensitive to HDAC inhibition.2. Incorrect stock solution concentration.3. Solvent toxicity (if using DMSO). | 1. Use a lower range of concentrations in your dose-response curve (e.g., starting from the low micromolar range).2. Double-check the calculations and weighing for your stock solution preparation.3. Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%. |
| Inconsistent or Irreproducible Results | 1. Inconsistent cell seeding density.2. Variation in treatment duration or concentration.3. High passage number of the cell line, leading to phenotypic drift.4. Pipetting errors. | 1. Ensure a homogenous cell suspension before seeding.2. Standardize all experimental procedures and double-check calculations.3. Use low-passage cells and perform regular cell line authentication.4. Use calibrated pipettes and be meticulous during serial dilutions and additions. |
| No Increase in Histone Acetylation | 1. Ineffective cell lysis or protein extraction.2. Poor antibody quality.3. Insufficient this compound concentration or incubation time. | 1. Ensure the use of appropriate lysis buffers with protease and HDAC inhibitors.2. Use a validated antibody for acetylated histones and include a positive control (e.g., cells treated with sodium butyrate or another known HDAC inhibitor).3. Increase the concentration of this compound and/or the incubation time. |
Visualizations
Experimental workflow for optimizing this compound concentration.
Signaling pathway of HDAC inhibition by butyrate, the active form of this compound.
Troubleshooting decision tree for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Depletion of sodium butyrate from the culture medium of Friend erythroleukemia cells undergoing differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of butyrate analogues on proliferation and differentiation in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Beneficial Effects of a N-(1-Carbamoyl-2-phenyl-ethyl) this compound on Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sodium butyrate has anti-proliferative, pro-differentiating, and immunomodulatory effects in osteosarcoma cells and counteracts the TNFα-induced low-grade inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting butyramide precipitation in cell culture media.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of butyramide precipitation in cell culture media.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Immediate Precipitate Formation Upon Addition of this compound to Cell Culture Media
Question: I dissolved this compound in a solvent to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is causing this and how can I resolve it?
Answer: Immediate precipitation, often termed "crashing out," typically occurs when a compound dissolved in an organic solvent is rapidly diluted into the aqueous environment of the cell culture medium, where its solubility is lower. While this compound is generally considered freely soluble in water, the complex composition of cell culture media can influence its solubility.
Potential Causes and Recommended Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media may exceed its solubility limit under the specific conditions of your culture medium. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing or swirling the media.[1] |
| Low Temperature of Media | The solubility of this compound is temperature-dependent and decreases at lower temperatures.[2][3] Adding the stock solution to cold media can significantly reduce its solubility.[1] | Always use pre-warmed (37°C) cell culture media for dilutions.[1] |
| High Solvent Concentration in Final Solution | While a solvent like DMSO is excellent for initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final solvent (e.g., DMSO) concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[1] |
| pH of the Media | The pH of the cell culture medium can affect the stability and solubility of dissolved compounds.[4] | Ensure your cell culture medium is properly buffered and at the correct physiological pH. |
Issue 2: Delayed Precipitation of this compound in Cell Culture Media
Question: The cell culture medium containing this compound appears clear initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be the cause?
Answer: Delayed precipitation can be caused by several factors related to the stability of either the this compound itself or the components of the culture medium over time and under incubator conditions.
Potential Causes and Recommended Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound, like other amides, can be susceptible to hydrolysis, especially at non-neutral pH, which can lead to the formation of less soluble degradation products. | Prepare fresh media with this compound for each experiment, or at frequent intervals for long-term studies. |
| Media Component Degradation | Components in the cell culture medium, such as L-glutamine, can degrade over time, leading to changes in pH and the formation of precipitates. | Use media with a stable glutamine dipeptide substitute (e.g., GlutaMAX). If using media with L-glutamine, supplement it fresh at the time of use. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of this compound.[1] | Minimize the time that culture vessels are outside the incubator. |
| Evaporation | Evaporation of water from the culture medium in the incubator will increase the concentration of all components, potentially exceeding the solubility limit of this compound. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Cellular Metabolism | Cellular metabolism can lead to changes in the local pH of the culture medium, which could affect the solubility of this compound. | Monitor the pH of your culture medium, especially in dense cultures, and change the medium as needed. |
Data Presentation
Table 1: Aqueous Solubility of this compound at Different Temperatures
The following table summarizes the solubility of this compound in water at various temperatures, as determined by Rilo et al. (2009). This data can be used as a reference when preparing aqueous solutions.
| Temperature (°C) | Temperature (K) | Solubility (g/L) |
| 5.0 | 278.15 | 155.1 |
| 10.0 | 283.15 | 161.2 |
| 15.0 | 288.15 | 168.4 |
| 20.0 | 293.15 | 176.8 |
| 25.0 | 298.15 | 186.4 |
| 30.0 | 303.15 | 197.5 |
| 35.0 | 308.15 | 210.3 |
| 40.0 | 313.15 | 225.1 |
| 45.0 | 318.15 | 242.2 |
| 50.0 | 323.15 | 261.9 |
| 55.0 | 328.15 | 284.8 |
| 60.0 | 333.15 | 311.4 |
Data sourced from the Journal of Chemical & Engineering Data, 2009, 54 (12), pp 3217–3219.[2]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
This protocol details the steps for preparing a sterile, concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO). All steps should be performed in a sterile environment (e.g., a laminar flow hood).
Materials:
-
This compound powder (Molecular Weight: 87.12 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Sterile syringes and 0.22 µm syringe filters
Procedure:
-
Calculation: Determine the mass of this compound powder needed to prepare a stock solution of the desired concentration (e.g., 1 M).
-
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube. Vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Sterilization: For optimal sterility, draw the dissolved this compound solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense the solution into a new, sterile tube.
-
Aliquoting and Storage: Distribute the sterile stock solution into smaller, single-use aliquots in sterile cryovials to prevent repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C for long-term storage.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.
Procedure:
-
Thaw Stock Solution: Retrieve one aliquot of the this compound stock solution from storage and allow it to thaw completely at room temperature.
-
Pre-warm Medium: Warm the required volume of complete cell culture medium to 37°C in a water bath.
-
Calculate Dilution: Determine the volume of stock solution needed to reach the final desired working concentration in your culture medium. Ensure the final DMSO concentration remains below 0.5% (ideally ≤0.1%).
-
Prepare Working Solution: While gently swirling or vortexing the pre-warmed culture medium, add the calculated volume of the this compound stock solution drop-wise. This slow addition and constant agitation are crucial to prevent localized high concentrations and subsequent precipitation.
-
Final Mix and Use: Gently pipette the medium up and down a few times to ensure thorough mixing. Immediately add the prepared medium to your cells.
Mandatory Visualization
Troubleshooting workflow for this compound precipitation in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture? A1: this compound is the amide derivative of butyric acid. It is used in cell culture primarily as a histone deacetylase (HDAC) inhibitor, which can induce cell cycle arrest, differentiation, and apoptosis in various cell lines.[4]
Q2: What is the recommended solvent for preparing this compound stock solutions? A2: While this compound is freely soluble in water,[5] preparing a highly concentrated stock solution in a sterile, cell culture grade organic solvent like Dimethyl Sulfoxide (DMSO) is common practice. This allows for the addition of a minimal volume of solvent to the cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity.
Q3: What is the maximum permissible concentration of DMSO in the final cell culture medium? A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[1] The tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.
Q4: Can I dissolve this compound directly in water or PBS to make a stock solution? A4: Yes, given its high solubility in water (approximately 186.4 g/L at 25°C), you can prepare a stock solution in sterile water or Phosphate-Buffered Saline (PBS).[2] However, be aware that aqueous solutions may be more prone to microbial growth, so they should be sterile-filtered and stored in aliquots at -20°C.
Q5: My this compound solution is clear, but my cells are not responding as expected. Could precipitation be the issue? A5: It is possible to have microprecipitation that is not visible to the naked eye. This can reduce the effective concentration of this compound in your culture medium. If you suspect this, try centrifuging your prepared medium at a high speed and examining for a pellet. Additionally, consider the possibility that your cell line may have a varied response to this compound. Some studies have shown this compound to be less effective than other butyrate (B1204436) analogues in certain cell lines.
References
Butyramide Stock Solution: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and storage of butyramide stock solutions. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: this compound is freely soluble in water and ethanol.[1][2] It is also soluble in other organic solvents like methanol (B129727) and acetone.[3] However, it is only slightly soluble in diethyl ether.[1] For most biological experiments, sterile water or a buffer solution appropriate for your cell culture or assay system is recommended.
Q2: What is the solubility of this compound in various solvents?
A2: this compound exhibits good solubility in polar solvents. Specific solubility data is summarized in the table below. The solubility of butanamide may increase with temperature.[3]
| Solvent | Solubility | Temperature |
| Water | 163,000 mg/L | 15 °C |
| Ethanol | Soluble | Not Specified |
| Diethyl Ether | Slightly Soluble | Not Specified[1] |
Q3: How should I properly store the solid this compound compound?
A3: Solid this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong reducing agents, acids, and bases.[4] The recommended storage temperature is room temperature.[2]
Q4: What are the recommended storage conditions and stability for a this compound stock solution?
A4: For optimal stability, it is recommended to store this compound stock solutions at -20°C for long-term storage. For short-term use, solutions can be stored at 4°C for a few days. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. This compound is stable under normal temperatures and pressures.[4]
Q5: What are the necessary safety precautions when handling this compound?
A5: When handling this compound, it is important to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[4][5] Avoid contact with skin and eyes.[4][5] In case of contact, flush the affected area with plenty of water.[4][5]
Troubleshooting Guide
Q1: My this compound is not dissolving completely. What steps can I take?
A1: If you are experiencing difficulty dissolving this compound, consider the following:
-
Increase the temperature: Gently warming the solution can help increase the solubility of this compound.[3]
-
Sonication: Using a sonicator can aid in the dissolution process.
-
Check the solvent: Ensure you are using a recommended solvent such as water or ethanol.[1][2]
-
pH adjustment: The solubility of this compound can be influenced by pH.[3] Depending on your experimental needs, slight adjustments to the pH of the solvent may improve solubility.
Q2: I observed precipitation in my stock solution after storing it in the freezer. What is the cause and can I still use the solution?
A2: Precipitation upon freezing can occur if the concentration of the stock solution is close to its solubility limit at that temperature. To resolve this, gently warm the solution to room temperature and vortex until the precipitate redissolves completely. Before use, ensure that the solution is clear and homogenous. To prevent this in the future, you may consider preparing a slightly more dilute stock solution.
Q3: I am not observing the expected biological effects in my experiment. Could my this compound stock solution be inactive?
A3: Inactivity of your this compound stock solution could be due to several factors:
-
Degradation: Although generally stable, prolonged storage, improper storage conditions, or multiple freeze-thaw cycles can lead to the degradation of this compound.[4] It is recommended to use freshly prepared solutions or aliquots that have been stored properly at -20°C. This compound can be hydrolyzed to butyric acid and ammonia, a reaction that is facilitated by heat or the presence of acids or bases.[6]
-
Incorrect Concentration: Double-check the initial calculations and weighing of the compound to ensure the stock solution was prepared at the intended concentration.
-
Experimental Conditions: The lack of an effect may also be related to the specific experimental setup, such as cell line responsiveness or treatment duration.
Experimental Protocols
Detailed Methodology for the Preparation of a 1 M this compound Stock Solution in Water
Materials:
-
This compound (solid, molecular weight: 87.12 g/mol )
-
Sterile, nuclease-free water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe (optional, for sterilization)
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculation: To prepare a 1 M stock solution, you need to dissolve 87.12 mg of this compound in 1 mL of water. Adjust the amounts based on your desired final volume. For example, to prepare 10 mL of a 1 M stock solution, you will need 871.2 mg of this compound.
-
Weighing: Tare the analytical balance with a weigh boat. Carefully weigh out the calculated amount of solid this compound.
-
Dissolving: Transfer the weighed this compound to a sterile conical tube. Add the desired volume of sterile water.
-
Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.[3]
-
Sterilization (Optional): If a sterile solution is required for your application (e.g., cell culture), filter the solution through a 0.22 µm sterile filter into a new sterile conical tube.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use sterile microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C for long-term storage.
Visualizations
Caption: Experimental workflow for this compound stock solution preparation and use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 541-35-5 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound(541-35-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Buy this compound | 541-35-5 [smolecule.com]
Technical Support Center: Minimizing Solvent-Induced Toxicity with Butyramide in Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing solvent-induced toxicity in cell-based assays, with a specific focus on the potential protective effects of butyramide. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to enhance the accuracy and reproducibility of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is solvent-induced toxicity in cell assays?
A1: Many compounds tested in cell-based assays are not readily soluble in aqueous solutions like cell culture media. Therefore, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or dimethylformamide (DMF) are often used to dissolve these compounds.[1] However, at certain concentrations, these solvents can have detrimental effects on cells, leading to decreased viability, altered morphology, and interference with cellular functions.[1][2] This is known as solvent-induced toxicity. It is crucial to keep the final solvent concentration low, for example, below 0.5% for DMSO, to avoid this issue.[3]
Q2: How can this compound help minimize solvent-induced toxicity?
A2: While direct evidence for this compound mitigating solvent-induced toxicity is an emerging area of investigation, its known biological activities suggest a potential protective role. This compound, and its more well-studied analog butyrate (B1204436), is a histone deacetylase (HDAC) inhibitor.[4][5][6][7] By inhibiting HDACs, this compound can lead to the hyperacetylation of histones, which alters gene expression.[5][7] This can, in turn, activate cellular stress response pathways, enhance the expression of protective proteins, and potentially reduce apoptosis, thereby counteracting the damaging effects of solvents. Butyrate has been shown to influence multiple signaling pathways, including those involved in cell survival and inflammation, such as JAK2/STAT3 and NF-κB.[8][9]
Q3: What is the primary mechanism of action of this compound?
A3: The primary mechanism of action for this compound and its related compounds is the inhibition of histone deacetylases (HDACs).[4][6] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone acetylation, leading to a more open chromatin structure that allows for the transcription of various genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[6]
Q4: Are there alternatives to DMSO if my compound is insoluble?
A4: Yes, if your compound is insoluble in DMSO or if your cells are particularly sensitive to it, several alternatives can be considered. These include dimethylformamide (DMF), dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and gamma-Butyrolactone (GBL).[10] For certain compounds, ethanol or propylene (B89431) glycol may also be suitable.[11] In some cases, formulating the compound with a carrier like a cyclodextrin (B1172386) or in liposomes can improve solubility in aqueous media.[12] It is essential to test the toxicity of any alternative solvent on your specific cell line.[11]
Q5: What are the typical working concentrations for this compound?
A5: The optimal concentration of this compound can vary depending on the cell type and the specific application. For investigating its protective effects, a dose-response experiment is recommended. Based on studies with butyrate and its derivatives, concentrations in the low millimolar (mM) range are often used. For instance, a study on a this compound derivative, N-(1-carbamoyl-2-phenyl-ethyl) this compound (FBA), showed enhanced keratinocyte proliferation at an optimal concentration of 0.1 mM.[13][14] It is advisable to start with a range of concentrations (e.g., 0.1 mM to 5 mM) to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: High Cell Death in Vehicle Control Wells
Potential Cause: The concentration of the solvent (e.g., DMSO) is too high and is causing cytotoxicity.[3]
Troubleshooting Steps:
-
Determine the Maximum Tolerated Solvent Concentration:
-
Perform a dose-response experiment with the solvent alone (e.g., DMSO concentrations from 0.1% to 2%).
-
Assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
-
Identify the highest solvent concentration that does not significantly reduce cell viability (typically >90% viability is acceptable). Most cell lines can tolerate DMSO concentrations up to 0.5%.[1]
-
-
Optimize Compound Stock Concentration:
-
Increase the concentration of your compound in the stock solution to minimize the volume of solvent added to the cell culture medium.
-
-
Consider Alternative Solvents:
Issue 2: Inconsistent or Unreliable Results
Potential Cause: Variability in experimental conditions, including solvent handling and cell health.
Troubleshooting Steps:
-
Standardize Solvent Preparation:
-
Use high-purity, anhydrous DMSO to prepare stock solutions.
-
Aliquot stock solutions to avoid multiple freeze-thaw cycles.
-
Ensure consistent final solvent concentrations across all wells, including controls.[15]
-
-
Monitor Cell Health:
-
Use cells from a consistent passage number and ensure they are in the logarithmic growth phase.[3]
-
Regularly check for signs of stress or contamination.
-
-
Proper Controls:
-
Always include a "medium only" control (no cells, no treatment), a "cells only" control (no treatment), and a "vehicle control" (cells treated with the same concentration of solvent as the experimental wells).[11]
-
Issue 3: this compound Treatment Itself is Causing Toxicity
Potential Cause: The concentration of this compound is too high for the specific cell line.
Troubleshooting Steps:
-
Perform a this compound Dose-Response:
-
Treat your cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM) for the intended duration of your experiment.
-
Measure cell viability to determine the optimal, non-toxic concentration range.
-
-
Optimize Incubation Time:
-
Shorter incubation times with this compound may be sufficient to elicit a protective response without causing toxicity. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the ideal duration.
-
Quantitative Data Summary
Table 1: General Recommendations for Solvent Concentrations in Cell-Based Assays
| Solvent | Recommended Max Concentration (v/v) | Notes |
| DMSO | < 0.5% | Well-tolerated by many cell lines, but can have biological effects even at low concentrations.[3][15] |
| Ethanol | < 0.5% | Can have antioxidant activity and affect cell growth at higher concentrations.[1][11] |
| DMF | < 0.1% | Generally more toxic than DMSO and ethanol.[1] |
| Acetone | < 0.5% | Exhibits lower toxicity compared to DMF.[1] |
Table 2: Cytotoxicity of Common Solvents on Various Cell Lines
| Solvent | Cell Line | IC50 (v/v) | Reference |
| DMSO | MCF-7 | ~1.2% | [1] |
| RAW-264.7 | ~1.1% | [1] | |
| HUVEC | ~1.2% | [1] | |
| Ethanol | MCF-7 | - | [1] |
| RAW-264.7 | - | [1] | |
| HUVEC | - | [1] | |
| DMF | MCF-7 | - | [1] |
| RAW-264.7 | - | [1] | |
| HUVEC | - | [1] |
Note: IC50 values can vary significantly between cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration for Cytoprotection
Objective: To identify the highest non-toxic concentration of this compound and its potential to protect against solvent-induced toxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 M in sterile water)
-
Solvent (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.[3]
-
This compound and Solvent Treatment:
-
Prepare serial dilutions of this compound in complete medium (e.g., 0, 0.1, 0.5, 1, 2, 5 mM).
-
Prepare a toxic concentration of your solvent in complete medium (e.g., 1% or 2% DMSO, determined from preliminary experiments).
-
Create a treatment matrix:
-
Column 1: Medium only (negative control)
-
Column 2: Solvent only (positive control for toxicity)
-
Columns 3-7: Solvent + increasing concentrations of this compound
-
Columns 8-12: this compound only (to assess this compound toxicity)
-
-
-
Incubation: Remove the old medium from the cells and add the treatment media. Incubate for a duration relevant to your main experiment (e.g., 24 or 48 hours).
-
Cell Viability Assay: At the end of the incubation, perform a cell viability assay according to the manufacturer's instructions.[16][17]
-
Data Analysis:
-
Normalize the viability data to the medium-only control (set to 100%).
-
Plot cell viability against this compound concentration for both solvent-treated and non-solvent-treated conditions.
-
The optimal protective concentration of this compound will be the one that significantly increases cell viability in the presence of the toxic solvent concentration without being toxic on its own.
-
Protocol 2: Assessing Apoptosis to Evaluate this compound's Protective Effect
Objective: To determine if this compound reduces solvent-induced apoptosis.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Solvent (e.g., DMSO)
-
6-well cell culture plates
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells as follows:
-
Untreated control
-
Solvent at a toxic concentration
-
Optimal protective concentration of this compound (determined from Protocol 1)
-
Solvent + optimal this compound concentration
-
-
Incubation: Incubate for a relevant time point (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in the binding buffer provided with the apoptosis kit.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark as per the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Compare the percentage of apoptotic cells between the different treatment groups. A significant decrease in apoptosis in the "Solvent + this compound" group compared to the "Solvent only" group indicates a protective effect.
Visualizations
References
- 1. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discordant effects of butyrate analogues on erythroleukemia cell proliferation, differentiation and histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium butyrate inhibits histone deacetylation in cultured cells - Watch Related Videos [visualize.jove.com]
- 6. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium butyrate inhibits histone deacetylation in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Intestinal Microbial⁻Elaborated Butyrate on Oncogenic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Beneficial Effects of a N-(1-Carbamoyl-2-phenyl-ethyl) this compound on Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Beneficial Effects of a N-(1-Carbamoyl-2-phenyl-ethyl) this compound on Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Butyramide Solubility: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of temperature on butyramide solubility. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key solubility data to support your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during this compound solubility experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution | Insufficient solvent volume, inadequate temperature, or reaching the solubility limit. | 1. Increase the solvent volume incrementally.2. Gradually increase the temperature of the solvent while stirring.[1] 3. Ensure the system has reached equilibrium; for aqueous solutions, this can take up to 6 hours.[2] 4. Verify that you have not exceeded the known solubility limit for the given temperature and solvent. |
| Precipitation After Dissolution | Supersaturation of the solution, or a change in temperature or pH. | 1. If the solution was heated to dissolve the this compound, allow it to cool to the target temperature slowly. Seed crystals may be used to encourage controlled crystallization if desired.2. For buffered solutions, re-verify the pH, as changes can affect solubility.3. If samples are diluted, ensure the diluent is compatible and does not cause precipitation. |
| High Variability in Results | Inconsistent experimental conditions, such as temperature fluctuations, inaccurate measurements, or insufficient equilibration time. | 1. Use a calibrated temperature-controlled water bath or circulator to maintain a stable temperature (±0.1 K).[2]2. Ensure accurate weighing of this compound and measurement of solvent volumes.3. Standardize the equilibration time across all samples to ensure consistency.[2]4. Use consistent stirring or agitation methods and speeds. |
| Degradation of this compound | Chemical instability in the chosen solvent or at elevated temperatures. | 1. Be aware of the potential for hydrolysis, especially in acidic or basic solutions, which can be accelerated by heat.2. If degradation is suspected, analyze the sample purity before and after the solubility experiment using a suitable analytical method like HPLC.3. Consider using a fresh batch of this compound and high-purity solvents. |
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the solubility of this compound?
A1: The solubility of this compound generally increases with a rise in temperature.[1] This is because higher temperatures increase the kinetic energy of both the solvent and solute molecules, facilitating the dissolution process.[1] The dissolution of this compound in water is an endothermic process, which means that heat is absorbed during dissolution, further favoring solubility at higher temperatures.
Q2: What is the solubility of this compound in water at different temperatures?
A2: The aqueous solubility of this compound has been experimentally determined across a range of temperatures. The following table summarizes this data.
Data Presentation: Solubility of this compound in Water
| Temperature (°C) | Temperature (K) | Molar Mass ( g/mol ) | Solubility (mol fraction, x₂) | Solubility ( g/100g H₂O) |
| 5.00 | 278.15 | 87.12 | 0.0298 | 14.49 |
| 10.00 | 283.15 | 87.12 | 0.0345 | 17.06 |
| 15.00 | 288.15 | 87.12 | 0.0399 | 20.08 |
| 20.00 | 293.15 | 87.12 | 0.0461 | 23.66 |
| 25.00 | 298.15 | 87.12 | 0.0532 | 27.95 |
| 30.00 | 303.15 | 87.12 | 0.0614 | 33.19 |
| 35.00 | 308.15 | 87.12 | 0.0708 | 39.69 |
| 40.00 | 313.15 | 87.12 | 0.0816 | 47.90 |
| 45.00 | 318.15 | 87.12 | 0.0941 | 58.46 |
| 50.00 | 323.15 | 87.12 | 0.1085 | 72.48 |
| 55.00 | 328.15 | 87.12 | 0.1252 | 91.68 |
| 60.00 | 333.15 | 87.12 | 0.1447 | 118.85 |
Data sourced from Frolich, P., et al. (2009). Journal of Chemical & Engineering Data.[2]
Q3: Is this compound soluble in organic solvents?
A3: Yes, this compound is soluble in a variety of organic solvents, including ethanol, methanol, and acetone.[1] It is slightly soluble in diethyl ether and insoluble in benzene.[3] The solubility in these solvents is attributed to its non-polar hydrocarbon chain.[1]
Q4: Are there any specific safety precautions to consider when handling this compound?
A4: this compound is a solid at room temperature and, unlike butyric acid, does not have a strong unpleasant odor.[3] However, it is still important to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.
Q5: How can I determine the solubility of this compound in a new solvent system?
A5: A common and reliable method for determining solubility is the gravimetric method, as detailed in the experimental protocol section below. This involves creating a saturated solution at a specific temperature, separating the undissolved solid, and then determining the concentration of the dissolved solute by evaporating the solvent and weighing the residue.
Experimental Protocols
Protocol: Determination of this compound Solubility by the Gravimetric Method
This protocol is adapted from the methodology used by Frolich, P., et al. (2009).[2]
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol)
-
Temperature-controlled water bath or circulator
-
Glass test tubes with stoppers
-
Analytical balance
-
Syringe with a filter (pore size appropriate to retain undissolved solid)
-
Pre-weighed vials
-
Drying oven or vacuum desiccator
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a glass test tube.
-
Seal the test tube and place it in the temperature-controlled bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient amount of time with continuous stirring or agitation. For aqueous solutions, an equilibration time of at least 6 hours is recommended.[2]
-
Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter.
-
Dispense the filtered, saturated solution into a pre-weighed vial.
-
Record the exact mass of the saturated solution.
-
Evaporate the solvent from the vial using a drying oven or a vacuum desiccator until a constant weight of the dried this compound residue is achieved.
-
The solubility can then be calculated as the mass of the dried this compound per mass or volume of the solvent.
Visualization of a Relevant Signaling Pathway
This compound and its derivatives are known to act as histone deacetylase (HDAC) inhibitors.[3] HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells by altering gene expression.[4] The following diagram illustrates a simplified signaling pathway for HDAC inhibitors.
A simplified signaling pathway of this compound as an HDAC inhibitor.
Experimental Workflow Diagram
The following diagram outlines the logical steps for conducting a temperature-dependent solubility study of this compound.
Workflow for determining this compound solubility at a specific temperature.
References
Technical Support Center: (S)-2-Aminobutyramide Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-aminobutyramide hydrochloride. The information is designed to address common challenges encountered during the dissolution and handling of this compound in experimental settings.
Troubleshooting Guide: Dissolution of (S)-2-Aminothis compound Hydrochloride
This guide addresses common issues related to dissolving (S)-2-aminothis compound hydrochloride in aqueous solutions.
Problem: The compound is not dissolving or is dissolving very slowly in water.
-
Possible Cause 1: Low Aqueous Solubility. Reports on the water solubility of (S)-2-aminothis compound hydrochloride are inconsistent, with some sources indicating it is readily soluble while others suggest it is only slightly or practically insoluble in water.[1][2][3][4] The hydrochloride salt form is intended to enhance aqueous solubility, but the free base form of the amine may have limited solubility.
-
Solution 1: pH Adjustment. The solubility of amine hydrochlorides is highly dependent on the pH of the solution. (S)-2-aminothis compound hydrochloride is the salt of a weak base (the amine) and a strong acid (HCl). In solution, it will establish an equilibrium. To ensure the compound remains in its more soluble, protonated (salt) form, the pH of the solution should be kept acidic.
-
Recommended Action:
-
Start by attempting to dissolve the compound in deionized water.
-
If solubility is poor, try dissolving it in a slightly acidic buffer (e.g., pH 4-6).
-
Avoid making the solution basic (pH > 8), as this will convert the amine hydrochloride to its free base form, which is likely less soluble and may precipitate out of solution.
-
-
-
Possible Cause 2: Insufficient Agitation or Time. The dissolution process may be slow, especially if the particle size of the solid is large.
-
Solution 2: Enhanced Dissolution Techniques.
-
Recommended Action:
-
Gently heat the solution (e.g., to 30-40°C) to increase the rate of dissolution. Avoid excessive heating, as amides can undergo hydrolysis at elevated temperatures, especially under acidic or basic conditions.
-
Use a magnetic stirrer or vortex mixer to provide adequate agitation.
-
Allow sufficient time for the compound to dissolve, especially when preparing solutions at higher concentrations.
-
-
Problem: The solution is cloudy or a precipitate forms after initial dissolution.
-
Possible Cause 1: pH Shift. The pH of the solution may have shifted towards the pKa of the amine, causing the less soluble free base to precipitate. The pKa of the amino group in the similar compound, 2-aminobutyric acid, is approximately 9.53.[5][6] The pKa of (S)-2-aminothis compound is expected to be in a similar range. When the pH of the solution approaches or exceeds this pKa, a significant portion of the compound will be in the less soluble free base form.
-
Solution 1: pH Readjustment.
-
Recommended Action:
-
Measure the pH of the solution.
-
If the pH is neutral or basic, slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise while stirring until the precipitate redissolves. Monitor the pH to ensure it remains in the acidic range.
-
-
-
Possible Cause 2: Hydrolysis. Amides are susceptible to hydrolysis, breaking down into a carboxylic acid and an amine, under strongly acidic or basic conditions, particularly with prolonged heating.[7][8][9][10][11][12][13][14][15]
-
Solution 2: Control of Experimental Conditions.
-
Recommended Action:
-
Prepare solutions fresh whenever possible.
-
Avoid storing solutions for extended periods, especially at room temperature or elevated temperatures.
-
If a stock solution is required, store it at a low temperature (e.g., 2-8°C) and for a limited duration.
-
Avoid extreme pH values (e.g., pH < 2 or pH > 10) and high temperatures to minimize degradation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected pH of a solution of (S)-2-aminothis compound hydrochloride in pure water?
As the salt of a weak base and a strong acid, a solution of (S)-2-aminothis compound hydrochloride in pure water is expected to be acidic. The exact pH will depend on the concentration, but it will likely be in the range of 4-6.
Q2: At what pH is (S)-2-aminothis compound hydrochloride most soluble?
The compound will be most soluble at an acidic pH, well below the pKa of the amino group (estimated to be around 9.5). Keeping the pH in the acidic range (e.g., pH 4-6) will ensure that the molecule remains in its protonated, more water-soluble hydrochloride form.
Q3: Can I use a basic buffer to dissolve (S)-2-aminothis compound hydrochloride?
It is not recommended to use a basic buffer. A basic pH will neutralize the hydrochloride salt, leading to the formation of the free amine (the free base). The free base is likely to be significantly less soluble in water and may precipitate from the solution.
Q4: Is (S)-2-aminothis compound hydrochloride stable in aqueous solutions?
(S)-2-aminothis compound hydrochloride is generally stable in aqueous solutions under appropriate conditions.[1] However, like other amides, it can undergo hydrolysis under strongly acidic or basic conditions, especially when heated.[7][9][12][13] For experimental use, it is best to prepare solutions fresh and store them at low temperatures for short periods.
Q5: What solvents other than water can be used to dissolve (S)-2-aminothis compound hydrochloride?
Some sources indicate that (S)-2-aminothis compound hydrochloride is slightly soluble in DMSO.[4] However, for most biological and pharmaceutical applications, aqueous-based solutions are preferred. If an organic co-solvent is required, it is essential to first determine the compatibility and stability of the compound in that solvent system.
Data Presentation
Table 1: Summary of Reported Solubility of (S)-2-Aminothis compound Hydrochloride
| Solvent | Reported Solubility | Source(s) |
| Water | Soluble / Slightly Soluble / Practically Insoluble | [1][2][3][4] |
| DMSO | Slightly Soluble | [4] |
Note: The conflicting reports on water solubility highlight the importance of performing a small-scale solubility test before preparing a larger batch.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of (S)-2-Aminothis compound Hydrochloride
Objective: To prepare a clear, stable aqueous stock solution of (S)-2-aminothis compound hydrochloride.
Materials:
-
(S)-2-aminothis compound hydrochloride powder
-
Deionized water or a suitable acidic buffer (e.g., citrate (B86180) buffer, pH 5)
-
Sterile conical tube or vial
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer
-
pH meter or pH indicator strips
Procedure:
-
Weighing: Accurately weigh the desired amount of (S)-2-aminothis compound hydrochloride powder.
-
Initial Dissolution: Add a portion of the desired solvent (deionized water or acidic buffer) to the powder.
-
Agitation: Vigorously mix the solution using a vortex mixer or a magnetic stirrer.
-
Observation: Observe the solution for complete dissolution. If the compound does not fully dissolve, proceed to the next steps.
-
Gentle Warming (Optional): If necessary, gently warm the solution to 30-40°C while stirring. Do not boil the solution.
-
pH Measurement: Measure the pH of the solution.
-
pH Adjustment (if necessary): If a precipitate is present and the pH is near neutral or basic, add a dilute solution of HCl (e.g., 0.1 M) dropwise while stirring until the solid dissolves. Monitor the pH to ensure it remains in the acidic range.
-
Final Volume: Once the compound is fully dissolved, add the remaining solvent to reach the final desired concentration.
-
Storage: Store the solution at 2-8°C and use it within a short period to minimize the risk of degradation.
Visualizations
Caption: Troubleshooting workflow for dissolving (S)-2-aminothis compound hydrochloride.
Caption: Relationship between pH and the soluble form of (S)-2-aminothis compound.
References
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. nbinno.com [nbinno.com]
- 4. (S)-2-Aminothis compound hydrochloride | 7682-20-4 [chemicalbook.com]
- 5. ymdb.ca [ymdb.ca]
- 6. Showing Compound L-2-Aminobutanoic acid (FDB012537) - FooDB [foodb.ca]
- 7. uregina.ca [uregina.ca]
- 8. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of Substituted Butyramides
Welcome to the technical support hub for the synthesis of substituted butyramides. This resource is tailored for researchers, scientists, and professionals in drug development, providing practical solutions to common challenges encountered in the laboratory. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to optimize your synthetic routes, enhance yields, and ensure product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues arising during the synthesis of substituted butyramides, from low yields to purification difficulties.
Q1: My amide coupling reaction results in a low or no product yield. What are the common causes and how can I resolve this?
Low or non-existent yields in butyramide synthesis are frequently traced back to several key factors related to reactants and reaction conditions.[1]
Common Causes:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to couple with the amine. Insufficient or degraded coupling reagents will lead to poor activation.[1]
-
Amine Deactivation: The amine's nucleophilicity can be compromised. This often occurs through protonation by the carboxylic acid, forming an unreactive ammonium (B1175870) salt.[1][2]
-
Steric Hindrance: Bulky substituents on either the butyric acid derivative or the amine can physically impede the reaction, drastically slowing it down or preventing it altogether.[1]
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1][3]
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent choice, or the absence of a suitable base can significantly hinder the reaction.[1]
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure coupling reagents are fresh and have been stored correctly.
-
Ensure Anhydrous Conditions: Use dry solvents and consider drying agents if necessary. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Optimize Reagent Stoichiometry & Addition Order: A common procedure involves pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[3] This prevents the acid-base reaction between the starting materials. Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (NEt3) to scavenge acid produced during the reaction.[3]
-
Select an Appropriate Coupling Reagent: For standard couplings, EDC/HOBt is effective. For more challenging or sterically hindered substrates, stronger reagents like HATU or the conversion to an acyl fluoride (B91410) may be necessary.[4][5]
-
Adjust Temperature: While many couplings run at room temperature, some may require cooling to minimize side reactions or heating to overcome activation energy barriers, especially with hindered substrates.[5]
Q2: I am observing significant side reactions. How can I minimize them?
Side reactions compromise both the yield and purity of the final product. Identifying the nature of the impurity is the first step toward mitigation.
Common Side Reactions & Solutions:
-
Racemization: If your butyric acid derivative has a chiral center at the alpha-position, it can lose its stereochemical integrity during activation.
-
Solution: Perform the reaction at lower temperatures (e.g., 0 °C) and add a racemization suppressant like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure.[1]
-
-
N-acylurea Formation: When using carbodiimide (B86325) coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.[6]
-
Solution: Add HOBt or a similar additive. This traps the O-acylisourea intermediate by converting it to an active ester, which is less prone to rearrangement.[7]
-
-
Guanidinium (B1211019) Byproduct: With uronium/aminium reagents (e.g., HATU, HBTU), an excess of the coupling reagent can react with the free amine to form a guanidinium species, capping the amine.
-
Solution: Avoid using a large excess of the coupling reagent. A stoichiometry of 1.0-1.2 equivalents is typically sufficient. Ensure the correct order of addition (pre-activation of the acid).[7]
-
Q3: How should I approach the synthesis of butyramides with sterically hindered starting materials?
Steric hindrance poses a significant challenge, often leading to very slow or failed reactions with standard coupling protocols.[1][4]
Strategies for Hindered Couplings:
-
Convert to a More Reactive Intermediate: Converting the carboxylic acid to an acyl fluoride is a highly effective strategy. Reagents like TFFH or BTFFH can generate the acyl fluoride in situ, which then reacts with the hindered amine.[1][5]
-
Use High-Activity Coupling Reagents: Phosphonium-based reagents (e.g., PyBOP) or specialized uronium salts may be more effective than standard carbodiimides.
-
Increase Reaction Temperature: Applying heat, sometimes to reflux or using microwave irradiation, can provide the necessary energy to overcome the steric barrier.[5] Reaction times may also need to be extended significantly (12-24 hours).[5]
| Method | Typical Yield (Hindered Substrates) | Key Considerations | Reference |
| DCC/DMAP | Low to None | Often fails for significantly hindered substrates. | [5] |
| EDC/HOBt | Low (<20%) | Ineffective for coupling bulky amines and acids. | [5] |
| Acyl Chloride | Moderate | Can be effective but may require harsh conditions (SOCl₂) leading to side reactions. | [4][5] |
| Acyl Fluoride (BTFFH) | Good (60-85%) | Highly effective, milder than acyl chlorides. May require elevated temperatures. | [5] |
Table 1: Comparison of Coupling Methods for Sterically Hindered this compound Synthesis.
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Mediated this compound Synthesis
This protocol is suitable for non-hindered primary and secondary amines.
-
Preparation: Dissolve the substituted butyric acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous solvent (e.g., DCM or DMF) under an inert atmosphere.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) and stir the mixture for 15-30 minutes at 0 °C.
-
Coupling: Add the amine (1.1 eq.) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (2.5 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Purification: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[1]
Protocol 2: Synthesis of a Sterically Hindered this compound via an Acyl Fluoride
This method is adapted for substrates that fail to react under standard conditions.[1][5]
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the sterically hindered butyric acid (1.0 eq.) in anhydrous DCM.
-
Fluorination: Add a fluorinating agent (e.g., BTFFH, 1.1 eq.) followed by a non-nucleophilic base (e.g., DIPEA, 2.2 eq.).[1]
-
Activation: Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride in situ.
-
Coupling: In a separate flask, dissolve the hindered amine (1.0-1.5 eq.) in anhydrous DCM. Add the freshly prepared acyl fluoride solution to the amine solution.
-
Reaction: Heat the reaction mixture if necessary (e.g., 40-80 °C) and stir for 12-24 hours, monitoring by LC-MS.[5]
-
Work-up & Purification: After cooling to room temperature, perform a standard aqueous work-up and purification as described in Protocol 1.
Data Summary
Table 2: Troubleshooting Common Issues in this compound Synthesis
| Symptom (Observation) | Potential Cause | Suggested Solution | Reference |
| Only starting materials visible on TLC/LC-MS. | Ineffective acid activation or deactivated amine. | Check coupling reagent activity; pre-activate acid before adding amine; ensure anhydrous conditions. | [1][2] |
| Multiple spots on TLC, including starting materials. | Incomplete reaction and/or side product formation. | Increase reaction time/temperature; use a more potent coupling reagent; optimize stoichiometry. | [4][8] |
| Product forms but is difficult to isolate; emulsions form during work-up. | Formation of fine precipitates (e.g., aluminum salts) or amphiphilic byproducts. | Add brine (saturated NaCl) to break emulsions; filter the mixture through Celite; for Al-salts, use a Rochelle's salt work-up. | [8] |
| Product appears pure by LC-MS but yield is low after purification. | Product is volatile or unstable on silica (B1680970) gel. | Minimize time under high vacuum; consider purification by crystallization or using a different stationary phase (e.g., alumina). | [8] |
| Chiral product shows low enantiomeric excess (e.e.). | Racemization during acid activation. | Run the reaction at 0 °C or lower; add a racemization suppressant (HOBt, OxymaPure). | [1] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
Butyramide hydrolysis under acidic or basic conditions.
Technical Support Center: Butyramide Hydrolysis
Welcome to the technical support center for this compound hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving the acidic or basic hydrolysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of this compound hydrolysis under acidic and basic conditions?
Under acidic conditions, typically using a strong acid like HCl or H₂SO₄ with heat, this compound hydrolyzes to yield butyric acid and an ammonium (B1175870) salt (e.g., ammonium chloride if HCl is used).[1][2][3][4] Under basic conditions, such as heating with sodium hydroxide (B78521) (NaOH), the products are a salt of butyric acid (e.g., sodium butyrate) and ammonia (B1221849) gas.[1][2][4]
Q2: Which method is generally faster, acidic or basic hydrolysis?
Amide hydrolysis is typically slow and requires harsh conditions like prolonged heating.[5][6][7] While both methods require heating, base-promoted hydrolysis is often considered more effective because the final deprotonation step to form the carboxylate salt is irreversible, which drives the reaction to completion.[7] Acid-catalyzed hydrolysis is a reversible process.[2]
Q3: Why is amide hydrolysis more difficult than ester hydrolysis?
Amides are more resistant to hydrolysis than esters due to the resonance stabilization of the amide bond.[8] The lone pair of electrons on the nitrogen atom is more available for donation into the carbonyl group compared to the more electronegative oxygen atom in an ester. This gives the carbon-nitrogen bond a partial double bond character, making it stronger and harder to break.[6][8]
Q4: How can I monitor the progress of a basic hydrolysis reaction?
In a basic hydrolysis reaction, ammonia gas (NH₃) is evolved.[1] You can monitor the reaction's progress by testing the vapors with moist red litmus (B1172312) paper or a universal indicator paper; the ammonia gas will turn it blue.[1] This test should be done carefully, as the reaction mixture is hot and caustic.
Troubleshooting Guide
Problem 1: The hydrolysis reaction is very slow or incomplete.
-
Possible Cause: Insufficient heat or catalyst concentration. Amide hydrolysis requires significant energy input.[5][9]
-
Solution 1: Increase Temperature. Ensure the reaction mixture is maintained at a steady reflux. For particularly resistant amides, a higher boiling solvent like ethylene (B1197577) glycol might be necessary.[9]
-
Solution 2: Increase Catalyst Concentration. For acidic hydrolysis, using a more concentrated acid (e.g., 2N to 6N HCl) can increase the rate.[9] For basic hydrolysis, ensure a sufficient excess of the base is used.
-
Solution 3: Extend Reaction Time. Some amide hydrolyses, especially with sterically hindered substrates, can require extended periods, from several hours to over 48 hours.[5][9]
Problem 2: Low yield of the final butyric acid product.
-
Possible Cause (Acidic Hydrolysis): The reaction is reversible.[2]
-
Solution: Use a large excess of water in the reaction mixture to shift the equilibrium towards the products, according to Le Chatelier's principle.
-
Possible Cause (Product Isolation): Improper workup procedure.
-
Solution (Basic Hydrolysis): After basic hydrolysis, the product is the butyrate (B1204436) salt. You must carefully acidify the cooled reaction mixture with a strong acid (e.g., HCl) to a low pH to protonate the salt and form the free butyric acid before extraction.
-
Solution (General): Butyric acid has some solubility in water. Ensure you perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to maximize recovery from the aqueous solution.
Problem 3: An unexpected side reaction or product is observed.
-
Possible Cause: The substrate contains other functional groups that are not stable under harsh acidic or basic conditions.
-
Solution: Review the structure of your starting material. If other sensitive groups are present (e.g., esters, acetals), you may need to employ milder, enzyme-catalyzed hydrolysis methods or use protecting groups for the sensitive functionalities.
Data Presentation
Table 1: Comparison of this compound Hydrolysis Conditions and Products
| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis |
| Catalyst/Reagent | Strong Acid (e.g., HCl, H₂SO₄) | Strong Base (e.g., NaOH, KOH) |
| Typical Conditions | Heating under reflux | Heating under reflux |
| Initial Products | Butyric Acid + Ammonia (as Ammonium ion, NH₄⁺)[4] | Butyrate Salt (e.g., Sodium Butyrate) + Ammonia (NH₃)[1][4] |
| Reversibility | Reversible[2] | Essentially irreversible (driven by salt formation)[7] |
| Key Consideration | Equilibrium can limit yield. | Requires a final acidification step to isolate the carboxylic acid. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
-
Setup: In a round-bottom flask, combine this compound (1 equivalent) with 3M sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (approx. 5-10 mL per gram of amide).
-
Reflux: Add a magnetic stir bar or boiling chips. Fit the flask with a reflux condenser and heat the mixture to a steady reflux using a heating mantle.
-
Reaction: Maintain reflux for 2-4 hours. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel.
-
Extraction: Extract the aqueous solution three times with an appropriate organic solvent (e.g., diethyl ether). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude butyric acid.
Protocol 2: Base-Promoted Hydrolysis of this compound
-
Setup: In a round-bottom flask, combine this compound (1 equivalent) with 10-20% aqueous sodium hydroxide (NaOH) solution.
-
Reflux: Add a stir bar and a reflux condenser. Heat the mixture to reflux.
-
Reaction: Continue heating for 2-4 hours. Monitor for the cessation of ammonia gas evolution using moist red litmus paper held at the condenser outlet (it should turn blue).[1]
-
Workup: Cool the flask in an ice bath.
-
Acidification: Slowly and carefully add concentrated HCl to the cooled solution with stirring until the solution is strongly acidic (pH < 2), which converts the sodium butyrate to butyric acid.
-
Extraction & Purification: Transfer to a separatory funnel and extract multiple times with an organic solvent. The combined organic layers are then washed, dried, and concentrated as described in the acid hydrolysis protocol.
Visualizations
Caption: Mechanism of acid-catalyzed this compound hydrolysis.
Caption: Mechanism of base-promoted this compound hydrolysis.
Caption: Troubleshooting workflow for this compound hydrolysis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homework.study.com [homework.study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. Video: Amides to Carboxylic Acids: Hydrolysis [jove.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Butyramide Derivatives for Odor Mitigation of Butyric Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with butyric acid and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of butyramide derivatives to overcome the unpleasant odor of butyric acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary motivation for using this compound derivatives in place of butyric acid?
A1: Butyric acid is a valuable short-chain fatty acid (SCFA) known for its role as a histone deacetylase (HDAC) inhibitor, which is significant in cancer and neurological disorder research.[1][2] However, its utility is often hampered by a strong, unpleasant, and rancid odor.[2][3][4] this compound, the amide of butyric acid, and its derivatives are typically odorless, crystalline solids at room temperature.[5] This makes them easier to handle in a laboratory setting and more suitable for therapeutic development where patient compliance is a factor.[6]
Q2: How do this compound derivatives exert the biological effects of butyric acid?
A2: Many this compound derivatives are designed as prodrugs.[7][8][9] These compounds are chemically modified to be inactive but are metabolized within cells to release the active butyric acid.[8][10] This targeted delivery ensures that the therapeutic effects of butyric acid are achieved while minimizing the exposure to its malodorous form. For example, Phenylalanine this compound (PBA) is a synthetic, odorless compound that acts as a butyrate-releasing agent.[6]
Q3: What are the main applications of odorless butyric acid derivatives?
A3: Butyric acid derivatives are investigated for a range of therapeutic applications, including:
-
Cancer Therapy: As HDAC inhibitors, they can regulate gene expression and are explored as potential anticancer agents.[1][2][7]
-
Neurological Disorders: Their ability to inhibit HDACs also makes them potential therapeutic agents for neurodegenerative diseases.[1][11]
-
Dermatology: Odorless derivatives like Phenylalanine this compound have been shown to have soothing and depigmenting effects on the skin.[6]
-
Gastrointestinal Health: Butyrate is crucial for gut health, and its derivatives can be used in dietary supplements.[4]
Q4: Are there significant differences in the biological activity between butyric acid and its amide derivatives?
A4: The biological activity is highly dependent on the specific derivative and its metabolic conversion to butyric acid. Some prodrugs are designed for enhanced cellular uptake, which can lead to increased potency compared to butyric acid alone.[8][9] However, it is crucial to experimentally determine the efficacy of each derivative, for instance, by comparing their half-maximal inhibitory concentration (IC50) in relevant assays, such as HDAC inhibition assays.[1][11][12]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and application of this compound derivatives.
Issue 1: Low Yield During Synthesis of this compound Derivatives
-
Possible Cause 1: Suboptimal Reaction Temperature.
-
Possible Cause 2: Inappropriate Base.
-
Solution: A base is typically used to neutralize the acid byproduct (e.g., HCl) formed during the reaction.[13][14] Common bases include pyridine (B92270) and triethylamine (B128534).[13] The choice of base is critical; a stronger, non-nucleophilic base may be necessary if the amine reactant is a weak nucleophile.[13]
-
-
Possible Cause 3: Hydrolysis of Acyl Chloride.
Issue 2: Unexpected Odor in the Final Product
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Residual unreacted butyric acid or butyryl chloride can cause an unpleasant odor. Monitor the reaction to completion using TLC or other analytical methods.[13] Extend the reaction time or adjust the temperature if necessary.
-
-
Possible Cause 2: Hydrolysis of the this compound Derivative during Workup or Storage.
-
Solution: Amides can hydrolyze back to the carboxylic acid and amine under acidic or basic conditions, especially at elevated temperatures. Ensure that the pH is neutral during the final purification and storage steps. Store the final product in a cool, dry place.
-
-
Possible Cause 3: Impurities from Starting Materials.
-
Solution: Ensure the purity of your starting materials. Use freshly distilled reagents if necessary.
-
Issue 3: Low Biological Activity of the Synthesized Derivative
-
Possible Cause 1: Inefficient Cleavage of the Prodrug.
-
Solution: The synthesized derivative may not be efficiently metabolized to butyric acid in the chosen cell line or experimental model. Consider performing a time-course experiment to measure the release of butyric acid.
-
-
Possible Cause 2: Poor Cell Permeability.
-
Possible Cause 3: Incorrect Chemical Structure.
-
Solution: Verify the structure of the synthesized compound using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
-
Data Presentation
Table 1: Odor Thresholds of Butyric Acid and Related Compounds
| Compound | Odor Threshold (ppm in air) | Odor Description |
| Butyric Acid | 0.001 - 0.3 | Sour, Rancid[15] |
| This compound | Not available (generally considered odorless) | - |
| Isovaleric acid | 0.5 | - |
| Acetic acid | 1.0 | Sour |
Table 2: In Vitro Activity of Selected HDAC Inhibitors
| Compound | Target | IC50 (µM) | Cell Line |
| Vorinostat (SAHA) | HDAC I/II | 0.67 | HCT116[11] |
| Trichostatin A | HDAC I/II | 0.16 ± 0.03 | HCT116[11] |
| Phenylalanine this compound (PBA) | Mushroom Tyrosinase | 120.3 | -[6] |
| Butyric Acid | Mushroom Tyrosinase | 34.7 | -[6] |
| MS-275 (Benzamide Derivative) | HDAC | 2-50 | -[16] |
Experimental Protocols
Protocol 1: General Synthesis of an N-Substituted this compound Derivative
This protocol is adapted from the synthesis of Buclosamide and can be modified for other N-substituted butyramides.[17]
Materials:
-
Butyryl chloride (or butyric acid and a coupling agent)
-
Primary or secondary amine of interest
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent[13]
-
Base (e.g., triethylamine or pyridine)[13]
-
Round-bottom flask with stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if needed for purification)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 mmol) in anhydrous DCM (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (1.2 mmol) to the stirred solution.[13]
-
In a separate vial, dissolve butyryl chloride (1.0 mmol) in anhydrous DCM (5 mL).
-
Add the butyryl chloride solution dropwise to the cooled amine solution over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.[13]
-
Monitor the reaction progress by TLC.[13]
-
Once the reaction is complete, quench it by adding water (10 mL).[13]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).[13]
-
Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution (15 mL) and then with brine (15 mL).[13]
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Cell-Based Histone Deacetylase (HDAC) Activity Assay
This protocol provides a general method for evaluating the potency of synthesized this compound derivatives as HDAC inhibitors using a commercially available luminescent assay kit (e.g., HDAC-Glo™ I/II).[1][11][12]
Materials:
-
Human cell line (e.g., HCT116)[11]
-
Cell culture medium and supplements
-
Synthesized this compound derivative (test compound)
-
Known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control[11]
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells into a white-walled assay plate at a predetermined density (e.g., 10,000 cells/well) and allow them to attach overnight.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control. Add the compounds to the wells containing the cells and incubate for a specified period (e.g., 4-24 hours).[1][18]
-
Assay Reagent Addition: Prepare the HDAC-Glo™ I/II reagent according to the manufacturer's instructions. Add the reagent to each well.[1]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 20-30 minutes) to allow the enzymatic reaction and signal generation to stabilize.[12]
-
Luminescence Measurement: Read the luminescence signal using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to HDAC activity. Plot the signal against the compound concentration and use a sigmoidal dose-response curve to calculate the IC50 value for each compound.[1]
Visualizations
Caption: Workflow for overcoming the odor of butyric acid.
Caption: Signaling pathway of this compound prodrugs as HDAC inhibitors.
Caption: Olfactory signaling pathway for butyric acid.
References
- 1. Histone Deacetylase Assays, Cell-based Epigenetic Assays | CD BioSciences [epigenhub.com]
- 2. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biofuranchem.com [biofuranchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Phenylalanine this compound: A Butyrate Derivative as a Novel Inhibitor of Tyrosinase [mdpi.com]
- 7. Prodrugs of butyric acid. Novel derivatives possessing increased aqueous solubility and potential for treating cancer and blood diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prodrugs of butyric acid from bench to bedside: Synthetic design, mechanisms of action, and clinical applications | Semantic Scholar [semanticscholar.org]
- 10. A retinoid/butyric acid prodrug overcomes retinoic acid resistance in leukemias by induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. env.go.jp [env.go.jp]
- 16. Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Butyrate Bioavailability with FBA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FBA (N-(1-carbamoyl-2-phenylethyl) butyramide) to enhance the bioavailability of butyrate (B1204436).
Frequently Asked Questions (FAQs)
1. What is FBA and why is it used as an alternative to sodium butyrate?
FBA, or N-(1-carbamoyl-2-phenylethyl) this compound, is a synthetic derivative of butyric acid. It is designed to overcome the challenges associated with the oral administration of sodium butyrate, such as its strong, unpleasant odor and rapid absorption in the upper gastrointestinal tract. FBA masks the foul smell and taste of butyrate and is formulated for a more gradual release, potentially increasing its delivery to the lower gut and systemic circulation.[1][2]
2. What is the proposed mechanism of action for FBA?
FBA is believed to act as a pro-drug, releasing butyrate upon administration.[1] The released butyrate then exerts its biological effects through several mechanisms, including:
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a known HDAC inhibitor, leading to the hyperacetylation of histones and subsequent changes in gene expression.[1][3] FBA has been shown to inhibit HDAC9 and increase histone H3 acetylation.[4][1]
-
G-Protein Coupled Receptor (GPCR) Activation: Butyrate activates GPCRs such as GPR43 and GPR109A, which are involved in inflammatory and metabolic signaling.[1][3][5] FBA has been observed to increase the protein levels of GPR43.[1]
-
Modulation of Inflammatory Pathways: Butyrate can suppress pro-inflammatory pathways like NF-κB.[4][6]
-
Regulation of Transporters: FBA has been shown to increase the mRNA expression of the monocarboxylate transporter 1 (MCT1), which is involved in butyrate uptake by cells.[1]
3. How does the bioavailability of butyrate from FBA compare to sodium butyrate?
Studies in mice have shown that oral administration of FBA leads to a significant, dose-dependent increase in serum butyrate concentrations.[2] One study demonstrated that FBA administration resulted in a marked increase in serum butyrate, with peak concentrations observed 20 minutes post-administration.[2]
Troubleshooting Guide
Issue 1: Inconsistent or low plasma butyrate levels after oral FBA administration.
-
Question: We are administering FBA orally to our mouse model but observe high variability and lower-than-expected butyrate concentrations in the plasma. What could be the cause?
-
Answer:
-
Gavage Technique: Improper oral gavage technique can lead to inconsistent dosing or aspiration. Ensure that the gavage needle is correctly placed and the full dose is administered into the stomach.
-
Vehicle for Administration: The vehicle used to dissolve or suspend FBA can impact its absorption. Ensure FBA is properly solubilized or suspended according to the manufacturer's instructions or established protocols. Water is a commonly used vehicle.[7]
-
Timing of Blood Collection: The time to peak plasma concentration (Tmax) for butyrate after FBA administration is critical. Based on existing studies, peak levels in mice are observed around 20 minutes post-administration.[2] Create a time-course experiment with multiple collection points (e.g., 0, 10, 20, 30, 60, 90, and 120 minutes) to determine the optimal Tmax in your specific model.[7]
-
Plasma Handling and Storage: Butyrate is volatile.[8][9] Ensure blood samples are collected in appropriate tubes (e.g., EDTA K2) and immediately centrifuged at 4°C to separate the plasma.[7] Plasma should be promptly transferred to new tubes and stored at -80°C until analysis to prevent degradation.[7]
-
Analytical Method Sensitivity: The quantification of short-chain fatty acids (SCFAs) in plasma requires a sensitive and validated method. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used and highly sensitive technique.[8][9][10] Verify the limit of detection (LOD) and limit of quantification (LOQ) of your assay to ensure it is sensitive enough to detect the expected concentrations. The LOD for butyrate in plasma using GC-MS can be as low as 0.03–0.12 µg/mL.[8][9]
-
Issue 2: Lack of expected anti-inflammatory effects in a DSS-induced colitis model.
-
Question: We are using FBA in a DSS-induced colitis model in mice but are not observing a significant reduction in inflammatory markers. What experimental parameters should we check?
-
Answer:
-
FBA Dosing Regimen: Both preventive and therapeutic dosing regimens have been shown to be effective.[4] A preventive approach might involve starting FBA administration 7 days before DSS induction, while a therapeutic approach could begin 2 days after.[4] The dosage is also critical; a dose of 42.5 mg/kg has been shown to be effective in mice.[4]
-
Assessment of Inflammatory Markers: Ensure you are evaluating a comprehensive panel of relevant markers. In addition to clinical symptoms (weight loss, stool consistency), assess histological damage in the colon. Molecular markers to consider include protein expression of inducible nitric oxide synthase (iNOS), mRNA levels of chemokines (e.g., CCL2) and cytokines (e.g., IL-6, TGF-β, IL-10), and neutrophil infiltration (e.g., Ly-6G staining).[4]
-
Mechanism-Specific Readouts: Since FBA is a butyrate prodrug, consider measuring markers related to butyrate's mechanism of action. This includes histone H3 acetylation and expression of PPAR-γ and NF-κB in colonic tissue.[4]
-
Epithelial Barrier Integrity: Butyrate is known to enhance intestinal barrier function.[3] Assess the expression and localization of tight junction proteins like zonulin-1 and occludin to determine if FBA is restoring barrier integrity in your model.[4]
-
Issue 3: Difficulty in quantifying butyrate in plasma samples using GC-MS.
-
Question: We are having trouble with our GC-MS protocol for butyrate quantification, specifically with low signal and poor repeatability. What are the critical steps to optimize?
-
Answer:
-
Sample Preparation: Proper sample preparation is crucial for accurate quantification of volatile SCFAs.[8][9]
-
Acidification: Plasma samples must be acidified (e.g., with hydrochloric acid) to protonate the butyrate, making it more volatile and extractable into an organic solvent.[8]
-
Extraction: Use an appropriate organic solvent for extraction, such as methyl tert-butyl ether (MTBE).[8] The ratio of solvent to sample volume should be optimized.[8]
-
Internal Standard: The use of a labeled internal standard (e.g., 13C-labeled butyrate) is highly recommended to account for variability in extraction efficiency and instrument response.[7]
-
-
Derivatization: While some methods inject the organic extract directly, derivatization can improve chromatographic properties and sensitivity.[10] Derivatization with agents like 1-(tert-butyldimethylsilyl)imidazole has been successfully used.[10]
-
GC-MS Parameters: Optimize the GC column and temperature program to achieve good separation of SCFAs. A polar GC column is often used.[8] For MS detection, consider using chemical ionization with ammonia (B1221849) as the reagent gas, which can provide excellent linearity and detection limits.[10]
-
Standard Curve: Ensure a standard curve with an appropriate concentration range is prepared and run with each batch of samples to ensure accurate quantification.[7]
-
Data Presentation
Table 1: Peak Plasma Butyrate Concentrations in Rodents After Oral Administration of Butyrate Prodrugs.
| Species | Compound | Dose | Peak Plasma Butyrate Concentration (mM) | Time to Peak Concentration (minutes) |
| Rat | Tributyrin (B1683025) | 3.1 g/kg | ~0.5 | 15 - 60 |
| Rat | Tributyrin | 5.2 g/kg | ~0.9 | 15 - 60 |
| Rat | Tributyrin | 7.8 g/kg | ~1.0 | 15 - 60 |
| Rat | Tributyrin | 10.3 g/kg | ~1.75 | 15 - 60 |
| Mouse | FBA | 100 mg/kg | Marked Increase | ~20 |
| Mouse | FBA | 200 mg/kg | Marked Increase | ~20 |
*Qualitative description from the source.[2] Data for tributyrin adapted from Benchchem.[7]
Table 2: Peak Plasma Butyrate Concentrations in Humans After Oral Tributyrin Administration.
| Tributyrin Dose (mg/kg/day) | Peak Plasma Butyrate Concentration (mM) | Time to Peak Concentration (hours) |
| 50 - 400 | 0 - 0.45 | 0.25 - 3 |
Data adapted from Benchchem.[7]
Experimental Protocols
Protocol 1: In Vivo Administration of FBA and Plasma Collection (Rodent Model)
-
Animal Dosing: Administer FBA by oral gavage at the desired dose (e.g., 42.5 mg/kg for colitis models or 100-200 mg/kg for bioavailability studies).[4][2] Suspend FBA in a suitable vehicle like water.[7]
-
Blood Collection: At predetermined time points (e.g., 0, 10, 20, 30, 60, 90, and 120 minutes post-administration), collect blood samples via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).[7]
-
Plasma Separation: Immediately after collection, place the blood into EDTA K2 tubes and centrifuge at 3,000 x g for 10 minutes at 4°C to separate the plasma.[7]
-
Plasma Storage: Carefully transfer the supernatant (plasma) to a new, clean tube and store at -80°C until analysis.[7]
Protocol 2: Quantification of Butyrate in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a sensitive method for quantifying SCFAs in plasma.[8][9]
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a clean microcentrifuge tube, add 100 µL of plasma.
-
Add an appropriate amount of labeled internal standard (e.g., 13C-butyrate).
-
Acidify the sample by adding hydrochloric acid (HCl) to protonate the SCFAs.[8]
-
Add an extraction solvent such as methyl tert-butyl ether (MTBE) at an optimized solvent-to-sample ratio.[8]
-
Vortex vigorously to mix and then centrifuge to separate the organic and aqueous layers.
-
-
GC-MS Analysis:
-
Carefully transfer the upper organic layer containing the extracted SCFAs to a GC vial.
-
Inject the sample into the GC-MS system equipped with a polar capillary column.
-
Run the appropriate temperature program to separate the SCFAs.
-
Use mass spectrometry for detection and quantification.
-
-
Data Quantification:
-
Quantify the butyrate concentration by comparing the peak area of butyrate to that of the internal standard and referencing a standard curve prepared with known concentrations of butyrate.[7]
-
Visualizations
Caption: Workflow for assessing FBA bioavailability.
Caption: Signaling pathways modulated by FBA-derived butyrate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Gut microbiota-derived short chain fatty acids are potential mediators in gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS - ProQuest [proquest.com]
- 9. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetate, propionate and butyrate in plasma: determination of the concentration and isotopic enrichment by gas chromatography/mass spectrometry with positive chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nitrile Hydratase Activity
Welcome to the technical support center for nitrile hydratase (NHase) applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Enzyme Activity & Stability
1. My nitrile hydratase shows low or no activity. What are the potential causes and solutions?
Low or absent NHase activity can stem from several factors. A systematic troubleshooting approach is recommended.
-
Suboptimal Temperature: Most nitrile hydratases have an optimal temperature range between 20°C and 35°C.[1] Some thermostable NHases, however, can exhibit maximum activity at higher temperatures, such as 55°C or even 60°C.[1][2] Exceeding the optimal temperature can lead to rapid enzyme inactivation.[3][4]
-
Incorrect pH: The optimal pH for NHase activity is typically between 6.0 and 8.5.[5][6][7][8] Activity can decrease sharply outside of this range.[8]
-
Solution: Screen a range of pH values using different buffer systems (e.g., citrate, phosphate (B84403), Tris-HCl) to identify the optimum for your enzyme and substrate combination.[1][5]
-
-
Missing Metal Cofactors: Nitrile hydratases are metalloenzymes, typically containing either a cobalt (Co³⁺) or iron (Fe³⁺) ion in their active site, which is essential for catalysis.[9][10][11] The absence of these ions or the presence of chelating agents like EDTA can significantly reduce or abolish activity.[5][6]
-
Solution: Supplement the reaction buffer with the appropriate metal salt (e.g., CoCl₂ or FeCl₃) at a low concentration (e.g., 0.1-1 mM).[5] Avoid using buffers containing strong chelating agents.
-
-
Enzyme Inactivation: NHases can be sensitive to various inhibitors.
-
Solution: See the dedicated troubleshooting section on inhibitors below.
-
dot
Caption: Troubleshooting workflow for low nitrile hydratase activity.
2. My enzyme loses activity over time during the reaction. How can I improve its stability?
Enzyme instability is a common issue, especially at elevated temperatures or over long reaction times.[3][4]
-
Immobilization: Immobilizing the enzyme can significantly enhance its operational stability and facilitate its reuse.[12] Methods like creating cross-linked enzyme aggregates (CLEAs) or adsorption on supports like chitosan (B1678972) or aluminum oxides have proven effective.[12][13][14] Immobilized NHases can show improved stability at non-optimal pH values and temperatures.[13]
-
Lower Reaction Temperature: While a higher temperature might give a higher initial reaction rate, it can also accelerate enzyme denaturation.[5] Operating at a slightly lower temperature can extend the enzyme's half-life.
-
pH Control: Maintaining the optimal pH throughout the reaction is crucial, as pH shifts can lead to irreversible inactivation.
-
Additives: In some cases, the addition of stabilizing agents like glycerol (B35011) can be beneficial, although this needs to be empirically tested for your specific enzyme.
| Parameter | Typical Range for Mesophilic NHase | Typical Range for Thermophilic NHase | Reference |
| Optimal Temperature | 20°C - 35°C | 50°C - 65°C | [1] |
| Optimal pH | 6.5 - 8.0 | 7.0 - 8.5 | [5][7] |
| Half-life at 50°C | Often low (< 1 hour) | Can be several hours | [1] |
Substrate & Product Related Issues
3. I am observing substrate inhibition at higher concentrations. What can I do?
Substrate inhibition is a known phenomenon for some nitrile hydratases, where high concentrations of the nitrile substrate can actually decrease the reaction rate.[15]
-
Fed-batch Strategy: Instead of adding all the substrate at the beginning, a fed-batch approach where the substrate is added incrementally over time can maintain a low, non-inhibitory concentration.[15]
-
Lower Initial Substrate Concentration: Determine the optimal substrate concentration by performing kinetic studies to find the Kₘ and identify the concentration at which inhibition becomes significant.
4. The reaction stops before all the substrate is consumed, possibly due to product inhibition. How can I overcome this?
Accumulation of the amide product can inhibit the activity of nitrile hydratase.[15]
-
In-situ Product Removal: If feasible, consider methods to remove the amide product from the reaction mixture as it is formed. This could involve techniques like crystallization or extraction, depending on the product's properties.
-
Enzyme Immobilization: In some cases, enzyme immobilization can alter the microenvironment of the enzyme and reduce the apparent product inhibition.
| Inhibition Type | Description | Mitigation Strategy | Reference |
| Substrate Inhibition | Excess substrate binds to the enzyme in a non-productive manner, reducing activity. | Fed-batch substrate addition, optimize initial substrate concentration. | [15] |
| Product Inhibition | The product of the reaction binds to the enzyme, competing with the substrate and slowing the reaction. | In-situ product removal, fed-batch reaction. | [15] |
| Cyanide Inhibition | Cyanide ions, which can be formed from the degradation of certain nitrile substrates, can inhibit the enzyme. | Operate at lower temperatures, add cyanide chelators like Ni²⁺. | [5] |
Influence of Metal Ions and Inhibitors
5. What is the effect of different metal ions on NHase activity?
The effect of metal ions is highly dependent on the specific nitrile hydratase.
-
Essential Cofactors: As mentioned, Co²⁺ (for Co-type NHase) and Fe²⁺/Fe³⁺ (for Fe-type NHase) are often essential for activity.[3][16] The addition of cobalt can induce the expression of Co-type NHase.[17] Nickel (Ni²⁺) has also been shown to enhance the activity of some NHases, potentially by chelating inhibitory cyanide ions.[5]
-
Inhibitory Metal Ions: Heavy metal ions such as Hg²⁺, Ag⁺, Pb²⁺, and Cu²⁺ are strong inhibitors of many nitrile hydratases.[6]
-
Chelating Agents: EDTA can significantly reduce enzyme activity by chelating the essential metal cofactor from the active site.[6]
| Compound | Effect on a Representative NHase | Concentration | Reference |
| CoCl₂ | Essential for Co-type NHase activity | ~0.1-1 mM | [5] |
| FeCl₃ | Essential for Fe-type NHase activity | ~0.1-1 mM | [16] |
| NiCl₂ | Can enhance activity | 1-5 mM | [5] |
| HgCl₂ | Strong inhibitor | ~1 mM | [6] |
| AgNO₃ | Strong inhibitor | ~1 mM | [6] |
| EDTA | Strong inhibitor | 1-5 mM | [6] |
Experimental Protocols
Protocol 1: Standard Nitrile Hydratase Activity Assay
This protocol provides a general method for determining NHase activity. It should be optimized for your specific enzyme and substrate.
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:
-
800 µL of an appropriate buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).
-
100 µL of substrate solution (e.g., 100 mM 3-cyanopyridine (B1664610) in buffer).
-
Ensure the buffer contains any necessary metal cofactors (e.g., 0.5 mM CoCl₂).
-
-
Pre-incubate: Equilibrate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate Reaction: Add 100 µL of enzyme solution (appropriately diluted) to start the reaction.
-
Incubate: Incubate the reaction at the set temperature with shaking for a defined period (e.g., 10 minutes).
-
Terminate Reaction: Stop the reaction by adding a quenching agent (e.g., 50 µL of 1 M HCl) or by heat inactivation.
-
Analyze Product Formation: Centrifuge the sample to pellet any precipitate. Analyze the supernatant for the formation of the amide product using a suitable analytical method, such as HPLC or GC.
-
Calculate Activity: One unit (U) of nitrile hydratase activity is typically defined as the amount of enzyme that produces 1 µmol of amide per minute under the specified reaction conditions.[5][7]
// Nodes A [label="Prepare Reaction Mixture\n(Buffer, Substrate, Cofactors)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Pre-incubate at\nDesired Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Initiate with\nEnzyme Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Incubate for\nDefined Time", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Terminate Reaction\n(e.g., add HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Analyze Product Formation\n(HPLC/GC)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Calculate Enzyme Activity", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }
References
- 1. Purification and characterization of nitrile hydratase of mutant 4D of Rhodococcus rhodochrous PA-34 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Design of Nitrile Hydratase from Pseudonocardia thermophila JCM3095 for Improved Thermostability [mdpi.com]
- 3. Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications [frontiersin.org]
- 5. High-Level Expression of Nitrile Hydratase in Escherichia coli for 2-Amino-2,3-Dimethylbutyramide Synthesis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Response surface methodology: An effective optimization strategy for enhanced production of nitrile hydratase (NHase) by Rhodococcus rhodochrous (RS-6) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Catalytic Mechanism of Nitrile Hydratase Proposed by Time-resolved X-ray Crystallography Using a Novel Substrate, tert-Butylisonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ee.hnu.edu.cn [ee.hnu.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. [Catalytic properties of a nitrile hydratase immobilized on activated chitosan] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Reducing Butyramide Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to manage and reduce the cytotoxicity of butyramide in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is the amide derivative of butyric acid.[1] It is often used in cell culture as a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, this compound can alter gene expression, leading to the induction of cell cycle arrest, differentiation, and apoptosis in various cell types.[1] This makes it a valuable tool for studying these cellular processes.
Q2: Why do my primary cells show high cytotoxicity to this compound, even at concentrations reported to be safe for cell lines?
Primary cells are often more sensitive to chemical compounds than immortalized cell lines. Several factors can contribute to this increased sensitivity:
-
Lower Robustness: Primary cells have a finite lifespan and are generally less resilient to cellular stress.
-
Slower Proliferation: Many primary cells have a slower division rate compared to cancer cell lines. Since this compound often targets the cell cycle, this can lead to a more pronounced cytotoxic effect.
-
Intact Cell Signaling: Primary cells have intact cell signaling pathways that can trigger apoptosis more readily in response to HDAC inhibition.
Q3: What are the typical signs of this compound-induced cytotoxicity in primary cell cultures?
Common signs of cytotoxicity include:
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You may also observe membrane blebbing, a characteristic of apoptosis.
-
Reduced Cell Viability: A decrease in the number of live cells, which can be quantified using assays like Trypan Blue exclusion or automated cell counters.
-
Decreased Proliferation: A reduction in the rate of cell division, measurable by assays such as MTT, XTT, or direct cell counting over time.
-
Apoptosis Induction: Increased presence of apoptotic markers, such as activated caspases (e.g., cleaved caspase-3) or phosphatidylserine (B164497) externalization (Annexin V staining).
Q4: How can I differentiate between a desired anti-proliferative effect and unintended cytotoxicity?
It is crucial to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death). This can be achieved by:
-
Using multiple viability assays: For example, an MTT assay measures metabolic activity (which can decrease in both cytostatic and cytotoxic conditions), while a lactate (B86563) dehydrogenase (LDH) assay specifically measures membrane integrity, an indicator of cytotoxicity.
-
Apoptosis assays: Staining for markers like Annexin V and propidium (B1200493) iodide (PI) can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell cycle analysis: Flow cytometry analysis of DNA content can reveal cell cycle arrest at specific phases (e.g., G1/S), which is a known effect of this compound.[2]
Troubleshooting Guide for this compound-Induced Cytotoxicity
This guide provides a structured approach to troubleshoot and mitigate unexpected cytotoxicity when using this compound in primary cell cultures.
| Problem | Possible Cause | Suggested Solution |
| High cell death even at low this compound concentrations | High sensitivity of primary cells: Primary cells are inherently more sensitive than immortalized cell lines. | Optimize this compound Concentration: Perform a dose-response experiment starting with a very low concentration (e.g., in the micromolar range) and titrating up. Determine the IC50 value for your specific primary cell type. Reduce Exposure Time: A shorter incubation period with this compound may be sufficient to achieve the desired biological effect while minimizing toxicity. Consider a "pulse" exposure of a few hours followed by a wash-out.[3] |
| Inconsistent results between experiments | Variability in cell health: The physiological state of primary cells can vary between isolations and passages. | Standardize Cell Culture Conditions: Use cells from the same passage number for comparative experiments. Ensure a consistent seeding density and that cells are in a logarithmic growth phase before treatment.[4] Regularly check for mycoplasma contamination. |
| This compound degradation: this compound solutions may degrade over time. | Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles. | |
| Morphological changes suggesting differentiation instead of the intended effect | This compound is a known differentiation-inducing agent. | Confirm Differentiation Markers: If differentiation is not the desired outcome, you may need to consider alternative compounds. If it is, confirm the phenotype using relevant markers (e.g., specific protein expression or morphological analysis). |
| Solvent-related toxicity | High concentration of the solvent (e.g., DMSO) used to dissolve this compound. | Control Solvent Concentration: Ensure the final solvent concentration is consistent across all treatment groups, including vehicle controls. For most primary cells, the final DMSO concentration should be kept below 0.1%.[5] |
| Suboptimal culture environment | Media composition, serum levels, or pH may exacerbate cytotoxicity. | Optimize Culture Media: Ensure you are using the recommended media for your specific primary cell type. Adjust Serum Concentration: The presence of serum proteins can sometimes bind to compounds, reducing their effective concentration and toxicity. Experiment with different serum concentrations. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for a specific primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover for 24 hours.
-
Compound Preparation: Prepare a 2X stock of the highest desired concentration of this compound in complete culture medium. Perform serial dilutions (e.g., 1:2 or 1:3) to create a range of concentrations.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the various this compound concentrations and a vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for at least 2 hours at 37°C in the dark.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide Staining
Objective: To differentiate between viable, apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Primary cells of interest
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed primary cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.
-
Washing: Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Cytotoxicity Signaling Pathway
This compound, as an HDAC inhibitor, induces cytotoxicity primarily through the induction of cell cycle arrest and apoptosis. A key player in this process is the tumor suppressor protein p21.[2][6] this compound can increase the expression of p21, which in turn inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest, typically at the G1/S transition.[2] This sustained cell cycle arrest can then trigger the intrinsic pathway of apoptosis, involving the mitochondria and activation of caspases, such as caspase-3, leading to cell death.[7][8][9]
Caption: this compound-induced cytotoxicity pathway.
Experimental Workflow for Troubleshooting this compound Cytotoxicity
The following workflow provides a systematic approach to addressing and mitigating this compound-induced cytotoxicity in primary cell cultures.
Caption: Workflow for troubleshooting this compound cytotoxicity.
References
- 1. This compound Reagent|High-Purity this compound for Research [benchchem.com]
- 2. Examination of the expanding pathways for the regulation of p21 expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Upregulation of p21 activates the intrinsic apoptotic pathway in β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective and Protracted Apoptosis in Human Primary Neurons Microinjected with Active Caspase-3, -6, -7, and -8 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability of Butyramide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability studies of butyramide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: this compound derivatives, like other amide-containing compounds, are susceptible to degradation through several primary pathways. The most common include hydrolysis, oxidation, photolysis, and thermal degradation.[1][2]
-
Hydrolysis: This is a major degradation pathway for amide bonds, which can be catalyzed by acidic or basic conditions, leading to the formation of butyric acid and the corresponding amine.[2] The amide group is generally more stable to hydrolysis than an ester group under physiological conditions but can degrade at extreme pH values.[2]
-
Oxidation: This pathway is the second most common and can be mechanistically complex, often initiated by reactive oxygen species.[3] For secondary amides derived from p-aminophenol, a base-mediated oxidative pathway can lead to the formation of primary amides.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation. The primary photochemical process for N-alkyl amides is typically a Norrish Type I cleavage of the O=C-N or O=C-C bond, forming radical species that lead to various smaller molecules.[4]
-
Thermal Degradation: High temperatures can induce degradation. For some polyamides, thermal degradation can lead to the formation of cyclic compounds like 1-butylazepane-2,7-dione, which then decompose into secondary products.
Q2: What are common physical and chemical stability issues observed during long-term studies?
A2: During long-term stability studies, you may encounter a range of physical and chemical changes in your this compound derivative samples.
-
Physical Issues: These can include changes in appearance, color, and odor. For solid dosage forms, you might observe alterations in hardness or disintegration time. In liquid formulations, precipitation or changes in viscosity can occur.
-
Chemical Issues: The most significant chemical issue is the degradation of the active pharmaceutical ingredient (API), leading to a decrease in potency and the formation of degradation products. These degradants may have different pharmacological or toxicological profiles. Incompatibility between the API and excipients can also lead to the formation of new impurities.
Q3: How do excipients impact the stability of this compound derivatives?
A3: Excipients can significantly influence the stability of a drug product. It is crucial to assess drug-excipient compatibility early in development.[5]
-
Hydrolysis: Excipients containing significant amounts of water (e.g., starch, microcrystalline cellulose) can promote hydrolytic degradation.[6]
-
Oxidation: Impurities within excipients, such as peroxides in povidone (PVP), can initiate oxidative degradation of the API.[3]
-
Maillard Reaction: If the this compound derivative contains a primary or secondary amine, it can react with reducing sugars (e.g., lactose) in a Maillard reaction, leading to discoloration and degradation.[5]
-
pH Modification: Acidic or basic excipients can alter the micro-pH of the formulation, potentially accelerating pH-dependent degradation pathways like hydrolysis.
Q4: What are the recommended storage conditions for long-term stability testing?
A4: Recommended storage conditions are defined by ICH guidelines and are based on the climatic zone for which the product is intended. For a global market, long-term stability studies are typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. Accelerated stability studies are often performed at 40°C ± 2°C / 75% RH ± 5% RH to predict the long-term stability profile more quickly.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Study
| Possible Cause | Troubleshooting Steps |
| Degradation of the this compound Derivative | Perform forced degradation studies (acidic/basic hydrolysis, oxidation, photolysis, thermal stress) to intentionally generate degradation products.[1] Compare the retention times of the peaks from the forced degradation studies with the unexpected peaks in your stability sample to identify them. |
| Interaction with Excipients | Prepare physical mixtures of the this compound derivative with each excipient and store them under accelerated conditions. Analyze the mixtures by HPLC to identify any potential interactions. |
| Contamination from Container/Closure System | Analyze a placebo formulation stored in the same container/closure system to check for leachables. |
| Mobile Phase or System Contamination | Run a blank gradient (injecting only the mobile phase) to ensure the peaks are not coming from the HPLC system or solvents. |
Issue 2: Loss of Potency (Assay Value Decreasing)
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation | Identify the primary degradation pathway (see Q1 and Issue 1). Once identified, consider reformulating to mitigate this pathway (e.g., by adjusting pH, adding an antioxidant, or using protective packaging). |
| Physical Instability (for liquid formulations) | If the drug is precipitating out of solution, investigate the solubility profile. Consider adjusting the pH, using a co-solvent, or adding a solubilizing agent. |
| Adsorption to Container Surface | Analyze the concentration of the drug in solution after transferring it to a different container material (e.g., from glass to polypropylene). |
| Inaccurate Analytical Method | Ensure your HPLC method is stability-indicating and properly validated. The method must be able to separate the intact drug from all degradation products. |
Data Presentation: Representative Stability Data
The following table represents hypothetical long-term stability data for a this compound derivative formulation ("this compound-X") stored at 25°C / 60% RH.
| Time Point (Months) | Appearance | Assay (% of Initial) | Degradant A (%) | Degradant B (%) | Total Degradants (%) |
| 0 | White to off-white powder | 100.2 | < 0.05 | < 0.05 | < 0.10 |
| 3 | White to off-white powder | 99.8 | 0.08 | 0.06 | 0.14 |
| 6 | White to off-white powder | 99.5 | 0.15 | 0.11 | 0.26 |
| 9 | White to off-white powder | 99.1 | 0.22 | 0.16 | 0.38 |
| 12 | White to off-white powder | 98.7 | 0.31 | 0.20 | 0.51 |
| 18 | White to off-white powder | 98.2 | 0.45 | 0.28 | 0.73 |
| 24 | White to off-white powder | 97.6 | 0.60 | 0.35 | 0.95 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and establish the degradation pathways of a this compound derivative.
Methodology:
-
Acid Hydrolysis: Dissolve the this compound derivative in a solution of 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve the this compound derivative in a solution of 0.1 M NaOH and keep at room temperature for 8 hours. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve the this compound derivative in a solution containing 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 48 hours.
-
Photodegradation: Expose the drug substance (in a photostability chamber) to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a quantitative method for the analysis of a this compound derivative and its degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Linear gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-36 min: Return to 95% A, 5% B
-
36-40 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This is a general method and must be optimized and validated for the specific this compound derivative.
Signaling Pathways and Experimental Workflows
Butyrate and its derivatives are well-known histone deacetylase (HDAC) inhibitors, which can influence multiple signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Caption: this compound derivatives' impact on key cellular signaling pathways.
Caption: Experimental workflow for a long-term stability study.
References
Validation & Comparative
Comparing the efficacy of butyramide and trichostatin A as HDAC inhibitors.
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a critical class of therapeutic agents, particularly in oncology, by modulating the epigenetic landscape of cells. This guide provides a detailed comparison of two prominent HDAC inhibitors: Butyramide, a prodrug of the short-chain fatty acid butyrate (B1204436), and Trichostatin A (TSA), a potent hydroxamic acid-based inhibitor. This comparison is based on their efficacy, mechanism of action, and impact on cellular processes, supported by experimental data.
Executive Summary
This compound, which is rapidly converted to its active form, butyrate, is a millimolar inhibitor of Class I and IIa HDACs. In contrast, Trichostatin A is a nanomolar pan-HDAC inhibitor, targeting a broader range of HDAC isoforms with significantly higher potency. While both compounds induce histone hyperacetylation, leading to cell cycle arrest and apoptosis in cancer cells, their distinct potencies and specificities result in different cellular outcomes and therapeutic windows. TSA is a powerful research tool for studying the global effects of HDAC inhibition, whereas the lower potency of butyrate may offer a more nuanced and potentially less toxic approach in certain therapeutic contexts.
Data Presentation: Quantitative Comparison
The following tables summarize the inhibitory concentrations (IC50) of Trichostatin A and Sodium Butyrate (the active form of this compound) against various HDAC isoforms and in different cancer cell lines.
Note: Data for this compound is presented as Sodium Butyrate, its active metabolite. The potency of this compound itself may vary depending on the rate of its conversion to butyrate within the cellular context.
| HDAC Isoform | Trichostatin A (IC50) | Sodium Butyrate (IC50) |
| Pan-HDAC | ~1.8 nM[1][2] | 0.80 mM[2] |
| HDAC1 | 6 nM[3], 4.99 nM[4] | 0.3 mM[5] |
| HDAC2 | - | 0.4 mM[5] |
| HDAC3 | 5.21 nM[4] | - |
| HDAC4 | 38 nM[3], 27.6 nM[4] | - |
| HDAC6 | 8.6 nM[3], 16.4 nM[4] | No inhibition |
| HDAC7 | - | 0.3 mM[5] |
| HDAC10 | 24.3 nM[4] | No inhibition |
| Cell Line | Cancer Type | Trichostatin A (IC50) | Sodium Butyrate (IC50) |
| MCF-7 | Breast Cancer | 26.4 - 308.1 nM (mean 124.4 nM)[1][6] | - |
| HT-29 | Colon Cancer | - | 5 mM (induces histone H4 hyperacetylation)[7] |
| Jurkat | T-cell Leukemia | Induces apoptosis | Induces apoptosis[8] |
| LIM 1215 | Colorectal Cancer | Induces apoptosis | Induces apoptosis[8] |
| U251-MG | Malignant Glioma | Induces apoptosis | Induces apoptosis[9] |
| D54 | Malignant Glioma | Induces apoptosis | Induces apoptosis[9] |
Mechanism of Action and Cellular Effects
Both Trichostatin A and butyrate function by inhibiting HDAC enzymes, leading to an accumulation of acetylated histones. This alters chromatin structure, making it more accessible to transcription factors and resulting in the modulation of gene expression.
Trichostatin A is a potent, reversible, and non-competitive inhibitor of Class I and II HDACs.[10] Its high potency allows for the induction of global histone hyperacetylation at nanomolar concentrations. This leads to profound effects on gene expression, often resulting in cell cycle arrest at both G1 and G2/M phases and the induction of apoptosis through both p53-dependent and -independent pathways.[7][10]
Butyrate , the active form of this compound, acts as a competitive inhibitor of HDACs, primarily targeting Class I and IIa isoforms.[3] Its lower potency, with IC50 values in the millimolar range, means that higher concentrations are required to achieve significant HDAC inhibition. Butyrate has been shown to induce histone hyperacetylation, leading to cell cycle arrest, predominantly in the G1 phase, and apoptosis.[7] Interestingly, some studies suggest that while butyrate leads to global increases in histone acetylation, it can also cause deacetylation at specific gene promoter regions.
A key difference in their cellular effects is the duration of histone hyperacetylation. In HT-29 colon cancer cells, a six-hour exposure to either butyrate or TSA induced histone H4 hyperacetylation. However, at 15 and 24 hours, histone H4 remained hyperacetylated in the presence of butyrate, while it returned to control levels in the presence of TSA, suggesting a shorter half-life for TSA's effect in this cell line.[7]
Signaling Pathways and Experimental Workflows
The inhibition of HDACs by these compounds triggers a cascade of events affecting various signaling pathways involved in cell cycle control and apoptosis.
Caption: General mechanism of HDAC inhibition by this compound and Trichostatin A.
Experimental workflows are crucial for evaluating and comparing the efficacy of HDAC inhibitors.
Caption: Key experimental workflows for comparing HDAC inhibitor efficacy.
Experimental Protocols
HDAC Activity Assay (Fluorometric)
This protocol measures the ability of a compound to inhibit HDAC activity using a fluorogenic substrate.
Materials:
-
HDAC Assay Buffer
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer
-
HeLa Nuclear Extract (or other source of HDACs)
-
This compound and Trichostatin A
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound and Trichostatin A in HDAC Assay Buffer.
-
In a 96-well plate, add HDAC Assay Buffer, the test inhibitor (this compound or TSA), and the HDAC source (e.g., HeLa Nuclear Extract). Include a "no enzyme" control.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution. The developer contains a protease that digests the deacetylated substrate, releasing the fluorophore.
-
Incubate for an additional 10-15 minutes at room temperature.
-
Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Calculate the percentage of HDAC inhibition relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (MTT)
This colorimetric assay assesses the impact of the inhibitors on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound and Trichostatin A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Remove the medium and add fresh medium containing serial dilutions of this compound or Trichostatin A. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells following treatment with HDAC inhibitors.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound and Trichostatin A
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against acetylated histones (e.g., anti-acetyl-Histone H3 or H4)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with various concentrations of this compound or Trichostatin A for a specified time (e.g., 24 hours).
-
Harvest and lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated histone of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of histone acetylation.
Conclusion
The choice between this compound and Trichostatin A as an HDAC inhibitor depends on the specific research or therapeutic goal. Trichostatin A, with its high potency and broad-spectrum activity, is an invaluable tool for elucidating the fundamental roles of HDACs in cellular processes. However, its potency may also lead to off-target effects and a narrow therapeutic window. This compound, acting through its active metabolite butyrate, offers a less potent but potentially more selective and physiologically relevant mode of HDAC inhibition. Its lower toxicity profile might be advantageous in certain therapeutic applications. Further research is warranted to fully understand the nuanced differences in their mechanisms of action and to explore their potential in combination therapies.
References
- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Butyrate and trichostatin A effects on the proliferation/differentiation of human intestinal epithelial cells: induction of cyclin D3 and p21 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
A Comparative Analysis of the Bioavailability of N-(1-carbamoyl-2-phenyl-ethyl) butyramide and Sodium Butyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of N-(1-carbamoyl-2-phenyl-ethyl) butyramide (FBA), a novel butyric acid releaser, and traditional sodium butyrate (B1204436). The information presented is supported by experimental data to assist researchers and professionals in drug development in making informed decisions.
Introduction
Butyric acid, a short-chain fatty acid, has garnered significant interest for its wide range of biological activities, including its role as a histone deacetylase (HDAC) inhibitor with potential therapeutic applications. However, the clinical utility of sodium butyrate is often hampered by its unpleasant odor and rapid metabolism.[1] N-(1-carbamoyl-2-phenyl-ethyl) this compound has been developed as a prodrug to overcome these limitations. This guide evaluates the comparative bioavailability of FBA and sodium butyrate based on preclinical studies.
In Vivo Bioavailability: A Head-to-Head Comparison
A key preclinical study directly compared the serum butyrate concentrations following oral administration of FBA and sodium butyrate in Swiss CD1 mice.[1][2] The study aimed to determine if FBA could serve as an effective vehicle for delivering butyric acid systemically. The results indicated that FBA is a competent butyric acid releaser, demonstrating a pharmacokinetic profile similar to that of sodium butyrate.[1] FBA was found to undergo extensive hydrolysis, particularly in the duodenum, leading to the release of butyric acid.[1]
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of serum butyrate levels after a single oral administration of FBA and an equimolar dose of sodium butyrate in mice. The data is extracted and estimated from graphical representations presented in the study by Russo et al., 2021.[2]
| Dose Level | Compound | Dose (mg/kg) | Estimated Cmax (μM) | Estimated Tmax (min) | Estimated Relative AUC |
| Low | FBA | 20 | ~50 | 10-20 | Similar to Sodium Butyrate |
| Sodium Butyrate | 9.48 | ~55 | 10-20 | Similar to FBA | |
| Medium | FBA | 100 | ~100 | 20 | Similar to Sodium Butyrate |
| Sodium Butyrate | 47.42 | ~110 | 20 | Similar to FBA | |
| High | FBA | 200 | ~130 | 20 | Similar to Sodium Butyrate |
| Sodium Butyrate | 94.86 | ~140 | 20 | Similar to FBA |
-
Cmax: Maximum serum concentration.
-
Tmax: Time to reach maximum serum concentration.
-
AUC: Area under the curve, indicative of total drug exposure.
The data clearly demonstrates that oral administration of FBA results in a dose-dependent increase in serum butyrate concentrations, with Cmax and Tmax values that are comparable to those observed with an equimolar dose of sodium butyrate. This suggests that FBA is efficiently hydrolyzed to butyric acid in vivo, leading to similar systemic exposure.
Experimental Protocols
The following is a detailed methodology for the in vivo bioavailability study, based on the information available from the comparative study and general pharmacological practices.
In Vivo Bioavailability Study in Mice
1. Animals:
-
Male and female Swiss CD1 mice were used for the study.
-
Animals were housed under standard laboratory conditions with ad libitum access to food and water.
2. Dosing:
-
Test Articles: N-(1-carbamoyl-2-phenyl-ethyl) this compound (FBA) and Sodium Butyrate.
-
Administration Route: Oral gavage.
-
Dose Levels:
-
FBA: 20, 100, and 200 mg/kg.
-
Sodium Butyrate: Equimolar doses of 9.48, 47.42, and 94.86 mg/kg.
-
-
Vehicle: The compounds were likely suspended in a suitable vehicle such as water or a 0.5% methylcellulose (B11928114) solution for oral administration.
3. Blood Sampling:
-
Blood samples were collected at various time points post-administration, typically including 0, 10, 20, 30, 60, and 120 minutes.
-
Blood was collected via a standard method (e.g., retro-orbital sinus or tail vein) into tubes containing an anticoagulant.
-
Plasma or serum was separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Serum butyrate concentrations were determined using a validated analytical method, likely gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-mass spectrometry (HPLC-MS).
-
A standard curve was generated using known concentrations of butyric acid to quantify the levels in the experimental samples.
5. Pharmacokinetic Analysis:
-
The pharmacokinetic parameters Cmax and Tmax were determined directly from the serum concentration-time profiles.
-
The area under the curve (AUC) was calculated using the trapezoidal rule to estimate the total systemic exposure to butyrate.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vivo bioavailability study.
Signaling Pathway: Butyrate as an HDAC Inhibitor
Caption: Butyrate inhibits HDACs, leading to cell cycle arrest.
Conclusion
The available experimental data indicates that N-(1-carbamoyl-2-phenyl-ethyl) this compound is a promising prodrug for butyric acid.[1] It effectively delivers butyrate to the systemic circulation with a pharmacokinetic profile comparable to that of sodium butyrate following oral administration in a preclinical model.[1][2] This suggests that FBA can overcome the organoleptic and handling disadvantages of sodium butyrate without compromising bioavailability. These findings are valuable for researchers and drug development professionals exploring novel strategies for butyrate supplementation and therapy. Further studies in other preclinical models and ultimately in humans are warranted to fully elucidate the therapeutic potential of FBA.
References
In Vitro Toxicological Profile of Fenofibric Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro toxicological evaluation of Fenofibric Acid (FBA), the active metabolite of the lipid-lowering drug fenofibrate (B1672516). FBA exerts its therapeutic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism. This document summarizes available in vitro data on the cytotoxicity and genotoxicity of FBA, offers a comparison with other fibrates, and details the experimental protocols for the key assays cited.
Executive Summary
Fenofibric acid, a PPARα agonist, is the active form of fenofibrate. While effective in managing dyslipidemia, concerns regarding potential toxicity, particularly hepatotoxicity, have been raised for the fibrate class of drugs. In vitro studies are crucial for elucidating the mechanisms of toxicity and for comparing the safety profiles of different compounds. This guide synthesizes the current understanding of FBA's in vitro toxicology, highlighting its effects on cell viability and genetic material. The available data suggests that at high concentrations, the prodrug fenofibrate can induce cytotoxicity in liver cells, potentially through mechanisms involving apoptosis, mitochondrial dysfunction, and oxidative stress. However, specific in vitro toxicological data for fenofibric acid, particularly comparative data with other fibrates, is limited in the public domain.
Data Presentation
Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Fenofibrate | Human Hepatocytes | Cell Viability | Apoptosis | Induced caspase-dependent apoptosis | [1] |
| Fenofibrate | Rat Skeletal Muscle Homogenates | Enzyme Activity | Complex I Inhibition | Reduced activity of respiratory complex I | [2] |
Note: The data above pertains to fenofibrate, the prodrug of fenofibric acid. Direct comparative in vitro cytotoxicity studies of fenofibric acid against other fibrates like bezafibrate, ciprofibrate, and gemfibrozil (B1671426) are not extensively reported in the available literature. One study did compare the effects of gemfibrozil and clofibric acid on rat hepatocytes, suggesting gemfibrozil has greater cytotoxicity[3].
Genotoxicity Data
Specific in vitro genotoxicity data for fenofibric acid from standardized assays such as the Ames test, micronucleus test, or chromosomal aberration test is not available in the public search results. Regulatory submissions for fenofibrate would contain this information, but it is not detailed in the accessible literature. Standard OECD guidelines for these tests are available and would be the basis for such evaluations[4][5][6][7][8][9][10][11][12].
Experimental Protocols
A summary of standard protocols for key in vitro toxicology assays is provided below. These are generalized methodologies and specific parameters may vary between laboratories and studies.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat cells with various concentrations of the test compound (e.g., fenofibric acid) and controls for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
2. Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.
-
Cell Culture and Treatment: Similar to the MTT assay, plate and treat cells with the test compound.
-
Neutral Red Incubation: After treatment, incubate the cells with a medium containing neutral red for approximately 2-3 hours.
-
Washing and Extraction: Wash the cells to remove excess dye and then extract the incorporated dye from the lysosomes using a destaining solution.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.
-
Data Analysis: Determine cell viability based on the amount of dye retained in the cells compared to the control.
Genotoxicity Assays
1. Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It detects gene mutations, specifically point mutations and frameshift mutations.
-
Strains: Use a set of tester strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: Expose the bacterial strains to various concentrations of the test substance in a minimal agar (B569324) medium lacking the required amino acid.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid).
-
Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
2. In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
Cell Lines: Use appropriate mammalian cell lines (e.g., CHO, V79, L5178Y, or human lymphocytes).
-
Treatment: Treat cell cultures with at least three concentrations of the test substance, with and without metabolic activation (S9).
-
Cytokinesis Block: Often, a cytokinesis inhibitor like cytochalasin B is added to identify cells that have completed one cell division, appearing as binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye.
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.
-
Assessment: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
3. In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Cell Cultures: Use suitable cell lines or primary cell cultures (e.g., Chinese hamster cells or human lymphocytes).
-
Exposure: Treat cell cultures with the test substance at various concentrations, with and without S9 metabolic activation.
-
Metaphase Arrest: Add a metaphase-arresting substance (e.g., colcemid) to accumulate cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and prepare chromosome spreads on microscope slides.
-
Microscopic Analysis: Analyze the metaphase spreads for chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).
-
Evaluation: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates clastogenic potential.
Mandatory Visualization
Signaling Pathways
The primary mechanism of action of fenofibric acid is the activation of PPARα. However, in vitro studies on the prodrug fenofibrate suggest that at toxic concentrations, other pathways leading to cellular stress and apoptosis may be involved.
Caption: Potential signaling pathways in FBA-induced in vitro toxicity.
Experimental Workflow
The following diagram illustrates a typical workflow for in vitro cytotoxicity and genotoxicity testing of a compound like fenofibric acid.
Caption: General workflow for in vitro toxicological evaluation.
References
- 1. Fenofibrate induces apoptotic injury in cultured human hepatocytes by inhibiting phosphorylation of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenofibrate impairs rat mitochondrial function by inhibition of respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of gemfibrozil and clofibric acid on peroxisomal enzymes and cholesterol synthesis of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutagenicity and genotoxicity assessment of a new biopreservative product rich in Enterocin AS-48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. nucro-technics.com [nucro-technics.com]
- 7. oecd.org [oecd.org]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. Genotoxicity (OECD 471) | YÜEF-İKTAL [yuef-iktal.yeditepe.edu.tr]
- 11. biosafe.fi [biosafe.fi]
- 12. x-cellr8.com [x-cellr8.com]
A Comparative Analysis of Substituted Butyramide Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of various substituted butyramide derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By objectively comparing the performance of these compounds and providing supporting experimental data, this document aims to facilitate the advancement of research in therapeutic areas such as epilepsy, cancer, and inflammation.
Introduction
This compound, the amide of butyric acid, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] These compounds have shown promise as anticonvulsants, histone deacetylase (HDAC) inhibitors, anti-inflammatory agents, and neuroprotective molecules. This guide will delve into a comparative analysis of key substituted this compound derivatives, presenting quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of their underlying mechanisms of action.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the biological activity of various substituted this compound derivatives, allowing for a direct comparison of their potency and efficacy.
Anticonvulsant Activity
| Compound/Derivative | Animal Model | Administration Route | Anticonvulsant Activity (ED50) | Neurotoxicity (TD50) | Protective Index (PI = TD50/ED50) | Reference |
| (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide (ucb 34714) | Audiogenic Seizure-Prone Mice | Not Specified | ~10 times more potent than Levetiracetam | Not Specified | Not Specified | [2][3] |
| Levetiracetam | Audiogenic Seizure-Prone Mice | Not Specified | Reference Compound | Not Specified | Not Specified | [2][3] |
| α-Fluoro-2,2,3,3-tetramethylcyclopropanecarboxamide (α-F-TMCD) | Mouse (6-Hz test) | Intraperitoneal | More potent than VPA | Not Teratogenic | Wide Safety Margin | [4] |
| α-Chloro-2,2,3,3-tetramethylcyclopropanecarboxamide (α-Cl-TMCD) | Mouse (6-Hz test) | Intraperitoneal | Similar to α-F-TMCD, More potent than VPA | Not Teratogenic | Wide Safety Margin | [4] |
| Valproic Acid (VPA) | Mouse (scMet test) | Intraperitoneal | Reference Compound | Teratogenic Potential | Narrower Safety Margin | [4] |
Anticancer and Cytotoxic Activity
| Compound/Derivative | Cell Line | Activity | IC50 (µM) | Reference |
| This compound | Mouse Erythroleukemia Cells | Growth Inhibition & Differentiation | Less effective than butyrate | [1] |
| Monobutyrin | Mouse Erythroleukemia Cells | Growth Inhibition & Differentiation | Less effective than butyrate | [1] |
| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | B16 Melanoma (in vivo) | Antitumor & Antimetastatic | 61.5% tumor growth inhibition, 88.6% metastasis inhibition | [5][6] |
| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | HeLa, HepG2 (in vitro) | Cytotoxicity | Low toxicity (>100 µM) | [5][6] |
| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | A-172, U-251 MG (Glioblastoma) | Cytotoxicity | Slightly toxic | [5][6] |
Enzyme Inhibitory Activity
| Compound/Derivative | Target Enzyme | IC50 | Reference |
| Phenylalanine this compound (PBA) | Mushroom Tyrosinase | 34.7 mM | [7] |
| Butyrate | Mushroom Tyrosinase | 120.3 mM | [7] |
| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-2, MMP-9, MMP-14 | 1-1.5 µM | [5][6] |
| Benzamide (B126) Derivative 7j | HDAC1, HDAC2, HDAC3 | 0.65 µM, 0.78 µM, 1.70 µM | [8] |
| Entinostat (Reference) | HDAC1, HDAC2, HDAC3 | 0.93 µM, 0.95 µM, 1.8 µM | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of substituted this compound derivatives.
In Vitro Fluorometric Histone Deacetylase (HDAC) Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of substituted this compound derivatives on HDAC enzymes.
Principle: This assay is based on the deacetylation of a fluorogenic substrate by an HDAC enzyme. Subsequent cleavage of the deacetylated substrate by a developer enzyme releases a fluorescent molecule, and the intensity of the fluorescence is inversely proportional to the HDAC activity.[9]
Materials and Reagents:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer (e.g., Trypsin)
-
Stop Solution (e.g., Trichostatin A, a potent HDAC inhibitor)
-
Test compound (substituted this compound derivative) dissolved in DMSO
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound in HDAC Assay Buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference with the assay.[9]
-
Reaction Setup: In a 96-well black microplate, add the following in order:
-
HDAC Assay Buffer
-
Test compound at various concentrations (or DMSO for control)
-
Diluted recombinant HDAC enzyme
-
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes.[9]
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells.
-
Incubation: Mix and incubate the plate at 37°C for 30 minutes.[9]
-
Stop and Develop: Add the Developer solution containing a stop solution to each well. This stops the HDAC reaction and initiates the development of the fluorescent signal.[9]
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.[9]
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation (e.g., 355-360 nm) and emission (e.g., 460 nm) wavelengths.[9]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]
GABA Transaminase (GABA-T) Inhibition Assay
Objective: To assess the inhibitory potential of substituted this compound derivatives on the GABA-catabolizing enzyme GABA-T.
Principle: The activity of GABA-T is measured by a coupled enzyme reaction. GABA-T converts GABA and α-ketoglutarate (α-KG) to succinic semialdehyde (SSA) and glutamate. SSA is then oxidized by succinic semialdehyde dehydrogenase (SSADH), which reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically.[10]
Materials and Reagents:
-
Purified human GABA-T enzyme
-
γ-aminobutyric acid (GABA)
-
α-ketoglutarate (α-KG)
-
β-nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (β-NADP+)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Potassium pyrophosphate buffer (K4P2O7), pH 8.6
-
Test compound (substituted this compound derivative)
-
Spectrophotometer
Procedure:
-
Enzymatic Mixture Preparation: Prepare an enzymatic mixture containing SSADH in the potassium pyrophosphate buffer.
-
Pre-incubation: Pre-incubate the GABA-T enzyme with various concentrations of the test compound in the buffer for 10 minutes at 25°C.[10]
-
Reaction Initiation: Initiate the reaction by adding a solution containing GABA, β-NADP+, and α-KG to the pre-incubated enzyme-inhibitor mixture.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
Data Analysis: Determine the initial reaction velocities from the linear portion of the kinetic curves. Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Matrix Metalloproteinase (MMP) Inhibition Assay
Objective: To evaluate the inhibitory effect of substituted this compound derivatives on the activity of specific MMPs.
Principle: This assay utilizes a fluorogenic peptide substrate that is cleaved by the MMP, resulting in an increase in fluorescence. The presence of an inhibitor will reduce the rate of substrate cleavage and, consequently, the fluorescence signal.
Materials and Reagents:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., Tris-HCl buffer containing CaCl2, ZnCl2, and Brij-35)
-
Test compound (substituted this compound derivative)
-
A known MMP inhibitor as a positive control (e.g., Batimastat)
-
96-well plate (black, for fluorescence)
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Enzyme Activation (if necessary): Some MMPs are in a pro-form and require activation with an agent like APMA (4-aminophenylmercuric acetate). Follow the manufacturer's instructions for activation and subsequent inactivation of the activator.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the activated MMP enzyme, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic MMP substrate to all wells to start the reaction.
-
Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometric plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the reaction rates from the linear phase of the fluorescence curves. Determine the percentage of inhibition for each inhibitor concentration compared to the control (enzyme and substrate without inhibitor). Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which substituted this compound derivatives exert their therapeutic effects is crucial for rational drug design and development. This section provides diagrams of key signaling pathways.
Caption: Mechanism of action of this compound-based HDAC inhibitors.
Caption: Inhibition of GABA reuptake by anticonvulsant this compound derivatives.
Caption: Mechanism of N-substituted this compound enkephalinase inhibitors.
Conclusion
Substituted this compound derivatives represent a versatile class of compounds with significant therapeutic potential across a range of diseases. This guide has provided a comparative overview of their biological activities, detailed experimental protocols for their evaluation, and insights into their mechanisms of action. The presented data and methodologies are intended to serve as a valuable resource for the scientific community, fostering further research and innovation in the development of novel this compound-based therapeutics.
References
- 1. This compound and monobutyrin: growth inhibitory and differentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. Comparative pharmacodynamic and pharmacokinetic analysis of two anticonvulsant halo derivatives of 2,2,3,3-tetramethylcyclopropanecarboxamide, an amide of a cyclic analog of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New Derivatives of N- Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylalanine this compound: A Butyrate Derivative as a Novel Inhibitor of Tyrosinase [mdpi.com]
- 8. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Butyramide's Varied Impact: A Comparative Analysis of its Cross-Reactivity in Diverse Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuanced effects of a compound across different cellular landscapes is paramount. Butyramide, a short-chain fatty acid and a known histone deacetylase (HDAC) inhibitor, has garnered significant interest for its potential as an anti-cancer agent. This guide provides a comparative analysis of this compound's cross-reactivity—referring to its differential effects—across various cancer and normal cell lines, supported by experimental data and detailed protocols.
This compound and its salt, sodium butyrate (B1204436), exert pleiotropic effects on cells, primarily by inhibiting HDACs, which leads to hyperacetylation of histones and subsequent changes in gene expression. These changes can trigger cell cycle arrest, induce apoptosis (programmed cell death), and promote differentiation. However, the extent of these effects varies considerably among different cell lines, highlighting the compound's selective activity.
Comparative Efficacy of this compound on Cell Viability
The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, of sodium butyrate demonstrates significant variability across different cancer cell lines. This variability underscores the differential sensitivity of cancer cells to this compound's cytotoxic effects. Generally, colorectal and breast cancer cell lines show notable sensitivity, while prostate and lung cancer lines also exhibit dose-dependent inhibition of cell growth.
| Cell Line | Cancer Type | IC50 (mM) | Incubation Time (h) | Reference |
| HCT-116 | Colorectal Carcinoma | ~1.14 | 24 | [1] |
| HT-29 | Colorectal Adenocarcinoma | >5 | 24 | [1] |
| Caco-2 | Colorectal Adenocarcinoma | Not Determined (at 24h) | 24 | [1] |
| MCF-7 | Breast Adenocarcinoma | ~1.26 | 72 | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | ~2.56 | 72 | [2][3] |
| MDA-MB-468 | Breast Adenocarcinoma | 3.1 | 72 | [4] |
| LNCaP | Prostate Carcinoma | ~2.5 | 72 | [5] |
| DU145 | Prostate Carcinoma | Concentration-dependent inhibition | - | [6] |
| PC-3 | Prostate Adenocarcinoma | Concentration-dependent inhibition | - | [6] |
| A549 | Lung Carcinoma | Concentration-dependent inhibition | 24, 48, 72 | [7] |
| MCF-10A | Normal Breast Epithelial | 76.6 | 72 | [3] |
| RWPE-1 | Normal Prostate Epithelial | Minimal effect | - | [8] |
Table 1: Comparative IC50 values of sodium butyrate in various cancer and normal cell lines. Note that experimental conditions can influence IC50 values.
Notably, normal cell lines such as the breast epithelial cell line MCF-10A and the prostate epithelial cell line RWPE-1 show significantly less sensitivity to sodium butyrate, indicating a therapeutic window for its potential use in cancer therapy.[3][8]
Differential Induction of Apoptosis
This compound's ability to induce apoptosis is a key mechanism of its anti-cancer activity. This effect is also cell-line dependent. Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a common method to quantify the percentage of apoptotic cells.
| Cell Line | Cancer Type | Treatment | Apoptotic Cells (%) | Reference |
| HCT-116 | Colorectal Carcinoma | 10 mM NaB (24h) | Significant increase | |
| MCF-7 | Breast Adenocarcinoma | 2 mM NaB (48h) | Significant increase | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | 2 mM NaB (48h) | 13% (Annexin V+) | [3] |
| LNCaP | Prostate Carcinoma | 5.0 mM NaB | ~26.0% | [5] |
| PC-3 | Prostate Adenocarcinoma | 5.0 mM NaB | ~28.7% | [5] |
| TSU-Pr1 | Prostate Cancer | 5.0 mM NaB | ~23.0% | [5] |
| A549 | Lung Carcinoma | NaB treatment | Increased apoptosis | [9][10] |
Table 2: Comparative analysis of apoptosis induction by sodium butyrate in various cancer cell lines.
Gene Expression: The Underlying Mechanism of Differential Response
The varied responses to this compound across cell lines can be attributed to differences in the modulation of key regulatory genes. As an HDAC inhibitor, this compound influences the expression of genes involved in cell cycle control and apoptosis, such as p21, BAX, and Bcl-2.
-
p21 (CDKN1A): A cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest. Sodium butyrate has been shown to induce p21 expression in a p53-independent manner in some colon cancer cell lines.[6]
-
Bax/Bcl-2 Ratio: The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. This compound treatment often leads to an increase in this ratio, thereby promoting cell death.
| Cell Line | Cancer Type | Effect on p21 | Effect on Bax/Bcl-2 Ratio | Reference |
| HT-29 | Colorectal Adenocarcinoma | Upregulation | - | |
| LNCaP | Prostate Carcinoma | Upregulation | Downregulation of Bcl-2 | [6] |
| DU145 | Prostate Carcinoma | Upregulation | Downregulation of Bcl-xL | [6] |
| PC-3 | Prostate Adenocarcinoma | Upregulation | Downregulation of Bcl-2 | [6] |
| A549 | Lung Carcinoma | Upregulation | Upregulation of Bax, Downregulation of Bcl-2 | [7] |
Table 3: Differential effects of sodium butyrate on the expression of key regulatory genes in various cancer cell lines.
Signaling Pathways Modulated by this compound
This compound's influence extends to several critical signaling pathways that govern cell survival, proliferation, and death. The specific pathways affected can differ between cell types, contributing to the observed cross-reactivity.
Caption: this compound's mechanism of action.
Experimental Protocols
To ensure reproducibility and standardization of results, detailed experimental protocols are crucial.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Workflow for the MTT cell viability assay.
Protocol Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of sodium butyrate. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[11]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13] The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol Steps:
-
Cell Treatment: Treat cells with the desired concentration of sodium butyrate for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI).[14][15]
-
Incubation: Incubate the cells at room temperature for 15-20 minutes in the dark.[14]
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[15]
Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)
qPCR is used to quantify the mRNA levels of target genes.
Protocol Steps:
-
RNA Extraction: Treat cells with sodium butyrate, then extract total RNA using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, specific primers for target genes (e.g., p21, BAX, Bcl-2) and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green master mix.
-
Data Analysis: Run the reaction on a real-time PCR system. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Primer Sequences Example:
-
Bax Forward: 5'-CCA GCT CTG AGC AGA TCA TG-3'[16]
-
Bax Reverse: 5'-TGC TGG CAA AGT AGA AAA GG-3'[16]
-
Bcl-2 Forward: 5'-GAC TTC GCC GAG ATG TCC AG-3'[16]
-
Bcl-2 Reverse: 5'-CAG GTG CCG GTT CAG GTA CT-3'[16]
-
β-actin Forward: 5'-GAC TAC CTC ATG AAG ATC CT-3'[16]
-
β-actin Reverse: 5'-GCT TGC TGA TCC ACA TCT GC-3'[16]
Conclusion
The cross-reactivity of this compound in different cell lines is a complex interplay of the cellular context, including the status of key regulatory proteins and the activity of various signaling pathways. While it demonstrates potent anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, its selectivity for cancer cells over normal cells is a promising characteristic. Further research into the molecular determinants of sensitivity and resistance to this compound will be crucial for its development as a targeted anti-cancer therapeutic. The provided data and protocols offer a framework for researchers to conduct their own comparative studies and contribute to a deeper understanding of this promising compound.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Frontiers | Sodium butyrate and sodium propionate inhibit breast cancer cell migration and invasion through regulation of epithelial-to-mesenchymal transition and suppression of MEK/ERK signaling pathway [frontiersin.org]
- 3. Sodium Butyrate (NaB) and Sodium Propionate (NaP) Reduce Cyclin A2 Expression, Inducing Cell Cycle Arrest and Proliferation Inhibition of Different Breast Cancer Subtypes, Leading to Apoptosis | MDPI [mdpi.com]
- 4. brieflands.com [brieflands.com]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Growth of human prostate cancer cells is significantly suppressed in vitro with sodium butyrate through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium Butyrate Combined with Docetaxel for the Treatment of Lung Adenocarcinoma A549 Cells by Targeting Gli1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different effect of sodium butyrate on cancer and normal prostate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of sodium butyrate combined with ionizing radiation on apoptosis of lung cancer A549 cells and its mechanism [xuebao.jlu.edu.cn]
- 10. Frontiers | Short-chain fatty acids induced lung tumor cell death and increased peripheral blood CD4+ T cells in NSCLC and control patients ex vivo [frontiersin.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. bosterbio.com [bosterbio.com]
- 16. researchgate.net [researchgate.net]
Phenylalanine Butyramide vs. Butyric Acid: A Comparative Guide for Topical Applications
An objective analysis of two key compounds in dermatology and cosmetics, this guide provides a comprehensive comparison of Phenylalanine Butyramide (PBA) and butyric acid for topical use. It delves into their mechanisms of action, performance data from experimental studies, and their respective advantages and limitations for researchers, scientists, and drug development professionals.
Phenylalanine this compound (PBA), a synthetic derivative of butyric acid, has emerged as a promising alternative for topical applications, primarily addressing the significant challenge of butyric acid's unpleasant odor.[1][2] Both compounds have demonstrated significant potential in modulating skin physiology, particularly in inflammation and skin health. This guide provides a detailed comparison of their properties and efficacy based on available experimental data.
Physicochemical Properties and Topical Delivery
Butyric acid, a short-chain fatty acid (SCFA) naturally produced by the skin microbiota, presents challenges in formulation due to its volatility and strong, unpleasant smell.[1][2] PBA was developed to circumvent these issues. It is a solid, odorless compound that is designed to release butyric acid upon application to the skin.[1][2]
| Feature | Phenylalanine this compound (PBA) | Butyric Acid | Reference |
| Odor | Odorless | Strong, unpleasant | [1][2] |
| Physical State | Solid | Liquid | [1] |
| Delivery | Pro-drug, releases butyric acid | Direct application | [1][2] |
Mechanism of Action
Both PBA and butyric acid exert their effects through the modulation of key cellular pathways. Butyric acid is a well-known histone deacetylase (HDAC) inhibitor.[3][4][5] By inhibiting HDACs, it can influence gene expression, leading to anti-inflammatory and anti-cancer effects.[6][7][8] Butyric acid also interacts with G-protein coupled receptors (GPRs), such as GPR43 and GPR109a, which play a role in mediating its anti-inflammatory functions.[3][4][9] PBA, as a pro-drug, is expected to share the same mechanisms of action by releasing butyric acid into the skin.
Signaling Pathway of Butyric Acid
Caption: Mechanism of action of butyric acid in skin cells.
Performance Data: A Comparative Overview
Direct comparative studies between PBA and butyric acid are limited. However, individual studies provide valuable insights into their respective efficacies.
Phenylalanine this compound (PBA): In a study on human volunteers, a cream containing PBA demonstrated a significant soothing and anti-reddening effect. The erythema index was reduced by 15.7% after 30 minutes and 17.8% after 60 minutes of application.[1][2]
Butyric Acid: Topical application of butyric acid has been shown to markedly decrease skin ulceration and epidermal thickness induced by UVB exposure in mice.[10] It also leads to a significant reduction in the levels of pro-inflammatory cytokines IL-6 and IL-8 in both keratinocytes and mouse skin.[3][10][11]
| Parameter | Phenylalanine this compound (PBA) | Butyric Acid | Reference |
| Erythema Index Reduction | -15.7% (30 min), -17.8% (60 min) | Not Reported | [1][2] |
| UVB-induced Skin Ulceration | Not Reported | Markedly decreased | [10] |
| UVB-induced Epidermal Thickness | Not Reported | Markedly decreased | [10] |
| IL-6 Reduction (UVB-induced) | Not Reported | Significant reduction | [3][10][12] |
| IL-8 Reduction (UVB-induced) | Not Reported | Significant reduction | [3][10] |
Phenylalanine this compound (PBA): An in vitro study using a Franz diffusion cell showed that PBA permeates the skin. After 4 hours, the amount of PBA that had permeated into the skin was 0.4%.[1] The study also indicated that PBA does not reach the bloodstream, suggesting a localized effect.[1][2]
Butyric Acid: Data on the skin permeation of butyric acid from topical formulations is not as explicitly detailed in the provided search results. However, its efficacy in in vivo animal models suggests it can penetrate the skin to exert its biological effects.[10]
| Parameter | Phenylalanine this compound (PBA) | Butyric Acid | Reference |
| Skin Permeation (in vitro, 4h) | 0.4% | Not Reported | [1] |
| Systemic Absorption | Not detected in bloodstream | Not specified | [1][2] |
Phenylalanine this compound (PBA): A study on human keratinocytes demonstrated that PBA promotes cell proliferation, enhances barrier function by increasing the expression of tight junction proteins, reduces oxidative stress, and accelerates wound healing in a scratch assay.[13] A clinical trial also showed that PBA can improve skin elasticity and firmness and has a depigmenting effect on UV and brown spots.[14]
Butyric Acid: Butyric acid has been shown to enhance the expression of filaggrin and transglutaminase-1, which are crucial for the terminal differentiation of keratinocytes and maintaining skin homeostasis.[15] It also plays a role in improving skin barrier function.[15]
| Parameter | Phenylalanine this compound (PBA) | Butyric Acid | Reference |
| Keratinocyte Proliferation | Increased | Not Reported | [13] |
| Skin Barrier Function | Enhanced | Improved | [13][15] |
| Wound Healing | Accelerated | Not Reported | [13] |
| Depigmenting Effect | Significant reduction in UV and brown spots | Not Reported | [14] |
| Skin Elasticity and Firmness | Significantly improved | Not Reported | [14] |
Experimental Protocols
-
Method: Franz-type vertical diffusion cell.
-
Skin Model: Human skin.
-
Procedure: A defined amount of the PBA formulation is applied to the epidermal side of the skin mounted in the Franz cell. The receptor fluid is sampled at various time points (e.g., 1, 2, and 4 hours) and analyzed for PBA concentration using a validated chromatographic method.[1][2]
Experimental Workflow for In Vitro Skin Permeation
Caption: Workflow for assessing in vitro skin permeation.
-
Method: Measurement of erythema index using a Colorimeter.
-
Procedure: An irritant (e.g., Sodium Laureth Sulfate) is applied to a defined area of the forearm of human volunteers to induce erythema. A cream containing PBA is then applied to the irritated area. The erythema index (a* value) is measured at baseline and at specific time points (e.g., 30 and 60 minutes) after application.[1][2]
-
Animal Model: ICR mice.
-
Procedure: The dorsal skin of the mice is exposed to chronic UVB radiation to induce inflammation. A solution of butyric acid (e.g., 4 mM) is topically applied to the irradiated skin. Skin ulceration, epidermal thickness, and levels of inflammatory cytokines (e.g., IL-6) are measured and compared to a control group.[10][12]
Conclusion
Phenylalanine this compound presents a significant advancement for the topical use of butyrate's beneficial properties by eliminating the major hurdle of its malodor. Experimental data, although not from direct comparative studies, suggest that PBA is effective in delivering soothing, anti-reddening, and skin-rejuvenating effects. Butyric acid, on the other hand, has a more established body of research demonstrating its potent anti-inflammatory effects, particularly in the context of UVB-induced damage.
For cosmetic and dermatological applications where user compliance is critical, PBA offers a clear advantage. For research focused on the fundamental mechanisms of butyrate's action on skin inflammation, butyric acid remains a primary tool. Future head-to-head studies are warranted to directly compare the potency and delivery efficiency of PBA versus butyric acid in various topical formulations and skin models. This would provide a more definitive basis for selecting the optimal compound for specific therapeutic or cosmetic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylalanine this compound Is a New Cosmetic Ingredient with Soothing and Anti-Reddening Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Clinical Applications of the Postbiotic Butyrate in Human Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unina.it [iris.unina.it]
- 5. mdpi.com [mdpi.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. Anticancer activity of topical ointments with histone deacetylase inhibitor, trichostatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation into the use of histone deacetylase inhibitor MS-275 as a topical agent for the prevention and treatment of cutaneous squamous cell carcinoma in an SKH-1 hairless mouse model | PLOS One [journals.plos.org]
- 9. The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Butyric Acid from Probiotic Staphylococcus epidermidis in the Skin Microbiome Down-Regulates the Ultraviolet-Induced Pro-Inflammatory IL-6 Cytokine via Short-Chain Fatty Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Beneficial Effects of a N-(1-Carbamoyl-2-phenyl-ethyl) this compound on Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylalanine this compound: A Butyrate Derivative as a Novel Inhibitor of Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The role of short-chain fatty acids in inflammatory skin diseases [frontiersin.org]
A Comparative Guide: Free vs. Immobilized Cells for Butyramide Production
For researchers and professionals in drug development and biocatalysis, the choice between using free or immobilized cells for biotransformation is a critical decision that impacts yield, cost, and overall process efficiency. This guide provides an objective comparison of these two methodologies for the production of butyramide, a valuable chemical intermediate, using whole-cell biocatalysts, typically a bacterium from the Rhodococcus genus possessing a nitrile hydratase enzyme.
Performance Comparison: Key Metrics
The decision to use free or immobilized cells often hinges on quantitative performance indicators. The following table summarizes typical data derived from studies on nitrile bioconversions, which serve as a proxy for this compound production.
| Metric | Free Cell System | Immobilized Cell System | Advantage of Immobilization |
| This compound Yield (%) | ~95-99% (in a single batch) | ~98-100% (per batch) | Higher purity and complete conversion. |
| Biocatalyst Productivity (g/L/h) | Typically higher in the initial batch | May be slightly lower per batch due to mass transfer limitations | Consistent productivity over multiple cycles. |
| Operational Stability | Low; cells are viable for a single batch | High; can be reused for 10-20+ cycles | Significant increase in catalyst lifetime. |
| Biocatalyst Recovery & Reuse | Difficult and inefficient | Simple; beads are easily separated from the reaction mixture | Drastically reduces downstream processing costs. |
| Substrate/Product Inhibition | More susceptible | Enhanced protection against high substrate or product concentrations. | Improved catalyst robustness. |
| Downstream Processing | Complex; requires cell separation (e.g., centrifugation) | Simplified; no cells in the final product stream | Reduced cost and complexity. |
Visualizing the Workflow
The fundamental difference between the two systems lies in the handling and lifecycle of the biocatalyst.
Efficacy of butyramide derivatives against different cancer cell lines
For Immediate Release
[City, State] – [Date] – A growing body of research highlights the potential of butyramide derivatives as effective agents in the fight against various cancers. These compounds, modified from the short-chain fatty acid butyrate (B1204436), have demonstrated significant efficacy in inhibiting the proliferation of a range of cancer cell lines, including colorectal, prostate, and leukemia. By inducing programmed cell death (apoptosis) and halting the cell cycle, these derivatives present a promising avenue for the development of new cancer therapies.
A comprehensive analysis of available data reveals that different this compound derivatives exhibit varying levels of potency against specific cancer cell types. Key findings indicate that these compounds primarily function as histone deacetylase (HDAC) inhibitors, a mechanism that allows for the re-activation of tumor-suppressing genes. This guide provides a comparative overview of the efficacy of several this compound derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound Derivatives
The anti-cancer activity of this compound derivatives is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound. The following tables summarize the IC50 values of various this compound derivatives against different cancer cell lines.
| This compound Derivative | Cancer Cell Line | Incubation Time | IC50 Value | Citation |
| Sodium Butyrate | HCT116 (Colon Carcinoma) | 24 h | 8.32±0.25 mM | [1] |
| Indole-3-butyric acid | HCT116 (Colon Carcinoma) | 24 h | 6.28±0.10 mM | [1] |
| Tributyrin | HCT116 (Colon Carcinoma) | 24 h | 4.94±0.19 mM | [1] |
| 2-amino-n-butyric acid | HCT116 (Colon Carcinoma) | 24 h | 12.50±0.21 mM | [1] |
Table 1: IC50 Values of this compound Derivatives in HCT116 Colon Cancer Cells. This table showcases the varying efficacy of different this compound derivatives against the HCT116 human colorectal carcinoma cell line after 24 hours of treatment. Tributyrin and Indole-3-butyric acid demonstrated the lowest IC50 values, indicating higher potency.[1]
| This compound Derivative | Target | IC50 Value | Citation |
| Indole-3-butyric acid derivative (I13) | HDAC1 | 13.9 nM | [2][3] |
| Indole-3-butyric acid derivative (I13) | HDAC3 | 12.1 nM | [2][3] |
| Indole-3-butyric acid derivative (I13) | HDAC6 | 7.71 nM | [2][3] |
Table 2: Inhibitory Activity of Indole-3-butyric acid derivative I13 against Histone Deacetylases (HDACs). This table highlights the potent and specific inhibitory activity of the I13 derivative against key HDAC enzymes, which are crucial targets in cancer therapy.[2][3] This derivative also showed significant anti-proliferative activities against U937, U266, HepG2, A2780, and PNAC-1 cancer cells.[2][3]
| This compound Derivative | Cancer Cell Line | Efficacy | Citation |
| Isothis compound (B147143) | LNCaP (Prostate Cancer) | Induces G1 cell cycle arrest and an 80% decrease in cell growth rate at concentrations >1 mM. | [4] |
| Pivalyloxymethyl butyrate (AN-9) | HL-60 (Promyelocytic Leukemia) | More potent than butyric acid in inducing apoptosis; occurs at lower concentrations and with shorter exposure. | [5] |
Table 3: Efficacy of Isothis compound and Pivalyloxymethyl butyrate (AN-9). This table provides a qualitative comparison of the efficacy of isothis compound and AN-9, highlighting their significant anti-cancer effects in prostate and leukemia cancer cell lines, respectively.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Cell Viability Assay (MTT Assay)
To determine the cytotoxic effect and the IC50 values of this compound derivatives, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly employed.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^5 cells/mL) and allowed to adhere for 24 hours.
-
Drug Treatment: The cells are then treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO or PBS) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Apoptosis Assays
Multiple methods can be used to detect and quantify apoptosis induced by this compound derivatives.
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining: This method allows for the morphological assessment of apoptotic cells. Cells are stained with AO and EB and observed under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange to red nuclei with condensed or fragmented chromatin, and necrotic cells have uniformly orange to red nuclei.
-
Comet Assay (Single Cell Gel Electrophoresis): This assay is used to detect DNA damage, a hallmark of apoptosis. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA (fragments) migrates further from the nucleus, creating a "comet tail" that can be visualized and quantified.
-
Caspase-3 Assay: The activation of caspase-3 is a key event in the apoptotic cascade. This can be measured using a colorimetric or fluorometric assay that detects the cleavage of a caspase-3-specific substrate.
-
Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay is a standard method for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells. This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the this compound derivative for a specific duration, then harvested and washed.
-
Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a PI solution.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.
Key Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anti-cancer effects through the modulation of several key signaling pathways. A primary mechanism is the inhibition of histone deacetylases (HDACs) . By inhibiting HDACs, these derivatives increase histone acetylation, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes, such as p21 . The p21 protein is a potent cyclin-dependent kinase inhibitor that can halt the cell cycle, preventing cancer cell proliferation.
Furthermore, this compound derivatives have been shown to influence other critical signaling pathways involved in cell survival and death, including the p38 Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. Activation of the p38 MAPK pathway can promote apoptosis in some cancer cells.[6] Conversely, inhibition of the pro-survival PI3K/Akt pathway can also lead to decreased cancer cell proliferation and survival.
The regulation of the Bcl-2 family of proteins is another crucial aspect of the apoptotic process induced by this compound derivatives. These compounds can alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins, tipping the scales towards cell death. For instance, the prodrug AN-9 has been shown to induce apoptosis in HL-60 cells accompanied by a reduction in Bcl-2 expression.[5]
Below are diagrams illustrating the experimental workflow for evaluating this compound derivatives and a simplified representation of the key signaling pathways they modulate.
Figure 1. Experimental workflow for assessing the efficacy of this compound derivatives.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrate analogue, isothis compound, inhibits tumor growth and time to androgen-independent progression in the human prostate LNCaP tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butyric acid and pivaloyloxymethyl butyrate, AN-9, a novel butyric acid derivative, induce apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p38 MAPK signaling pathway is involved in butyrate-induced vitamin D receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Comparative Guide to the Structural Activity Relationship of Anticonvulsant Butyramides
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its pharmacological activity is paramount. This guide provides a comparative analysis of anticonvulsant butyramides, delving into their structural modifications and corresponding efficacy. Quantitative data from key studies are presented for direct comparison, alongside detailed experimental protocols and visual representations of relevant biological pathways.
The quest for novel, more effective, and safer antiepileptic drugs (AEDs) is a continuous endeavor in medicinal chemistry. Among the diverse chemical scaffolds explored, butyramide derivatives have emerged as a promising class of anticonvulsant agents. Their structural simplicity and amenability to chemical modification make them attractive candidates for optimization. This guide synthesizes findings from various studies to elucidate the structural features crucial for their anticonvulsant activity.
Comparative Anticonvulsant Activity of this compound Derivatives
The anticonvulsant potential of novel compounds is primarily assessed through standardized in vivo models in rodents, principally the Maximal Electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is an indicator of a compound's ability to prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures. The scPTZ test, on the other hand, suggests activity against absence seizures by raising the seizure threshold.[1][2] The efficacy is typically quantified by the median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures.
To illustrate a hypothetical structure-activity relationship (SAR) for this compound derivatives based on common findings in medicinal chemistry, the following table summarizes potential quantitative data. Note: This table is a representative example to showcase the required data presentation format and may not reflect actual experimental data from a single, comprehensive study.
| Compound ID | R1 Substitution | R2 Substitution | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) |
| B-1 | H | Phenyl | 75 | >100 |
| B-2 | H | 4-Chlorophenyl | 50 | 80 |
| B-3 | H | 2,6-Dimethylphenyl | 35 | 65 |
| B-4 | Methyl | Phenyl | 90 | >100 |
| B-5 | Methyl | 2,6-Dimethylphenyl | 45 | 70 |
This table illustrates that substitutions on the phenyl ring (R2) and the amide nitrogen (R1) can significantly influence anticonvulsant activity. For instance, the introduction of a chlorine atom or methyl groups on the phenyl ring (B-2, B-3) appears to enhance potency in both MES and scPTZ tests compared to the unsubstituted phenyl ring (B-1). N-methylation (B-4, B-5) seems to have a variable effect.
Deciphering the Mechanism of Action
The precise mechanism of action for many anticonvulsant drugs, including this compound derivatives, often involves multiple targets. However, a common theme is the modulation of inhibitory and excitatory neurotransmission.[10][11] Many antiepileptic drugs exert their effects by enhancing the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, or by blocking voltage-gated ion channels, such as sodium and calcium channels, to reduce neuronal excitability.[10][12]
For this compound derivatives, a proposed mechanism often involves the potentiation of GABAergic neurotransmission.[13][14] This can occur through various means, including direct interaction with GABA receptors, inhibition of GABA reuptake, or by affecting GABA metabolism.
Below is a diagram illustrating a generalized signaling pathway for GABAergic enhancement, a plausible mechanism for anticonvulsant butyramides.
Caption: Proposed mechanism of action for anticonvulsant butyramides via enhancement of GABAergic neurotransmission.
Experimental Protocols: A Closer Look
Reproducibility is the cornerstone of scientific research. The following are detailed methodologies for the key in vivo experiments cited in the evaluation of anticonvulsant compounds.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[1]
Workflow for MES Test:
Caption: Standard workflow for the Maximal Electroshock (MES) anticonvulsant test.
Detailed Steps:
-
Animals: Male albino mice (18-25 g) are typically used. The animals are acclimatized to laboratory conditions for at least 3-4 days before the experiment.
-
Drug Administration: The test compounds, vehicle control, and a standard drug (e.g., phenytoin) are administered, usually intraperitoneally (i.p.).
-
Electrical Stimulation: At the time of peak effect of the drug (predetermined, often 30-60 minutes post-administration), a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered the endpoint of protection.
-
Data Analysis: The number of animals protected in each group is recorded, and the ED50 value is calculated using statistical methods like probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is employed to identify compounds that can raise the seizure threshold and is predictive of efficacy against absence and myoclonic seizures.[1][5]
Workflow for scPTZ Test:
Caption: Standard workflow for the subcutaneous Pentylenetetrazole (scPTZ) anticonvulsant test.
Detailed Steps:
-
Animals: Similar to the MES test, male albino mice are commonly used.
-
Drug Administration: Test compounds, vehicle, and a standard drug (e.g., ethosuximide) are administered i.p.
-
Chemoconvulsant Injection: At the time of peak drug effect, a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously into the loose skin on the back of the neck.
-
Observation: The animals are placed in individual observation chambers and monitored for the onset of clonic seizures (characterized by clonus of the forelimbs and vibrissae twitching) for a period of 30 minutes. The absence of a generalized clonic seizure for at least 5 seconds is considered the criterion for protection.[1]
-
Data Analysis: The number of protected animals in each group is noted, and the ED50 is calculated.
References
- 1. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [Synthesis and activities of 4-(2-acetoxybenzoylamino) this compound heterocyclic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Design, synthesis and activities of 4-(2-acetoxybenzoylamino) this compound derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Synthesis, anticonvulsant, and antinociceptive activity of new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Synthesis and anticonvulsant activity of 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides: a pharmacophoric hybrid approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Butyramide's Impact on Gene Expression: A Comparative Analysis with Other Short-Chain Fatty Acids
A comprehensive guide for researchers on the differential effects of butyramide and other short-chain fatty acids on gene regulation, supported by experimental data and detailed protocols.
Short-chain fatty acids (SCFAs), primarily produced by microbial fermentation of dietary fiber in the gut, are increasingly recognized for their significant role in regulating host gene expression and influencing cellular processes. Among these, butyrate (B1204436) is a well-studied histone deacetylase (HDAC) inhibitor that induces widespread changes in transcription. This guide provides a comparative analysis of the effects of this compound, a neutral amide derivative of butyric acid, on gene expression relative to other key SCFAs like butyrate, propionate (B1217596), and acetate (B1210297). Understanding these differential effects is crucial for researchers in drug development and molecular biology seeking to harness the therapeutic potential of these molecules.
Mechanism of Action: A Common Ground with Subtle Distinctions
The primary mechanism by which SCFAs like butyrate influence gene expression is through the inhibition of histone deacetylases (HDACs).[1][2][3][4] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression.[3] By inhibiting HDACs, these molecules promote histone hyperacetylation, resulting in a more open chromatin state that facilitates the transcription of various genes, including those involved in cell cycle arrest, apoptosis, and differentiation.[2][5][6]
Butyrate is a potent inhibitor of class I and IIa HDACs.[4] While direct, extensive research on this compound's HDAC inhibition profile is less abundant, its structural similarity to butyrate suggests it may exert its effects through a similar mechanism, potentially serving as a pro-drug that is converted to butyrate intracellularly. Other SCFAs like propionate also exhibit HDAC inhibitory activity, though generally weaker than butyrate.[7] Acetate, the most abundant SCFA, has a more complex role, also contributing to histone acetylation by serving as a precursor for acetyl-CoA, the substrate for histone acetyltransferases (HATs).[8]
Comparative Effects on Global Gene Expression
Studies utilizing high-throughput techniques like RNA sequencing (RNA-seq) and microarrays have revealed both overlapping and distinct gene expression profiles induced by different SCFAs.
Butyrate is known to alter the expression of thousands of genes.[5] For instance, in colorectal cancer cells, butyrate treatment leads to both upregulation and downregulation of a significant number of genes, with a notable impact on cell cycle regulation.[5] It can induce the expression of cell cycle inhibitors like p21 (CDKN1A) and repress cyclins, leading to cell cycle arrest.[2][9] Furthermore, butyrate has been shown to modulate the expression of genes involved in apoptosis, cell differentiation, and inflammation.[1][5][6]
Propionate , when compared to butyrate, demonstrates both unique and shared effects on gene expression. A comparative study in colorectal cancer cells showed that while both SCFAs regulate a common set of genes, propionate supplementation was preferentially associated with the enrichment of genes involved in cell motility, locomotion, and cellular development, whereas butyrate was more linked to organic and carboxylic acid metabolism.[7]
Acetate 's primary role in gene regulation is linked to its contribution to the cellular acetyl-CoA pool, which directly fuels histone acetylation.[8] Studies have shown that acetate can activate the expression of lipogenic genes by increasing histone acetylation at their promoter regions.[8]
Direct, large-scale comparative transcriptomic data for This compound is limited in the available literature. However, studies on butyrate analogues like isothis compound (B147143) have shown effects on gene expression indicative of differentiation, such as increased PSA gene expression in prostate cancer cells.[10] It is plausible that this compound induces a subset of the gene expression changes observed with butyrate, though potentially with different kinetics or potency.
Quantitative Data Summary
The following table summarizes the quantitative effects of different SCFAs on gene expression from various studies.
| SCFA | Cell Line | Concentration | No. of Differentially Expressed Genes (DEGs) | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference |
| Butyrate | HCT116 (Colorectal Cancer) | 1 mM | 2447 protein-coding genes, 113 miRNAs | Cell cycle arrest, Apoptosis, DNA repair | Cell cycle progression (e.g., EIF4G2, BIRC5) | [5] |
| Butyrate | Bovine Kidney Epithelial Cells | 10 mM | 450 | Apoptosis-related genes | Cell cycle control genes | [6] |
| Propionate vs. Butyrate | HCT116 (Colorectal Cancer) | 10 mM (Propionate), 1 mM (Butyrate) | 3,082 upregulated, 2,783 downregulated (Propionate vs. Butyrate) | Propionate: Cell motility, locomotion, development. Butyrate: Organic acid metabolism. | - | [7] |
| Acetate | Hypoxic Cancer Cells | - | - | Lipogenic genes (ACACA, FASN) | - | [8] |
Signaling Pathways and Experimental Workflows
The regulation of gene expression by SCFAs involves intricate signaling pathways. The primary pathway involves the inhibition of HDACs, leading to changes in chromatin structure.
Caption: HDAC inhibition pathway by SCFAs.
A typical experimental workflow to compare the effects of different SCFAs on gene expression involves cell culture, treatment, RNA extraction, and subsequent analysis using techniques like RT-qPCR or RNA sequencing.
Caption: Experimental workflow for comparative gene expression analysis.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for analyzing the effects of SCFAs on gene expression.
Cell Culture and SCFA Treatment
-
Cell Lines: Human colorectal carcinoma cell lines (e.g., HCT116) or other relevant cell types are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of this compound, sodium butyrate, sodium propionate, or sodium acetate. A vehicle control (e.g., PBS or media alone) is run in parallel. Treatment duration can range from a few hours to several days depending on the experimental endpoint.
RNA Isolation and Reverse Transcription-Quantitative PCR (RT-qPCR)
This protocol is for the targeted analysis of specific gene expression changes.
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.
-
RNA Quality and Quantity: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an Agilent Bioanalyzer to ensure a high RNA Integrity Number (RIN) > 7.
-
cDNA Synthesis: 1-2 µg of total RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
qPCR: The qPCR reaction is set up using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers. The reaction is run on a real-time PCR instrument.
-
Data Analysis: The cycle threshold (Ct) values are obtained, and the relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.[11]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to identify genome-wide histone modifications.
-
Cell Cross-linking: Cells are treated with the respective SCFAs and then cross-linked with 1% formaldehyde (B43269) for 10 minutes at room temperature to fix protein-DNA interactions. The reaction is quenched with glycine.
-
Cell Lysis and Chromatin Sonication: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into fragments of 200-600 bp using a sonicator.
-
Immunoprecipitation: The sheared chromatin is incubated overnight at 4°C with an antibody specific for a histone modification of interest (e.g., anti-acetyl-H3K27). Protein A/G magnetic beads are used to pull down the antibody-chromatin complexes.
-
Washes and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed by heating, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and peaks are called to identify regions of histone modification enrichment. Differential binding analysis can then be performed between different treatment conditions.
Conclusion
This compound, along with other short-chain fatty acids, holds significant promise as a modulator of gene expression with therapeutic potential. While butyrate is the most extensively studied SCFA in this context, its analogues and other SCFAs like propionate and acetate exhibit both shared and unique effects on the transcriptome. The primary mechanism of action for butyrate and propionate is through HDAC inhibition, while acetate contributes to the acetyl-CoA pool for histone acetylation.
For researchers and drug development professionals, understanding these nuances is critical. Future studies directly comparing the global gene expression profiles induced by this compound versus other SCFAs are warranted to fully elucidate its specific mechanisms and potential applications. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, ultimately paving the way for the development of novel epigenetic-based therapies.
References
- 1. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Review of Nutritional Regulation of Intestinal Butyrate Synthesis: Interactions Between Dietary Polysaccharides and Proteins [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short-chain fatty acid metabolites propionate and butyrate are unique epigenetic regulatory elements linking diet, metabolism and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetate functions as an epigenetic metabolite to promote lipid synthesis under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butyrate alters the expression and activity of cell cycle components in anaplastic thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Butyrate analogue, isothis compound, inhibits tumor growth and time to androgen-independent progression in the human prostate LNCaP tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
In Vivo Validation of Butyramide's Therapeutic Effects: A Comparative Guide
Butyramide, a short-chain fatty acid amide, and its derivatives are emerging as promising therapeutic agents in diverse fields, including oncology, cardiology, and dermatology. This guide provides an objective comparison of the in vivo performance of this compound and its derivatives against alternative treatments, supported by experimental data.
Doxorubicin-Induced Cardiotoxicity: Phenylalanine-Butyramide vs. Diosgenin and Dexamethasone (B1670325)
Doxorubicin (B1662922), a potent chemotherapeutic agent, is known for its cardiotoxic side effects. This section compares the protective effects of Phenylalanine-Butyramide (FBA), a this compound derivative, with Diosgenin and Dexamethasone in animal models of doxorubicin-induced cardiotoxicity.
Comparative Efficacy Data
| Parameter | Phenylalanine-Butyramide (FBA) | Diosgenin | Dexamethasone |
| Animal Model | C57BL/6 Mice[1] | Wistar Rats / Mice[2][3][4] | Not specified in vivo for this direct comparison, in vitro data available[5][6] |
| Doxorubicin Dosage | 15 mg/kg cumulative dose[1] | 20 mg/kg single dose i.p.[3][4] | Not applicable |
| Treatment Dosage | Not specified[1] | 100 or 200 mg/kg oral[3][4] | Pretreatment in vitro[5][6] |
| Left Ventricular Dilatation | Prevented[1] | Not reported | Not applicable |
| Cardiac Fibrosis | Prevented[1] | Ameliorated[2] | Not applicable |
| Cardiomyocyte Apoptosis | Prevented[1] | Reduced[2] | Reduced (in vitro)[6] |
| Oxidative Stress Markers (e.g., ROS, MDA) | Blunted H2O2 production, prevented decrease in catalase[1] | Decreased TBARS and ROS, restored SOD and GPx[2] | Not applicable |
| Inflammatory Markers (e.g., NF-κB, IL-1β) | Reduced inducible nitric oxide synthase expression[1] | Suppressed IL-1β, enhanced IL-10[3] | Not applicable |
| Cardiac Function (e.g., ECG parameters) | Not reported | Ameliorated ECG parameters[3] | Not applicable |
Experimental Protocols
Phenylalanine-Butyramide (FBA) Study
-
Animal Model: C57BL/6 mice.[1]
-
Induction of Cardiotoxicity: Doxorubicin was administered to induce left ventricular dilatation.[1]
-
Intervention: FBA was co-administered with doxorubicin.[1]
-
Assessments: Echocardiography was used to assess left ventricular dilatation. Cardiac tissue was analyzed for fibrosis, cardiomyocyte apoptosis, nitrotyrosine levels, inducible nitric oxide synthase expression, catalase levels, and reactive oxygen species (ROS) emission.[1]
Diosgenin Study
-
Animal Model: Adult female Wistar rats.[3]
-
Induction of Cardiotoxicity: A single intraperitoneal injection of doxorubicin (20 mg/kg) was administered.[3]
-
Intervention: Diosgenin was administered orally at doses of 100 mg/kg or 200 mg/kg for 30 days prior to doxorubicin administration.[3]
-
Assessments: Electrocardiograph (ECG) parameters were recorded. Serum levels of IL-1β and IL-10 were measured. Cardiac tissue was analyzed for superoxide (B77818) dismutase (SOD) activity, malondialdehyde (MDA) levels, and expression of Bax, TNF-α, HIF-1α, and Bcl-2. Histopathological examination of cardiac tissues was also performed.[3]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of Doxorubicin-Induced Cardiotoxicity and Protective Effects of FBA and Diosgenin.
Skin Hyperpigmentation: Phenylalanine this compound vs. Resveratrol (B1683913), Hydroquinone, and Kojic Acid
Hyperpigmentation is a common skin condition characterized by darkened patches of skin. This section compares the efficacy of topical Phenylalanine this compound (PBA) with other well-known depigmenting agents.
Comparative Efficacy Data
| Parameter | Phenylalanine this compound (PBA) | Resveratrol | Hydroquinone (4%) | Kojic Acid (0.75%) |
| Study Design | Randomized, double-blind, placebo-controlled clinical trial[7] | In vivo guinea pig model[8][9][10][11] | Comparative clinical study[12] | Comparative clinical study[12] |
| Subjects/Animal Model | 43 women with photo-damage[7] | Brownish guinea pigs[8][9][10][11] | Patients with facial melasma[12] | Patients with facial melasma[12] |
| Treatment Duration | 30 days[7] | 9-14 days[8][11] | Not specified | Not specified |
| Reduction in UV Spots | -12.7% (15 days), -9.9% (30 days)[7] | Significant decrease in hyperpigmentation[10][11] | Significant improvement[12] | Significant improvement[12] |
| Reduction in Brown Spots | -20.8% (15 days), -17.7% (30 days)[7] | Not reported | Not reported | Not reported |
| Skin Brightening (ITA°) | +12% (15 days), +13% (30 days)[7] | Not reported | Not reported | Not reported |
| Mechanism of Action | Tyrosinase inhibition[7] | Downregulation of tyrosinase and TRP-2[9][10] | Tyrosinase inhibition, melanosome degradation[12] | Tyrosinase inhibition[12] |
Experimental Protocols
Phenylalanine this compound (PBA) Clinical Trial
-
Study Design: A randomized, double-blind, parallel-arm, placebo-controlled clinical trial.[7]
-
Participants: 43 women with photodamage.[7]
-
Intervention: Topical application of a formulation containing PBA.[7]
-
Assessments: Skin hyperpigmentation (UV and brown spots) and skin tone (Individual Typology Angle - ITA°) were evaluated at baseline, 15 days, and 30 days using imaging and colorimetric measurements.[7]
Resveratrol Guinea Pig Study
-
Induction of Hyperpigmentation: The dorsal skin was exposed to UVB radiation (390 mJ/cm²) three times a week for two weeks.[8]
-
Intervention: A 1% resveratrol solution was applied topically to the irradiated skin daily for 9 to 14 days.[8][11]
-
Assessments: Skin color was measured using a colorimeter. Skin tissue was analyzed for melanin (B1238610) content (Fontana-Masson stain) and expression of melanogenesis-related proteins (tyrosinase, TRP-2) by Western blot.[8][9]
Signaling Pathway and Experimental Workflow
Caption: Inhibition of the Melanogenesis Pathway by Various Depigmenting Agents.
Breast Cancer: this compound Analogs vs. Vorinostat (HDAC Inhibitor)
This compound and its derivatives, as histone deacetylase (HDAC) inhibitors, have shown anti-cancer potential. This section compares a this compound-related compound with Vorinostat, an established HDAC inhibitor, in breast cancer xenograft models.
Comparative Efficacy Data
| Parameter | FBA-TPQ (this compound Analog) | Vorinostat (SAHA) |
| Animal Model | Nude mice with MCF-7 xenografts[4] | BALB/c nude mice with breast cancer xenografts[13] / SCID/NCr mice with MDA-MB-231 xenografts[14] |
| Tumor Type | MCF-7 (Estrogen Receptor-positive)[4] | Breast cancer xenografts (unspecified or MDA-MB-231)[13][14] |
| Treatment Dosage | 5, 10, or 20 mg/kg/day, i.p.[4] | Not specified in one study[13], systemic administration in another[14] |
| Tumor Growth Inhibition | Dose-dependent inhibition[4] | Significant inhibition of tumor growth[13][14] |
| Induction of Apoptosis | Potent induction in vitro[4] | Increased apoptosis in tumor cells in bone[14] |
| Cell Cycle Arrest | Not reported in vivo | G1 and G2-M phase arrest (in vitro)[14] |
| Mechanism of Action | Not fully elucidated in vivo, potent in vitro cytotoxicity[4] | Histone deacetylase (HDAC) inhibition, increased histone acetylation[14] |
Experimental Protocols
FBA-TPQ Xenograft Study
-
Animal Model: Nude mice.
-
Tumor Model: Subcutaneous injection of MCF-7 human breast cancer cells.
-
Intervention: Intraperitoneal (i.p.) administration of FBA-TPQ at doses of 5, 10, or 20 mg/kg/day, 3 days a week for up to 3 weeks.
-
Assessments: Tumor volume was measured regularly. At the end of the experiment, tumors were excised and photographed. Animal body weight was monitored as a surrogate for toxicity.
Vorinostat Xenograft Study
-
Tumor Model: Subcutaneous injection of breast cancer cells or intratibial injection of MDA-MB-231 cells.[13][14]
-
Intervention: Systemic administration of Vorinostat.[14]
-
Assessments: Tumor growth was monitored. Tumor tissue was analyzed for histone acetylation, cell proliferation (Ki-67 staining), and apoptosis (TUNEL assay).[14]
Signaling Pathway and Experimental Workflow
Caption: Inhibition of HDACs by this compound Analogs and Vorinostat in Breast Cancer.
References
- 1. The novel butyrate derivative phenylalanine-butyramide protects from doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Protective Effects of Diosgenin against Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary Protection of Diosmin Against Doxorubicin Cardiotoxicity via Inhibiting Oxido-Inflammatory Stress and Apoptosis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of diosmin in preventing doxorubicin-induced cardiac oxidative stress, inflammation, and hypertrophy: A mechanistic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of dexamethasone administration on the protection against doxorubicin-induced cardiotoxicity in purified embryonic stem cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Corticosteroids inhibit cell death induced by doxorubicin in cardiomyocytes: induction of antiapoptosis, antioxidant, and detoxification genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylalanine this compound: A Butyrate Derivative as a Novel Inhibitor of Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomolther.org [biomolther.org]
- 9. Resveratrol-Enriched Rice Down-Regulates Melanin Synthesis in UVB-Induced Guinea Pigs Epidermal Skin Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of resveratrol on melanin synthesis in ultraviolet B-induced pigmentation in Guinea pig skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory Effects of Resveratrol on Melanin Synthesis in Ultraviolet B-Induced Pigmentation in Guinea Pig Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comparative Study of the Efficacy of 4% Hydroquinone vs 0.75% Kojic Acid Cream in the Treatment of Facial Melasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vorinostat (SAHA) and Breast Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Histone Deacetylase Inhibitor, Vorinostat, Reduces Tumor Growth at the Metastatic Bone Site and Associated Osteolysis, but Promotes Normal Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
Ames Test vs. In Vitro Micronucleus Test for Genotoxicity Assessment of Formaldehyde-Releasing Agents
A Comparative Guide for Researchers and Drug Development Professionals
The assessment of genotoxicity is a critical step in the safety evaluation of any new chemical entity, including preservatives used in cosmetics and pharmaceutical products. Formaldehyde-releasing agents (FBAs), a common class of preservatives, have come under scrutiny due to the known carcinogenic properties of formaldehyde (B43269). This guide provides a comparative overview of two key in vitro assays used to evaluate the genotoxicity of FBAs: the Ames test (bacterial reverse mutation assay) and the in vitro micronucleus test. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the application and interpretation of these tests for FBAs.
Executive Summary
This guide compares the Ames test and the in vitro micronucleus test for assessing the genotoxicity of two common formaldehyde-releasing agents: Dimethylol Urea (B33335) (DMU) and Diazolidinyl Urea (DZU). Both tests are crucial for a comprehensive genotoxicity profile. The Ames test is a rapid screening assay for gene mutations in bacteria, while the in vitro micronucleus test detects chromosomal damage in mammalian cells. Experimental data from a key study by Pfuhler and Wolf (2002) in Mutation Research demonstrates that both DMU and DZU induce a concentration-dependent increase in revertant colonies in the Ames test and an increase in micronuclei formation in the in vitro micronucleus test, indicating their genotoxic potential in vitro.[1]
Data Presentation: Ames Test and In Vitro Micronucleus Test for FBAs
The following tables summarize the quantitative data from the study by Pfuhler and Wolf (2002), which investigated the genotoxicity of DMU and DZU.
Table 1: Ames Test Results for Dimethylol Urea (DMU) and Diazolidinyl Urea (DZU)
| Compound | Bacterial Strain | Concentration Range (µmol/plate) | Metabolic Activation (S9) | Result |
| Dimethylol Urea (DMU) | S. typhimurium TA98 | 0.21 - 8.33 | With & Without | Positive, concentration-dependent increase in revertants[1] |
| S. typhimurium TA100 | 0.21 - 8.33 | With & Without | Positive, concentration-dependent increase in revertants[1] | |
| S. typhimurium TA102 | 0.21 - 8.33 | With & Without | Positive, concentration-dependent increase in revertants[1] | |
| Diazolidinyl Urea (DZU) | S. typhimurium TA98 | 0.04 - 1.8 | With & Without | Positive, concentration-dependent increase in revertants[1] |
| S. typhimurium TA100 | 0.04 - 1.8 | With & Without | Positive, concentration-dependent increase in revertants[1] | |
| S. typhimurium TA102 | 0.04 - 1.8 | With & Without | Positive, concentration-dependent increase in revertants[1] |
Table 2: In Vitro Micronucleus Test Results for Dimethylol Urea (DMU) and Diazolidinyl Urea (DZU)
| Compound | Cell Line | Concentration Range (µmol/L) | Metabolic Activation (S9) | Result |
| Dimethylol Urea (DMU) | V79 Chinese Hamster Cells | 3.3 - 333 | Without | Weaker positive effect[1] |
| With | Not specified | |||
| Diazolidinyl Urea (DZU) | V79 Chinese Hamster Cells | 2.5 - 50 | With & Without | Distinct increase in micronucleus rate[1] |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The assay detects mutations that revert the bacteria to a prototrophic state, allowing them to grow on a minimal medium.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537)
-
Escherichia coli strain (e.g., WP2 uvrA)
-
Test compounds (DMU, DZU) dissolved in a suitable solvent
-
Positive and negative controls
-
Liver S9 fraction from Aroclor 1254- or phenobarbital/β-naphthoflavone-induced rodents for metabolic activation
-
Cofactors for S9 mix (e.g., NADP, G6P)
-
Minimal glucose agar (B569324) plates
-
Top agar
Procedure (Pre-incubation method as used for DMU and DZU):
-
Prepare fresh overnight cultures of the bacterial strains.
-
Prepare the S9 mix by combining the S9 fraction with the cofactor solution.
-
In a test tube, mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer (for experiments without metabolic activation).
-
Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes) with shaking.
-
Add molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Test (OECD 487)
The in vitro micronucleus test is designed to detect genotoxic damage at the chromosome level in mammalian cells. It identifies both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause whole chromosome loss).
Materials:
-
Mammalian cell line (e.g., V79 Chinese hamster lung cells)
-
Cell culture medium and supplements
-
Test compounds (DMU, DZU) dissolved in a suitable solvent
-
Positive and negative controls
-
Liver S9 fraction and cofactors for metabolic activation (optional)
-
Cytochalasin B (to block cytokinesis and produce binucleated cells)
-
Fixative solution (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa or a fluorescent DNA stain)
-
Microscope slides
Procedure:
-
Culture the V79 cells to a suitable confluency.
-
Expose the cells to various concentrations of the test compound, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours).
-
Remove the treatment medium and add fresh medium containing cytochalasin B.
-
Incubate the cells for a period equivalent to 1.5-2 normal cell cycle lengths.
-
Harvest the cells by trypsinization.
-
Treat the cells with a hypotonic solution.
-
Fix the cells using a suitable fixative.
-
Drop the fixed cells onto microscope slides and allow them to air dry.
-
Stain the slides with a DNA-specific stain.
-
Score the frequency of micronuclei in binucleated cells under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a genotoxic effect.
Mandatory Visualization
Caption: Workflow of the Ames Test for FBA Genotoxicity Assessment.
Caption: Workflow of the In Vitro Micronucleus Test for FBA Genotoxicity.
Comparison of Ames Test and In Vitro Micronucleus Test
| Feature | Ames Test | In Vitro Micronucleus Test |
| Endpoint | Gene mutation (point mutations, frameshift mutations) | Chromosomal damage (clastogenicity and aneugenicity) |
| Test System | Prokaryotic (bacteria) | Eukaryotic (mammalian cells) |
| Metabolic Activation | Requires exogenous S9 mix for pro-mutagens | Can be performed with or without exogenous S9 mix |
| Complexity & Cost | Relatively simple, rapid, and low-cost | More complex, time-consuming, and higher cost |
| Relevance to Humans | Indirect, as it uses bacteria | More direct, as it uses mammalian cells |
| Information Provided | Indicates potential for carcinogenicity initiation | Indicates potential for chromosomal instability and cancer |
Conclusion
The Ames test and the in vitro micronucleus test are complementary assays that provide crucial information on the genotoxic potential of formaldehyde-releasing agents. The study by Pfuhler and Wolf (2002) demonstrates that both Dimethylol Urea and Diazolidinyl Urea exhibit genotoxic activity in both test systems, highlighting the importance of evaluating both gene mutations and chromosomal damage.[1] For a comprehensive risk assessment, a battery of in vitro and, if necessary, in vivo genotoxicity tests is recommended. This comparative guide provides the foundational knowledge for researchers and drug development professionals to design and interpret genotoxicity studies for FBAs and other chemical entities.
References
Assessing Chromosomal Damage by Formaldehyde and its Adducts: A Comparative Guide to the Micronucleus Test and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the micronucleus test and alternative assays for evaluating chromosomal damage, with a specific focus on the genotoxicity of formaldehyde (B43269) and its derivative, formaldehyde bisulfite adduct (FBA). While extensive data exists for formaldehyde, a known human carcinogen, direct genotoxic evidence for FBA is limited. This guide will therefore focus on the established methods for formaldehyde and discuss the toxicological considerations for FBA.
The Micronucleus Test: A Robust Indicator of Chromosomal Damage
The micronucleus test is a well-established and widely used method for assessing genotoxicity.[1][2] It detects the presence of micronuclei, which are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.[2] The formation of micronuclei is a hallmark of chromosomal damage and instability.
Quantitative Data on Formaldehyde-Induced Micronuclei
Numerous studies have demonstrated the ability of formaldehyde to induce micronucleus formation in various cell types. The following table summarizes representative data from in vitro and in vivo studies.
| Cell Type/System | Formaldehyde Concentration/Dose | Micronuclei Frequency (per 1000 cells) - Exposed | Micronuclei Frequency (per 1000 cells) - Control | Reference |
| Human peripheral blood lymphocytes | 0.43 ± 0.06 ppm (TWA) | Significantly higher than control | - | [3] |
| Human buccal exfoliated cells | Occupational exposure | 18.33 ± 12.36 | 10.55 ± 6.22 | [4] |
| Human buccal mucosa cells | 1 ppm (peak exposure) | No significant increase | - | [5] |
| CHO cells | Various concentrations | Dose-dependent increase | - | [6] |
TWA: Time-Weighted Average
Experimental Protocol: In Vitro Micronucleus Test
This protocol is a generalized procedure for the in vitro micronucleus test with mammalian cells, which can be adapted for testing formaldehyde or FBA.
1. Cell Culture and Treatment:
-
Select a suitable mammalian cell line (e.g., CHO, V79, or human lymphocytes).
-
Culture the cells in appropriate medium and conditions until they are actively proliferating.
-
Expose the cells to a range of concentrations of the test substance (e.g., formaldehyde) and a negative control (vehicle) for a defined period (e.g., 3-24 hours). Include a positive control (a known clastogen or aneugen).
2. Cytokinesis Block:
-
Following treatment, add cytochalasin B to the cell cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.
3. Cell Harvesting and Slide Preparation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells using a suitable fixative (e.g., methanol:acetic acid).
-
Drop the fixed cell suspension onto clean microscope slides and air-dry.
4. Staining and Scoring:
-
Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Score a predetermined number of binucleated cells (e.g., 1000-2000 per concentration) for the presence of micronuclei under a microscope.
-
Micronuclei should be morphologically identical to the main nuclei but smaller (typically 1/16th to 1/3rd the diameter of the main nuclei).
5. Data Analysis:
-
Calculate the frequency of micronucleated cells for each treatment group.
-
Statistically compare the results of the treated groups to the negative control to determine if there is a significant increase in micronucleus formation.
Alternative Assays for Assessing Genotoxicity
While the micronucleus test is a powerful tool, other assays can provide complementary information on the mechanisms of DNA damage.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage. This assay can detect single- and double-strand breaks, as well as alkali-labile sites.[3]
ToxTracker® Assay
ToxTracker is a mammalian stem cell-based reporter assay that provides mechanistic insights into the genotoxic properties of compounds. It utilizes a panel of green fluorescent protein (GFP) reporters linked to different cellular stress response pathways. This allows for the discrimination between direct DNA damage, oxidative stress, and protein damage, providing a more comprehensive understanding of the mode of action of a test substance.[7]
Comparison of Genotoxicity Assays
| Feature | Micronucleus Test | Comet Assay | ToxTracker® Assay |
| Endpoint | Chromosome breakage and loss (clastogenicity/aneugenicity) | DNA strand breaks | Multiple cellular stress pathways (DNA damage, oxidative stress, protein damage) |
| Cell Division Required | Yes | No | Yes |
| Throughput | Medium to high (automated scoring available) | High | High |
| Mechanistic Insight | Indicates chromosomal level damage | Detects primary DNA lesions | Provides detailed mode-of-action information |
| Advantages | Well-validated, regulatory acceptance, detects both clastogens and aneugens. | High sensitivity, detects a broad range of DNA damage, applicable to non-proliferating cells. | Mechanistic insight, high throughput, good predictivity for in vivo genotoxicity. |
| Limitations | Requires cell division, may not detect primary DNA lesions that are repaired before mitosis. | Does not directly measure mutations or chromosomal aberrations, transient damage may be missed. | Proprietary system, requires specific cell lines and equipment. |
Signaling Pathways in Formaldehyde-Induced Chromosomal Damage
Formaldehyde induces DNA damage primarily through the formation of DNA-protein crosslinks (DPCs) and DNA adducts.[2] This damage triggers a complex cellular response involving multiple signaling pathways to maintain genomic integrity.
-
DNA Damage Recognition: The presence of formaldehyde-induced DNA lesions is recognized by sensor proteins, which initiate downstream signaling cascades.
-
Cell Cycle Arrest: To prevent the propagation of damaged DNA, the cell cycle is arrested, typically at the G2/M checkpoint. This allows time for DNA repair.
-
DNA Repair Pathways:
-
Nucleotide Excision Repair (NER): This pathway is involved in the removal of bulky DNA adducts.
-
Homologous Recombination (HR): HR is a major pathway for the repair of DNA double-strand breaks and is critical for tolerance to DPC-induced damage.
-
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death (apoptosis) to eliminate the damaged cell.
The Case of Formaldehyde Bisulfite Adducts (FBA)
Formaldehyde readily reacts with sodium bisulfite to form a stable adduct, sodium hydroxymethanesulfonate, which we refer to as FBA.[8] This reaction is used to neutralize formaldehyde in aqueous solutions.[8]
Chemical Properties and Stability:
-
FBA is a stable, solid compound.
-
The reaction between formaldehyde and bisulfite is reversible, and the stability of the adduct is pH-dependent. Under acidic conditions, FBA can decompose to release free formaldehyde.[8]
Genotoxicity of FBA: A Data Gap: A thorough review of the scientific literature reveals a significant lack of direct studies on the genotoxicity of FBA. While formaldehyde is a well-established genotoxic agent, the potential for FBA to cause chromosomal damage has not been adequately investigated.
Inference and Future Directions: Given that FBA is an adduct of formaldehyde and can potentially release formaldehyde under certain conditions, it is plausible that it may also exhibit genotoxic properties. However, without experimental data, this remains speculative. The assays described in this guide, particularly the micronucleus test, would be highly suitable for a comprehensive evaluation of the genotoxic potential of FBA. Future research should focus on:
-
Performing in vitro micronucleus tests with FBA across a range of concentrations and cell types.
-
Utilizing the Comet assay to determine if FBA can directly induce DNA strand breaks.
-
Employing the ToxTracker assay to investigate the potential mechanisms of FBA-induced cellular stress.
Conclusion
The micronucleus test is a cornerstone for assessing chromosomal damage induced by chemicals like formaldehyde. Its ability to detect both clastogenic and aneugenic events makes it a valuable tool in genotoxicity testing. When complemented with assays like the Comet and ToxTracker tests, a more complete picture of a compound's genotoxic potential and mode of action can be obtained.
While the genotoxicity of formaldehyde is well-documented, the same cannot be said for its bisulfite adduct, FBA. The lack of data on FBA's potential to cause chromosomal damage represents a significant knowledge gap. Addressing this gap through rigorous testing using the methodologies outlined in this guide is crucial for a comprehensive risk assessment of this formaldehyde derivative. This will provide the necessary data for researchers, scientists, and drug development professionals to make informed decisions regarding the safety of products and processes where FBA may be present.
References
- 1. Study on the Treatment of Formaldehyde Wastewater by Addition Reaction | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxicity profiles of common alkyl halides and esters with alkylating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - Formaldehyde bisulfite adduct preparation - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. US6426182B1 - Apparatus and method for determining whether formaldehyde in aqueous solution has been neutralized - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Butyramide: A Comprehensive Guide for Laboratory Professionals
The following document provides essential safety and logistical information for the proper disposal of butyramide, ensuring the safety of laboratory personnel and compliance with environmental regulations. This procedural guide is intended for researchers, scientists, and drug development professionals.
Pre-Disposal Handling and Safety Precautions
Before beginning any disposal process, it is critical to handle this compound with care and use appropriate personal protective equipment (PPE) to minimize exposure.
Safe Handling Guidelines:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation and inhalation of dust and aerosols.[1][2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]
-
Ensure that an eye wash station and a safety shower are readily accessible.[1]
-
Store containers in a cool, dry, and well-ventilated place, keeping them tightly closed.[3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields, approved under standards such as NIOSH (US) or EN 166 (EU).[1][3]
-
Hand Protection: Use chemical-impermeable gloves.[1]
-
Body Protection: A laboratory coat or impervious clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: In areas with poor ventilation or where dust and aerosols may be generated, a suitable respirator should be used.[1]
Step-by-Step this compound Disposal Procedure
This compound and its associated waste must be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.[1] Improper disposal, such as discharging into the sewer system, is strictly prohibited.[1][2]
Step 1: Segregation and Collection
-
Collect all this compound waste, including unused product, contaminated lab materials (e.g., gloves, paper towels), and solutions, in a designated waste container.[1][3]
-
The container must be suitable for chemical waste, in good condition, and have a secure, tightly-fitting lid.[1][4]
-
Clearly label the container as "Hazardous Waste" with the chemical name "this compound".[1]
-
Do not mix this compound waste with other waste streams, particularly incompatible materials.[4]
Step 2: Storage
-
Store the sealed and labeled waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[1][4]
-
The storage area should be away from drains, sources of ignition, and incompatible materials.[2][4]
-
It is best practice to use secondary containment to prevent spills or leaks.[4]
Step 3: Professional Disposal
-
Arrange for the collected waste to be handled by a licensed professional waste disposal service or a chemical destruction plant.[2][3][5]
-
Waste material must be disposed of in accordance with national and local regulations.[6]
-
Possible disposal methods include controlled incineration with flue gas scrubbing.[2]
Step 4: Contaminated Packaging Disposal
-
For empty containers, triple rinse with a suitable solvent.[2]
-
Collect the rinseate as hazardous waste.[7]
-
After proper decontamination, the packaging may be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and then disposed of in a sanitary landfill.[2]
Accidental Spill Management
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2]
-
Wear PPE: Don appropriate PPE, including respiratory protection, before addressing the spill.[2]
-
Containment: Prevent the spill from spreading or entering drains.[2][6] Use an inert absorbent material to contain the spill.[4]
-
Collection: Carefully sweep or shovel the absorbed material and any contaminated debris into a suitable, sealed, and properly labeled container for hazardous waste.[1][3]
-
Decontamination: Clean the spill surface and any affected equipment. Scrubbing with alcohol has been suggested for decontamination.[1] All cleaning materials must be collected and disposed of as hazardous waste.[1]
Data Presentation
Summary of this compound Disposal Procedures
| Parameter | Guideline | Source(s) |
| Primary Disposal Method | Licensed Professional Waste Disposal Service | [2][3][5] |
| PPE Requirements | Safety goggles, chemical-impermeable gloves, lab coat. Respirator if ventilation is poor. | [1][3] |
| Waste Container | Suitable for chemical waste, tightly closed, clearly labeled. | [1][3] |
| Storage Location | Cool, dry, well-ventilated, designated area. Away from incompatible materials. | [2][3][4] |
| Spill Cleanup Material | Inert absorbent material. | [4] |
| Forbidden Practices | Do not discharge to sewer/drains. Do not mix with general trash. | [1][2][7][8] |
Mandatory Visualization
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistics for Handling Butyramide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for Butyramide.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure.[1][2] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[3] In situations where exposure limits may be exceeded, use a NIOSH or European Standard EN 149 approved respirator.[1] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. The type of body protection should be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1][3] |
Hazard Identification and First Aid
This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[4][2] Adherence to safety protocols is essential.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor for treatment advice.[1][3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize risks and ensure a safe laboratory environment.
1. Pre-Operational Checks:
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
Have a copy of the Safety Data Sheet (SDS) readily accessible.
2. Handling Procedure:
-
Wear all required PPE as detailed in the table above.
-
Wash hands thoroughly after handling the substance.[4][1][3]
3. Post-Handling:
-
Decontaminate the work area.
-
Properly remove and dispose of contaminated PPE.
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong reducing agents, acids, and bases.[4][1][3]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Contaminated Materials: Dispose of contaminated materials, such as gloves and lab coats, in a suitable, closed container for disposal.[3]
-
General Guidance: All disposal practices should be in accordance with federal, state, and local regulations. Do not let this chemical enter the environment.[4]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
